molecular formula C9H10O2 B130584 (2,3-Dihydrobenzofuran-4-yl)methanol CAS No. 209256-41-7

(2,3-Dihydrobenzofuran-4-yl)methanol

Cat. No.: B130584
CAS No.: 209256-41-7
M. Wt: 150.17 g/mol
InChI Key: VMJLUQDSYMOIGF-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzofuran-4-yl)methanol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJLUQDSYMOIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596265
Record name (2,3-Dihydro-1-benzofuran-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209256-41-7
Record name (2,3-Dihydro-1-benzofuran-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (2,3-Dihydrobenzofuran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (2,3-Dihydrobenzofuran-4-yl)methanol is a heterocyclic organic compound featuring the 2,3-dihydrobenzofuran scaffold, a recognized "privileged structure" in medicinal chemistry.[1] This core structure is prevalent in numerous biologically active natural products and synthetic molecules, underscoring its importance in drug discovery and development.[2][3] The presence of a reactive primary alcohol at the 4-position of the aromatic ring makes this molecule a versatile and valuable building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Molecular Structure and Physicochemical Properties

This compound, identified by the CAS Number 209256-41-7, possesses a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[4][5] Its structure consists of a fused bicyclic system where a dihydrofuran ring is annulated to a benzene ring. The key functional group, a hydroxymethyl (-CH₂OH) substituent, is located at the C4 position of the benzofuran core.

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. Computational models provide valuable initial insights into these characteristics.

Table 1: Physicochemical and Computational Data for this compound

PropertyValueSource
CAS Number 209256-41-7[4]
Molecular Formula C₉H₁₀O₂[4]
Molecular Weight 150.17[4]
SMILES C1=CC(=C2CCOC2=C1)CO[4]
Topological Polar Surface Area (TPSA) 29.46 Ų[4]
LogP (octanol-water partition coeff.) 1.1138[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]
Recommended Storage Sealed in dry, 2-8°C[4][6]

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While experimental data should be sourced directly from the supplier for a specific batch[7], the expected spectral characteristics can be predicted based on the molecule's structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons (3H, complex multiplet), the two methylene groups of the dihydrofuran ring (2H triplets each, at approximately 3.2 ppm and 4.6 ppm), the benzylic methylene protons of the hydroxymethyl group (2H singlet), and the hydroxyl proton (1H, broad singlet, exchangeable with D₂O).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display nine unique signals: six for the aromatic carbons (in the 110-160 ppm range), two for the aliphatic carbons of the dihydrofuran ring, and one for the hydroxymethyl carbon (around 60-65 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry should reveal a molecular ion peak corresponding to the exact mass of 150.0681 Da.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), sharp peaks around 2850-3000 cm⁻¹ (aliphatic and aromatic C-H stretches), a strong peak around 1050-1150 cm⁻¹ (C-O stretch), and several absorptions in the 1450-1600 cm⁻¹ region (aromatic C=C stretching).

Synthesis and Manufacturing

The synthesis of dihydrobenzofuran derivatives is a topic of significant interest, with numerous methods developed, including transition metal-catalyzed and metal-free approaches.[3][10] this compound is typically not synthesized as a primary target but rather prepared from a more functionalized precursor, such as the corresponding carboxylic acid or aldehyde. A common and straightforward laboratory-scale synthesis involves the reduction of 2,3-dihydrobenzofuran-4-carboxylic acid.

Synthesis_Workflow cluster_0 cluster_1 Precursor 2,3-Dihydrobenzofuran-4-carboxylic acid Reagent Reducing Agent (e.g., LiAlH₄ in THF) Product This compound Reagent->Product Reduction & Workup

Caption: General synthetic workflow for the preparation of the target compound.

Experimental Protocol: Reduction of 2,3-Dihydrobenzofuran-4-carboxylic acid

Causality: Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent due to its high reactivity and effectiveness in reducing carboxylic acids directly to primary alcohols. Anhydrous tetrahydrofuran (THF) is used as the solvent as it is aprotic and effectively solubilizes the hydride reagent.

  • Reaction Setup: A solution of 2,3-dihydrobenzofuran-4-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon). The excess of LiAlH₄ ensures the complete conversion of the starting material.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Workup (Quenching): The reaction is carefully quenched at 0°C by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess hydride and precipitating the aluminum salts into a filterable solid.

  • Isolation: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate or THF.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its two principal functional components: the primary alcohol and the electron-rich aromatic ring. This dual reactivity allows for its use in a wide array of subsequent chemical transformations.

Reactivity_Map center { this compound | C₉H₁₀O₂ } Oxidation_Aldehyde Oxidation (PCC, DMP) 4-Carbaldehyde center->Oxidation_Aldehyde Oxidation_Acid Oxidation (KMnO₄) 4-Carboxylic Acid center->Oxidation_Acid Esterification Esterification (RCOCl) 4-Acyloxymethyl center->Esterification Etherification Etherification (NaH, R-X) 4-Alkoxymethyl center->Etherification Halogenation Halogenation (NBS) Aromatic Bromination center->Halogenation Nitration Nitration (HNO₃/H₂SO₄) Aromatic Nitration center->Nitration

Caption: Key reaction pathways for this compound.

Reactions of the Hydroxymethyl Group

The primary alcohol is susceptible to a variety of standard transformations:

  • Oxidation: Controlled oxidation using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) yields the corresponding aldehyde (2,3-dihydrobenzofuran-4-carbaldehyde). Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will oxidize the alcohol directly to the carboxylic acid.

  • Esterification: It readily undergoes esterification with carboxylic acids (Fischer esterification) or more reactive acyl chlorides and anhydrides in the presence of a base to form various ester derivatives.

  • Etherification: The alcohol can be converted to its corresponding alkoxide with a strong base like sodium hydride (NaH), which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide to form an ether.

Reactions of the Aromatic Ring

The benzene portion of the molecule can undergo electrophilic aromatic substitution. The directing effects of the substituents—the activating, ortho, para-directing ether oxygen and the weakly activating alkyl portion of the fused ring—influence the position of substitution. The most probable sites for electrophilic attack are the C5 and C7 positions.

  • Halogenation: Bromination using N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst will introduce a bromine atom onto the aromatic ring.

  • Nitration: Reaction with a mixture of nitric and sulfuric acids will install a nitro group.

  • Friedel-Crafts Reactions: Acylation or alkylation can be achieved under standard Friedel-Crafts conditions, although the Lewis acid catalyst may coordinate with the oxygen atoms, requiring careful optimization.

Applications in Research and Drug Development

The true value of this compound lies in its application as a structural motif and chemical intermediate. The 2,3-dihydrobenzofuran core is a well-established "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets.[1]

  • Scaffold for Medicinal Chemistry: This compound serves as an excellent starting point for the synthesis of compound libraries. By modifying the hydroxymethyl group and performing substitutions on the aromatic ring, chemists can generate a diverse set of analogues for screening against various biological targets, such as enzymes and receptors.

  • Inhibitor Design: Derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated as potential inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme implicated in inflammation and cancer.[1] this compound provides a key building block for creating novel bio-inspired lead compounds in this area.

  • Precursor for Complex Molecules: The dihydrobenzofuran nucleus is a core component of many natural products and complex pharmaceuticals.[3] This molecule provides a synthetically accessible entry point for the total synthesis of such targets.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general handling guidelines can be inferred from structurally related compounds.

  • Hazards: Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][11]

  • Precautions for Safe Handling: Handle only in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] The recommended storage temperature is between 2-8°C.[4][6]

Conclusion

This compound is a functionally rich and synthetically versatile building block. Its chemical properties, defined by the reactive primary alcohol and the modifiable aromatic ring, make it an important tool for organic synthesis. Its structural foundation, the 2,3-dihydrobenzofuran scaffold, is of high interest in medicinal chemistry, positioning this compound as a valuable precursor for the discovery and development of novel therapeutic agents. A thorough understanding of its reactivity and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

  • (2,3-Dihydro-benzofuran-4-yl)-methanol. J&W Pharmlab. [Link]

  • (2,3-Dihydrobenzofuran-6-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • (2,3-Dihydro-1-benzofuran-5-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98%. Cole-Parmer. [Link]

  • Global Product Strategy (GPS) Safety Summary Methanol. Methanex Corporation. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Royal Society of Chemistry. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. National Center for Biotechnology Information. [Link]

Sources

(2,3-Dihydrobenzofuran-4-yl)methanol CAS number 209256-41-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-4-yl)methanol (CAS No. 209256-41-7)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, bearing the CAS number 209256-41-7, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3] As a substituted dihydrobenzofuran, it belongs to a class of compounds recognized for their broad-ranging pharmaceutical applications.[4] The unique structural arrangement of an aromatic ring fused to a dihydrofuran ring provides a versatile scaffold for developing novel therapeutic agents.[4] This guide offers a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, applications as a key synthetic intermediate, analytical characterization, and essential safety protocols. The insights provided are intended to support researchers in leveraging this compound's potential in complex organic synthesis and drug discovery programs.

Core Physicochemical & Structural Properties

This compound is an organic compound characterized by a 2,3-dihydrobenzofuran core with a hydroxymethyl group (-CH₂OH) at the 4-position.[1] This structure imparts specific chemical properties that are crucial for its role as a synthetic precursor.

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number 209256-41-7ChemScene[1]
Molecular Formula C₉H₁₀O₂ChemScene[1]
Molecular Weight 150.17 g/mol ChemScene[1]
SMILES C1=CC(=C2CCOC2=C1)COChemScene[1]
Topological Polar Surface Area (TPSA) 29.46 ŲChemScene[1]
LogP 1.1138ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

The presence of a primary alcohol function provides a reactive handle for a multitude of subsequent chemical transformations, while the dihydrobenzofuran scaffold itself is a privileged structure in medicinal chemistry, found in numerous biologically active molecules.[4]

Synthesis and Reaction Mechanisms

The primary route to synthesizing this compound involves the selective reduction of its corresponding aldehyde, 2,3-dihydrobenzofuran-4-carbaldehyde. This transformation is a cornerstone of functional group interconversion in organic synthesis.

Synthetic Workflow: Reduction of 2,3-Dihydrobenzofuran-4-carbaldehyde

The choice of a reducing agent is critical to ensure the selective reduction of the aldehyde to a primary alcohol without affecting the aromatic or ether functionalities of the molecule. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the preferred reagent for this purpose due to its mild nature, high selectivity for carbonyls, and operational simplicity.

G cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Reaction Process cluster_product Final Product A 2,3-Dihydrobenzofuran-4-carbaldehyde C Stirring at 0°C to Room Temperature A->C Add B Sodium Borohydride (NaBH4) Methanol (Solvent) B->C Add D Aqueous Workup (e.g., NH4Cl solution) C->D Quench E Extraction with Organic Solvent (e.g., Ethyl Acetate) D->E Isolate F This compound E->F Purify

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Preparation: To a solution of 2,3-dihydrobenzofuran-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask, cool the mixture to 0°C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) at 0°C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Applications in Drug Development

The dihydrobenzofuran nucleus is a key pharmacophore in many biologically active compounds.[4] Its structural rigidity and potential for diverse substitution patterns make it an attractive scaffold for targeting various biological receptors.

Key Intermediate for Tasimelteon

This compound is a documented key intermediate in the synthesis of Tasimelteon .[5] Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2 and is used for the treatment of non-24-hour sleep-wake disorder. The hydroxymethyl group of the title compound serves as a critical handle for elaboration into the final active pharmaceutical ingredient (API).[5]

Broader Significance of the Benzofuran Scaffold

The benzofuran and dihydrobenzofuran cores are integral to a wide range of therapeutic agents, highlighting the importance of building blocks like this compound.

  • Anticancer Agents: Certain benzofuran derivatives have shown cytotoxicity against various cancer cell lines, including human hepatocellular carcinoma.[6]

  • Acetylcholinesterase Inhibitors: Novel benzofuran-based compounds have been designed and synthesized as potent acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[7]

  • Antimicrobial and Antiviral Activity: The benzofuran moiety is present in natural products and synthetic compounds exhibiting antifungal, antiviral, and antibacterial properties.[8]

Analytical Characterization Workflow

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic methods is typically employed. Commercial suppliers often provide data from techniques like NMR, HPLC, and LC-MS to validate their products.[9]

Protocol: Purity Determination by HPLC
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions for calibration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength relevant to the chromophore (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

  • Identity Confirmation: For unequivocal identification, the HPLC system can be coupled to a mass spectrometer (LC-MS) to confirm that the molecular weight of the main peak corresponds to that of the target compound (150.17 g/mol ).

Safety, Handling, and Storage

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10] Facilities should be equipped with an eyewash station and a safety shower.[10]

  • Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA regulations.[10]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[11]

  • Respiratory Protection: If handling outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.[10]

Handling and Storage Procedures

G cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_storage Storage cluster_spill Spill & Disposal A Safety Goggles B Lab Coat C Nitrile Gloves D Use in Fume Hood E Avoid Inhalation & Contact D->E F Wash Hands After Use E->F G Store at 2-8°C H Tightly Closed Container G->H I Store in Dry Place H->I J Absorb with Inert Material K Dispose via Licensed Contractor J->K

Caption: Key safety, handling, and storage protocols.

  • Handling: Wash hands thoroughly after handling.[12] Avoid contact with skin, eyes, and clothing.[10] Keep away from sources of ignition.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[10][12] Recommended storage is at 2-8°C.[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Consult a licensed professional waste disposal service.[12]

References

  • AK Scientific, Inc. (n.d.). (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 209256-41-7 | (2,3-Dihydro-1-benzofuran-4-yl)methanol.
  • PubChem. (n.d.). (2,3-Dihydro-1-benzofuran-5-yl)methanol.
  • PubChem. (n.d.). (2,3-Dihydrobenzofuran-6-yl)methanol.
  • Guidechem. (n.d.). (2,3-dihydrobenzofuran-3-yl)Methanol 68224-03-3 wiki.
  • Moshang Chemical. (n.d.). ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98%.
  • Methanol Institute. (2015). Global Product Strategy (GPS) Safety Summary Methanol.
  • BLDpharm. (n.d.). 209256-41-7|this compound.
  • J&W Pharmlab. (n.d.). (2,3-Dihydro-benzofuran-4-yl)-methanol - CAS:209256-41-7.
  • ChemicalBook. (n.d.). 2,3-Dihydro-1-benzofuran-4-ylmethanol | 209256-41-7.
  • Chem-Tools. (n.d.). This compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • Kumar, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • ResearchGate. (n.d.). A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction.
  • NIOSH. (1998). METHANOL 2000. Retrieved from the Centers for Disease Control and Prevention.
  • Abdel-Karim, S. S., et al. (2023).
  • Urbańska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • Al-Warhi, T., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.

Sources

(2,3-Dihydrobenzofuran-4-yl)methanol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of (2,3-Dihydrobenzofuran-4-yl)methanol

Abstract

This compound is a heterocyclic organic compound featuring a dihydrobenzofuran core, a scaffold of considerable interest in medicinal chemistry and materials science. Its unique structural arrangement, combining a rigid aromatic system with a flexible dihydrofuran ring and a reactive hydroxymethyl group, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and modern synthetic considerations. It further details a self-validating workflow for its spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this versatile chemical entity.

Introduction to the Dihydrobenzofuran Scaffold

The synthesis and study of heterocyclic compounds are cornerstones of modern drug discovery. The dihydrobenzofuran nucleus, which consists of a benzene ring fused to a dihydrofuran ring, is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1] This core's structural rigidity and potential for diverse functionalization make it an ideal candidate for developing novel therapeutic agents.[1] The unique three-dimensional architecture of these molecules allows for precise interactions with biological targets.[1] Notably, benzofuran-based derivatives have been explored for their potential as acetylcholinesterase inhibitors in the context of Alzheimer's disease treatment, highlighting the scaffold's therapeutic relevance.[2] this compound serves as a key intermediate, providing a reactive handle for constructing extensive compound libraries for screening and development.

Molecular Structure and Physicochemical Properties

Structural Analysis

The molecular structure of this compound, with the chemical formula C₉H₁₀O₂, is defined by three key components:

  • Benzene Ring : A planar, aromatic ring providing a rigid foundation. The carbons are sp² hybridized, resulting in a delocalized π-electron system.

  • Dihydrofuran Ring : A five-membered, non-aromatic heterocyclic ring fused to the benzene ring. The oxygen atom and the adjacent carbons (C2 and C3) are sp³ hybridized, imparting a degree of conformational flexibility to the molecule.

  • Hydroxymethyl Substituent (-CH₂OH) : Located at the C4 position of the benzofuran ring system, this primary alcohol group is the molecule's primary site of reactivity.[3] It can participate in hydrogen bonding as both a donor (from the -OH group) and an acceptor (at the oxygen atom).

The fusion of the planar aromatic ring with the puckered dihydrofuran ring creates a distinct V-shaped topology. The hydroxymethyl group's rotational freedom allows it to adopt various conformations, which can be critical for its interaction with enzyme active sites or for directing further synthetic transformations.

Physicochemical Data Summary

A summary of key computational and physical properties is essential for predicting the molecule's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[4]
Molecular Weight 150.17 g/mol [4][5]
CAS Number 209256-41-7[4]
Topological Polar Surface Area (TPSA) 29.46 Ų[4]
LogP (octanol-water partition coeff.) 1.11[4]
Hydrogen Bond Donors 1[4][6][7]
Hydrogen Bond Acceptors 2[4][6][7]
Rotatable Bonds 1[4][6][7]
SMILES C1=CC(=C2CCOC2=C1)CO[4]

Synthesis Strategies for the Dihydrobenzofuran Core

The construction of the dihydrobenzofuran nucleus is a subject of extensive research, with modern organometallic chemistry offering the most efficient and versatile routes. Transition metal-catalyzed reactions, such as those employing palladium, rhodium, nickel, or iridium, have become standard methodologies for achieving high yields and selectivity.[1][8] These methods often involve intramolecular cyclization reactions, C-H activation, or annulation strategies.[1][8]

The following diagram illustrates a generalized workflow for the synthesis of a substituted dihydrobenzofuran derivative, reflecting a common strategy in medicinal chemistry. The causality for this approach lies in the power of transition metal catalysis to form C-C and C-O bonds under relatively mild conditions, a necessity when dealing with functionalized aromatic precursors.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Formation cluster_modification Post-Modification A Functionalized Phenol (e.g., 2-alkenylphenol) E Intramolecular Cyclization/[3+2] Annulation A->E Reacts with B Coupling Partner B->E C Transition Metal Catalyst (e.g., Pd, Rh, Ni) C->E Catalyzes D Solvent & Additives (Base, Ligand) D->E F Dihydrobenzofuran Core E->F G Functional Group Interconversion F->G Requires H This compound G->H Spectroscopy_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Purified Compound This compound B ¹H & ¹³C NMR A->B C Infrared (IR) A->C D Mass Spec (MS) A->D E Proton Environment & Connectivity B->E F Functional Groups (e.g., -OH, C-O) C->F G Molecular Weight & Formula D->G H Cross-Validation of Data E->H F->H G->H I Confirmed Molecular Structure H->I Consistent?

Caption: A self-validating workflow for spectroscopic characterization and structural confirmation.

Applications in Drug Discovery

This compound is not typically an end-product but rather a versatile starting material or building block. Its value in drug development lies in:

  • Scaffold Hopping and Library Synthesis : The hydroxymethyl group is readily oxidized to an aldehyde or carboxylic acid, or converted to halides, amines, or ethers, allowing for the rapid generation of a diverse library of analogues for high-throughput screening.

  • Fragment-Based Drug Design (FBDD) : The molecule itself represents a valuable fragment that can be used to probe the binding pockets of target proteins. Its physicochemical properties (LogP, TPSA) are within the desirable range for fragments.

  • Lead Optimization : In a lead optimization campaign, introducing the dihydrobenzofuran moiety can improve metabolic stability, modulate solubility, and enhance binding affinity by introducing favorable steric and electronic interactions.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Handling : Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9][10]Wash hands thoroughly after handling. [9]* Storage : The compound should be stored in a tightly sealed container in a cool, dry place. [10]Recommended storage conditions are often refrigerated at 2-8°C to ensure long-term stability. [4][6]* Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways. [9]

Conclusion

This compound is a structurally significant molecule that serves as a foundational tool for chemical synthesis and drug discovery. Its combination of aromatic, aliphatic, and functional features provides a rich platform for molecular exploration. A thorough understanding of its structure, properties, and spectroscopic signatures, as detailed in this guide, is essential for leveraging its full potential in the research and development of novel chemical entities.

References

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A Technical Guide to the Synthesis of (2,3-Dihydrobenzofuran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (2,3-Dihydrobenzofuran-4-yl)methanol is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid scaffold and functional handle allow for its incorporation into a diverse range of complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect two core strategies, focusing on the reduction of key carbonyl precursors: 2,3-dihydrobenzofuran-4-carbaldehyde and 2,3-dihydrobenzofuran-4-carboxylic acid. The guide emphasizes the chemical rationale behind procedural choices, provides detailed experimental protocols, and offers a comparative analysis to inform strategic synthetic planning.

Strategic Overview: A Retrosynthetic Approach

To logically devise synthetic routes to this compound, we begin with a retrosynthetic analysis. The primary alcohol functional group is a prime candidate for a disconnection based on a functional group interconversion (FGI). The most direct precursors are carbonyl compounds at the same oxidation state, namely an aldehyde or a carboxylic acid (or its ester derivative). These precursors can be further disconnected to the parent 2,3-dihydrobenzofuran heterocycle, which itself can be synthesized from simpler phenolic starting materials. This analysis reveals two robust and widely applicable synthetic strategies.

Retrosynthesis target This compound fgi1 Functional Group Interconversion (FGI) (Reduction) target->fgi1 precursors fgi1->precursors C-O bond aldehyde 2,3-Dihydrobenzofuran-4-carbaldehyde fgi2 Functional Group Addition (e.g., Formylation) aldehyde->fgi2 acid 2,3-Dihydrobenzofuran-4-carboxylic Acid / Ester fgi3 Functional Group Addition (e.g., Carboxylation) acid->fgi3 precursors->aldehyde precursors->acid scaffold 2,3-Dihydrobenzofuran fgi2->scaffold C-C bond fgi3->scaffold C-C bond

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Synthesis via Aldehyde Reduction

This pathway is arguably the most direct, culminating in the selective reduction of 2,3-dihydrobenzofuran-4-carbaldehyde. The success of this route hinges on the efficient preparation of the aldehyde intermediate.

Synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde

The introduction of a formyl group at the C4 position of the dihydrobenzofuran ring can be challenging. While direct formylation methods exist, a more reliable and common approach involves the conversion from a carboxylic acid precursor. This involves reducing the carboxylic acid to the aldehyde oxidation state, a transformation that requires careful control to prevent over-reduction to the alcohol.

  • Preparation of the Carboxylic Acid: 2,3-Dihydrobenzofuran-4-carboxylic acid serves as a stable and accessible precursor. It can be synthesized via methods such as the carboxylation of an organometallic intermediate or through multi-step sequences starting from substituted phenols like 4-hydroxyindanone.[1]

  • Conversion to Aldehyde: The carboxylic acid is first activated, typically by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or another reactive derivative. This activated intermediate is then subjected to a controlled reduction. A classic method is the Rosenmund reduction, which uses a poisoned palladium catalyst (e.g., Pd/BaSO₄) to hydrogenate the acid chloride to the aldehyde.

Reduction of the Aldehyde to the Primary Alcohol

The reduction of an aldehyde to a primary alcohol is one of the most fundamental and efficient transformations in organic synthesis.

Causality of Reagent Choice: For this step, sodium borohydride (NaBH₄) is the reagent of choice. Here's why:

  • Selectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce other potentially present functional groups like esters or carboxylic acids, which provides a significant advantage in complex molecule synthesis.

  • Safety and Convenience: Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol and ethanol and does not react violently with atmospheric moisture. This makes the reaction setup and workup significantly safer and simpler.

The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, typically from the solvent during workup, yields the final primary alcohol.

Pathway_I cluster_0 Precursor Synthesis cluster_1 Final Reduction Step acid 2,3-Dihydrobenzofuran- 4-carboxylic Acid aldehyde 2,3-Dihydrobenzofuran- 4-carbaldehyde acid->aldehyde 1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund Red.) aldehyde_start 2,3-Dihydrobenzofuran- 4-carbaldehyde target (2,3-Dihydrobenzofuran- 4-yl)methanol aldehyde_start->target NaBH₄, MeOH RT

Caption: Synthetic workflow for Pathway I.

Experimental Protocol: Reduction of Aldehyde with NaBH₄
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydrobenzofuran-4-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).

  • Reaction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching & Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the pH is acidic (~pH 5-6).

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate in vacuo to yield the crude product. Purify by flash column chromatography on silica gel to obtain this compound as a pure compound.[2]

Pathway II: Synthesis via Carboxylic Acid / Ester Reduction

An alternative and highly effective strategy involves the direct reduction of 2,3-dihydrobenzofuran-4-carboxylic acid or its corresponding ester. This route bypasses the need to isolate the intermediate aldehyde, but requires a more powerful reducing agent.

Synthesis of 2,3-Dihydrobenzofuran-4-carboxylic Acid

This key intermediate can be prepared through several established methods. A particularly robust method is the carboxylation of an organometallic species.

  • Halogenation: First, 2,3-dihydrobenzofuran is selectively halogenated at the 4-position, typically using a brominating agent like N-bromosuccinimide (NBS).

  • Organometallic Formation: The resulting 4-bromo-2,3-dihydrobenzofuran is treated with a strong base like n-butyllithium or converted into a Grignard reagent by reacting with magnesium metal.[3] This step generates a potent nucleophilic carbanion at the C4 position.

  • Carboxylation: The organometallic intermediate is then reacted with a simple electrophile, solid carbon dioxide (dry ice), which upon acidic workup yields 2,3-dihydrobenzofuran-4-carboxylic acid.[4][5]

Reduction of the Carboxylic Acid to the Primary Alcohol

Causality of Reagent Choice: Carboxylic acids and esters are significantly less electrophilic than aldehydes. Therefore, a mild reagent like NaBH₄ is generally ineffective for this transformation. A powerful hydride source is required.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is the classic and most reliable reagent for this purpose. It is a highly reactive, non-selective reducing agent capable of reducing most polar functional groups, including carboxylic acids and esters.

  • Borane Complexes (e.g., BH₃·THF): Borane is another excellent option that readily reduces carboxylic acids while being less reactive towards some other functional groups compared to LiAlH₄, sometimes offering better chemoselectivity.

The reaction with LiAlH₄ involves the initial deprotonation of the acidic proton, followed by coordination of the aluminum to the carbonyl oxygen and subsequent delivery of hydride ions. A full 4 equivalents of hydride are formally required per carboxylic acid. Extreme caution must be exercised when using LiAlH₄, as it reacts violently with water and other protic sources. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Pathway_II cluster_0 Precursor Synthesis cluster_1 Final Reduction Step scaffold 2,3-Dihydrobenzofuran bromo 4-Bromo-2,3- dihydrobenzofuran scaffold->bromo NBS grignard Grignard / Organolithium Intermediate bromo->grignard Mg or n-BuLi acid 2,3-Dihydrobenzofuran- 4-carboxylic Acid grignard->acid 1. CO₂(s) 2. H₃O⁺ acid_start 2,3-Dihydrobenzofuran- 4-carboxylic Acid target (2,3-Dihydrobenzofuran- 4-yl)methanol acid_start->target LiAlH₄, THF 0 °C to Reflux

Caption: Synthetic workflow for Pathway II.

Experimental Protocol: Reduction of Carboxylic Acid with LiAlH₄
  • Setup: Assemble a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere. Equip it with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Reaction: Dissolve 2,3-dihydrobenzofuran-4-carboxylic acid (1.0 eq) in a separate flask with anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ with extreme care by the sequential, dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous sodium hydroxide (NaOH).

    • '3X' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Purification: Stir the resulting mixture vigorously for 30 minutes until a white solid forms. Filter the solid through a pad of Celite, washing thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Comparative Analysis of Synthesis Pathways

The choice between Pathway I and Pathway II depends on several factors, including available starting materials, required scale, and safety considerations.

FeaturePathway I (Aldehyde Reduction)Pathway II (Carboxylic Acid Reduction)
Key Precursor 2,3-Dihydrobenzofuran-4-carbaldehyde2,3-Dihydrobenzofuran-4-carboxylic Acid
Final Step Reagent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)
Precursor Synthesis Can be complex; often requires reduction from the corresponding carboxylic acid.Well-established methods (e.g., carboxylation of organometallics).[1][5]
Overall Yield Generally high for the final reduction step, but overall yield depends on aldehyde synthesis.Typically good to excellent over two steps from the halogenated precursor.
Safety & Handling Safer. NaBH₄ is stable in air and protic solvents. Standard benchtop procedure.Requires high caution. LiAlH₄ is pyrophoric and reacts violently with water. Requires inert atmosphere and careful quenching.
Scalability Highly scalable due to mild conditions and simple workup of the final step.Scalable with appropriate engineering controls and safety protocols for handling LiAlH₄.
Chemoselectivity High. NaBH₄ selectively reduces aldehydes in the presence of esters, amides, etc.Low. LiAlH₄ is a powerful, non-selective reducing agent.

Conclusion

Both pathways presented offer viable and robust methods for the synthesis of this compound.

  • Pathway II, the reduction of the carboxylic acid using LiAlH₄, is often the more practical and direct route in a research setting. It leverages a readily accessible precursor and is highly effective, provided the necessary safety precautions for handling powerful hydrides are strictly followed.

  • Pathway I, the reduction of the aldehyde, becomes strategically advantageous when the aldehyde precursor is available or when the substrate contains functional groups sensitive to LiAlH₄. The final reduction step is operationally simple, safe, and easily scalable.

The optimal choice will ultimately be dictated by the specific constraints and objectives of the synthetic campaign, including the complexity of the starting materials and the scale of the desired product.

References

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Biological activity of 2,3-dihydrobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2,3-Dihydrobenzofuran Derivatives

Foreword

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant therapeutic interest.[1][2][3] Its rigid, planar structure, combined with the versatility for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activities. This guide provides an in-depth exploration of the diverse biological activities exhibited by 2,3-dihydrobenzofuran derivatives, offering researchers and drug development professionals a comprehensive overview of their therapeutic potential, underlying mechanisms, and the experimental methodologies used for their evaluation. We will delve into the causality behind experimental design and present self-validating protocols to ensure scientific integrity and reproducibility.

The 2,3-Dihydrobenzofuran Scaffold: A Platform for Bioactivity

The inherent biological relevance of the 2,3-dihydrobenzofuran nucleus stems from its presence in a wide array of bioactive natural products.[4][5] Compounds like ailanthoidol exhibit a range of activities including anticancer and antioxidant effects, while others like eurothiocin B are known α-glucosidase inhibitors.[6] This natural precedent has inspired medicinal chemists to explore this scaffold extensively. Synthetic strategies, often involving transition metal-catalyzed cyclizations, C-H activation, or asymmetric cycloadditions, have enabled the creation of vast libraries of derivatives.[7][8][9] This chemical tractability is paramount, as it allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for various biological targets.

Anticancer and Anti-Inflammatory Activity

A significant area of investigation for 2,3-dihydrobenzofuran derivatives is in oncology and inflammation, two often interconnected pathologies.[6][10] Chronic inflammation is a known driver of tumorigenesis, making dual-activity compounds particularly valuable.[6]

Mechanism of Action: Targeting Inflammatory and Survival Pathways

Many fluorinated benzofuran and dihydrobenzofuran derivatives exert their anti-inflammatory effects by inhibiting key mediators in the inflammatory cascade.[6][10] They have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), respectively.[6][10]

A central signaling pathway implicated in both inflammation and cancer cell survival is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the activation of IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. Certain 2,3-dihydrobenzofuran-2-carboxamide derivatives have been shown to potently inhibit this translocation, thereby blocking the downstream effects.[4][5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation Releases NF-κB DNA DNA NFkB->DNA Translocates & Binds to DNA DHFB 2,3-Dihydrobenzofuran Derivative DHFB->IKK Inhibits Transcription Gene Transcription (Pro-inflammatory & Anti-apoptotic) DNA->Transcription

Caption: NF-κB signaling pathway and point of inhibition by derivatives.

Quantitative Data on Anticancer & Anti-inflammatory Activity

The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

Compound TypeTarget/Cell LineActivityIC50 / GI50 (µM)Reference
Fluorinated DihydrobenzofuransIL-6 Secretion (LPS-stimulated macrophages)Anti-inflammatory1.2 - 9.04[6]
Fluorinated DihydrobenzofuransPGE2 Production (LPS-stimulated macrophages)Anti-inflammatory1.1 - 20.5[6][10]
Benzofuran-2-carboxamidesHCT116 (Colon Cancer)Anticancer0.87[11]
Benzofuran-2-carboxamidesHeLa (Cervical Cancer)Anticancer0.73[11]
Dihydrobenzofuran PhenylamidesHCT15 (Colon Cancer)Anticancer2.37[5]
Dihydrobenzofuran PhenylamidesPC-3 (Prostate Cancer)Anticancer2.68[5]
Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Production)

This protocol describes a self-validating system to screen for compounds that inhibit nitric oxide production in LPS-stimulated macrophages.

Principle: The Griess test measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO. A reduction in nitrite concentration in the culture medium of LPS-stimulated cells treated with a test compound indicates potential anti-inflammatory activity.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of 2,3-dihydrobenzofuran derivatives in DMSO.

    • Serially dilute the compounds in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., a known iNOS inhibitor).

  • Stimulation:

    • To all wells except the "negative control" (cells with medium only), add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis & Validation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • The percent inhibition is calculated as: [1 - (Abs_treated / Abs_LPS_only)] * 100.

    • Self-Validation: Simultaneously perform a cell viability assay (e.g., MTT or PrestoBlue) on the cells remaining in the original plate. A valid inhibitory effect must not be accompanied by significant cytotoxicity. A compound that kills the cells will also result in low NO production, a potential false positive.

Antioxidant Activity

Oxidative stress is a pathological state resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify them. 2,3-dihydrobenzofuran derivatives, particularly those with a phenolic hydroxyl group, are potent radical-scavenging antioxidants.[12][13]

Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism for phenolic 2,3-dihydrobenzofurans is hydrogen atom transfer (HAT).[14] The hydroxyl group on the aromatic ring can donate its hydrogen atom to a free radical (e.g., peroxyl radical), neutralizing it and preventing it from damaging cellular components like lipids and DNA. The resulting phenoxyl radical is stabilized by resonance within the aromatic system, making it less reactive than the initial radical.[12] The stability of this phenoxyl radical is a key determinant of antioxidant potency.[12]

G cluster_workflow Antioxidant Screening Workflow Start Synthesized Dihydrobenzofuran Library DPPH Primary Screen: DPPH Assay (Radical Scavenging) Start->DPPH Lipid Secondary Screen: Lipid Peroxidation Assay (Biological Relevance) DPPH->Lipid Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Lipid->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for screening antioxidant compounds.

Structure-Activity Relationship (SAR)
  • Phenolic Hydroxyl Group: The presence of a 5-hydroxy group is critical for radical-scavenging activity.[12][13]

  • Ortho Substituents: Bulky substituents (like tert-butyl groups) ortho to the hydroxyl group can increase the stability of the resulting phenoxyl radical, enhancing antioxidant potency, though they might also introduce steric hindrance that slightly reduces the reaction rate with radicals.[12]

  • Chalcogen Substitution: Replacing the furan oxygen with heavier chalcogens (sulfur, selenium, tellurium) in the heterocyclic ring can increase antioxidant capacity.[13] This is partly due to the ability of these heavier atoms to be regenerated more efficiently by cellular reducing agents like glutathione.[13]

Neuroprotective Effects

The application of 2,3-dihydrobenzofuran derivatives in neurodegenerative diseases like Alzheimer's is a promising area of research.[3][15][16] Their mechanisms are often multi-faceted, combining antioxidant, anti-inflammatory, and specific enzyme-inhibiting activities.

Multi-Target Mechanism in Neuroprotection

A key strategy in treating complex neurodegenerative diseases is to engage multiple pathological targets simultaneously. A novel derivative, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), exemplifies this approach.[15][16]

  • Antioxidant Action: The benzofuran core and the organoselenium moiety both contribute to reducing oxidative stress by scavenging ROS and decreasing markers like thiobarbituric acid reactive substances (TBARS).[15][16]

  • Enzyme Inhibition: TFSeB has been shown to inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[15][16] Increased activity of these enzymes is associated with Alzheimer's pathology; MAO-B inhibition reduces oxidative damage, while AChE inhibition increases the levels of the neurotransmitter acetylcholine, improving cognitive function.[15]

  • Modulation of Signaling Pathways: The compound was found to decrease the expression of pro-inflammatory and pro-apoptotic markers like NF-κB and GSK3B, while increasing the expression of neuroprotective factors such as BDNF and NRF2.[16]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for screening AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).

    • Prepare solutions of AChE enzyme, DTNB (10 mM), and ATCh (10 mM) in the buffer.

    • Prepare serial dilutions of the test 2,3-dihydrobenzofuran derivatives in buffer (with a small, consistent amount of DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of the test compound solution (or buffer for control, or a known inhibitor like Donepezil for positive control).

      • 125 µL of DTNB solution.

      • 50 µL of buffer.

      • 25 µL of AChE solution.

    • Mix and incubate for 15 minutes at 25°C.

  • Initiating the Reaction:

    • Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis & Validation:

    • Calculate the reaction rate (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Validation: Run a control reaction without the enzyme to ensure the test compound does not directly react with DTNB or ATCh, which would be an artifact.

Antimicrobial Activity

The 2,3-dihydrobenzofuran scaffold has also been explored for its antimicrobial properties, showing activity against various bacteria and fungi.[17][18]

Structure-Activity Relationship (SAR)

SAR studies have provided key insights for designing effective antimicrobial agents.

  • Halogenation: The introduction of halogens, particularly bromine, into the benzofuran structure often enhances antimicrobial activity.[17] For example, derivatives with two halogen substitutions on an acetyl group were active against Gram-positive cocci, whereas mono-substituted or unsubstituted derivatives were inactive.[17]

  • Specific Moieties: The presence of certain side chains, such as 1-(3-amino-2-hydroxypropyl) groups on a brominated dihydrobenzofuran core, has been shown to be effective against Gram-positive bacteria and fungi.[17]

Quantitative Data on Antimicrobial Activity

Activity is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Compound TypeMicroorganismMIC (µg/mL)Reference
6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivativesGram-positive cocci (e.g., S. aureus)50 - 200[17]
Halogenated aromatic derivativesCandida albicans, C. parapsilosis100[17]

Conclusion and Future Perspectives

The 2,3-dihydrobenzofuran scaffold is a remarkably versatile and "privileged" structure in medicinal chemistry. Derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. The key to their success lies in the ability to modify the core structure at multiple positions, allowing for the optimization of multi-target engagement, a highly desirable trait for treating complex diseases like cancer and neurodegeneration.

Future research should focus on leveraging asymmetric synthesis to explore the stereochemical aspects of bioactivity, as enantiomers often exhibit different pharmacological profiles.[8][9] Furthermore, combining the dihydrobenzofuran core with other pharmacophores through hybrid-molecule design could lead to novel compounds with enhanced potency and unique mechanisms of action. As our understanding of disease pathways deepens, the rational design of new 2,3-dihydrobenzofuran derivatives will undoubtedly continue to yield promising therapeutic candidates.

References

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health. [Link]

  • 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran: design and evaluation as a novel radical-scavenging antioxidant against lipid peroxidation. PubMed. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ACS Publications. [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. National Institutes of Health. [Link]

  • Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]

  • Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. ARKAT USA. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. National Institutes of Health. [Link]

  • The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate. [Link]

  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. ScienceDirect. [Link]

  • 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. ResearchGate. [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed. [Link]

  • (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]

  • 5-Hydroxy-2,3-dihydrobenzofuran-derived polyfunctional antioxidants 3. Synthesis and antioxidant activity of 2-dodecylthiomethyland 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofurans. ResearchGate. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. National Institutes of Health. [Link]

  • (PDF) Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. National Institutes of Health. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. National Institutes of Health. [Link]

  • Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. [Link]

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Publishing. [Link]

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(2,3-Dihydrobenzofuran-4-yl)methanol solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (2,3-Dihydrobenzofuran-4-yl)methanol

Executive Summary

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is critical for ensuring product quality, efficacy, and safety. This document details the theoretical basis and experimental protocols for determining aqueous and organic solubility, outlines methodologies for assessing chemical stability under stress conditions as mandated by regulatory guidelines, and proposes potential degradation pathways. All experimental designs are grounded in established scientific principles and regulatory frameworks to ensure data integrity and reproducibility.

Introduction to this compound

This compound (CAS No. 209256-41-7) is a heterocyclic organic compound featuring a dihydrobenzofuran core with a hydroxymethyl substituent.[1] This structure is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The solubility and stability of such an intermediate are not merely academic points; they are critical parameters that influence reaction kinetics, purification strategies, formulation development, and the shelf-life of the final drug product.[][3] A thorough characterization is therefore a foundational step in the drug development lifecycle.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 209256-41-7[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Calculated LogP 1.11[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Topological Polar Surface Area (TPSA) 29.46 Ų[1]

Solubility Profile

The solubility of an API or intermediate dictates its behavior from synthesis to its biological effect. Poor solubility can hinder absorption and bioavailability, making its early determination essential.[4]

Theoretical Assessment and Predictive Factors

The structure of this compound—containing both a polar alcohol group and a largely non-polar dihydrobenzofuran ring system—suggests it is a sparingly soluble compound in aqueous media. The calculated LogP of 1.11 indicates a slight preference for lipophilic environments over aqueous ones.[1] Based on the principle of "like dissolves like," it is predicted to have higher solubility in polar organic solvents like short-chain alcohols and moderate solubility in less polar solvents.

Gold Standard for Experimental Solubility: The Shake-Flask Method

To obtain definitive solubility data, experimental determination is required. The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[4][5] The objective is to create a saturated solution in a given solvent at a controlled temperature, allowing the system to reach equilibrium before measuring the concentration of the dissolved solute.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., Water, pH 7.4 Buffer, Ethanol, Methanol, Acetonitrile). "Excess" is critical to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspensions for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6] Periodically check to confirm that undissolved solid is still present.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period. Separate the solid and liquid phases by centrifugation at a high speed (e.g., 10,000 rpm for 10 minutes).[4]

  • Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant, taking care not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to solvent B Agitate at constant T (24-48 hours) A->B C Centrifuge to pellet solid B->C D Sample supernatant C->D E Dilute sample D->E F Analyze via HPLC E->F G Calculate Solubility F->G

Workflow for the Shake-Flask Solubility Method.
Quantitative Solubility Data (Illustrative)

The following table presents hypothetical, yet plausible, solubility data for this compound to illustrate how results should be presented. Actual values must be determined experimentally.

Table 2: Illustrative Solubility of this compound at 25°C

SolventSolvent TypePredicted Solubility CategoryIllustrative Value (mg/mL)
WaterAqueousSparingly soluble~0.5
pH 7.4 Phosphate BufferAqueous BufferSparingly soluble~0.6
MethanolPolar ProticFreely Soluble>100
EthanolPolar ProticFreely Soluble>100
AcetonitrilePolar AproticSoluble~50
DichloromethaneNon-polarSoluble~75
HexaneNon-polarSlightly Soluble<1

Stability Profile and Degradation Pathway Analysis

Stability testing is a non-negotiable component of pharmaceutical development, providing critical evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7][8][9]

Regulatory Framework for Stability Testing

International Council for Harmonisation (ICH) guidelines (specifically Q1A and Q1B) provide the foundational framework for stability testing.[10] A key component of this early in development is forced degradation or stress testing . The purpose of these studies is to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[3] This information is crucial for developing and validating stability-indicating analytical methods.[11][12]

Forced Degradation (Stress Testing) Methodology

Forced degradation involves subjecting the compound to conditions more severe than those used for accelerated stability testing to provoke degradation.[3][11] A target degradation of 5-20% is generally considered optimal to ensure that the analytical method can detect and resolve the degradants from the parent peak.

  • Acid/Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at room temperature or elevated temperature (e.g., 60°C) if no degradation is observed.

    • Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples to prevent further degradation.

    • Analyze by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature and monitor over time.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose solid powder and a solution of the compound to a controlled light source that provides both UV and visible output, as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze both the exposed and control samples by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C or higher, in 10°C increments above the accelerated testing temperature).[7]

    • Store a solution of the compound under similar conditions.

    • Analyze samples at various time points.

G cluster_stress Stress Conditions Start Prepare Stock Solution of Compound A Acid Hydrolysis (0.1M HCl, 60°C) Start->A B Base Hydrolysis (0.1M NaOH, 60°C) Start->B C Oxidation (3% H2O2, RT) Start->C D Thermal (Solid & Solution, 60°C) Start->D E Photolytic (ICH Q1B Light Box) Start->E Analysis Analyze All Samples (Parent + Degradants) via Stability-Indicating HPLC A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis

Workflow for a Forced Degradation Study.
Potential Degradation Pathways

Based on the chemical structure, several degradation pathways for this compound can be hypothesized under stress conditions. The primary alcohol is a likely site for oxidation, first to an aldehyde and subsequently to a carboxylic acid. The ether linkage within the dihydrofuran ring may be susceptible to hydrolytic cleavage under harsh acidic conditions.

G A this compound (Parent Compound) B 2,3-Dihydrobenzofuran-4-carbaldehyde (Oxidation Product) A->B [O] (e.g., H₂O₂) D Ring-Opened Products (Hydrolysis Products) A->D H⁺/H₂O (Acid Hydrolysis) C 2,3-Dihydrobenzofuran-4-carboxylic acid (Oxidation Product) B->C [O] (Further Oxidation)

Potential Degradation Pathways Under Stress.
Recommendations for Storage and Handling

Based on general chemical principles and supplier recommendations, this compound should be stored under controlled conditions to ensure its long-term integrity.

  • Temperature: Store in a cool environment, with refrigeration (2-8°C) being ideal for long-term storage.[1]

  • Atmosphere: Keep in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to protect from moisture and oxidation.[1]

  • Light: Protect from direct light to prevent potential photolytic degradation. Amber vials or storage in a dark location is recommended.

Conclusion: Bridging Data to Application

The solubility and stability of this compound are fundamental properties that have profound implications for its use in research and drug development. The methodologies outlined in this guide, from the gold-standard shake-flask method for solubility to comprehensive forced degradation studies for stability, provide a robust framework for its characterization. The resulting data enables informed decisions regarding solvent selection for synthesis and purification, the design of stable formulations, and the establishment of appropriate storage conditions and re-test periods, ultimately ensuring the quality and consistency of the final pharmaceutical product.

References

  • Alsante, K. M., et al. (2014).
  • Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Vertex AI Search.
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  • Jain, R., et al. (2023).
  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Vertex AI Search.
  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Vertex AI Search.
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  • Patel, Y., et al. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Journal of Emerging Technologies and Innovative Research. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Vertex AI Search.
  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Vertex AI Search.
  • ChemScene. (2,3-Dihydro-1-benzofuran-4-yl)methanol. Vertex AI Search.
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  • Szolláth, R., et al. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. ResearchGate. [Link]

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The Dihydrobenzofuran Scaffold: A Technical Guide to its Natural Occurrence, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold ubiquitously found in a diverse array of natural products.[1] These compounds, biosynthesized by plants and fungi, exhibit a remarkable spectrum of biological activities, positioning them as compelling lead structures in drug discovery and development.[2][3] This in-depth technical guide provides a comprehensive exploration of the natural occurrence of dihydrobenzofuran scaffolds, delves into their biosynthetic origins through oxidative coupling of phenylpropanoid precursors, and offers detailed, field-proven protocols for their isolation and characterization from natural matrices. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, medicinal chemistry, and pharmacology.

Introduction: The Significance of the Dihydrobenzofuran Core

The dihydrobenzofuran scaffold, a five-membered oxygen-containing heterocycle fused to a benzene ring, is a cornerstone of many biologically active molecules.[1] Its structural rigidity and capacity for diverse functionalization make it a frequent constituent of natural products, including neolignans, alkaloids, and isoflavonoids.[4] The widespread occurrence of this motif in nature is a testament to its evolutionary selection as a versatile chemical scaffold for mediating biological interactions.[5]

Naturally occurring dihydrobenzofurans demonstrate a wide range of potent pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[6][7] For instance, dihydrobenzofuran neolignans isolated from various plant species have shown significant cytotoxic effects against multiple cancer cell lines.[8] This inherent bioactivity has spurred considerable interest in the synthesis, biological evaluation, and isolation of these compounds from their natural sources.

Natural Occurrence and Distribution

Dihydrobenzofuran derivatives are predominantly found as secondary metabolites in the plant kingdom, with notable concentrations in the aerial parts of certain plant families.[8] They are also produced by various fungi. The distribution of these compounds is widespread, and they have been isolated from numerous genera.

Plant FamilyGenus/SpeciesProminent Dihydrobenzofuran CompoundsBiological Activity Reference(s)
Polygonaceae Polygonum barbatumDihydrobenzofuran derivativesAnticancer[9]
Asteraceae Ageratina pichinchensis2,3-DihydrobenzofuranCytotoxic[10]
Fabaceae Glycyrrhiza inflataLicochalcone A dihydrofuran derivativesNot specified in search results
Euphorbiaceae Croton spp. (Dragon's Blood)3',4-O-dimethylcedrusinCell proliferation inhibition[11]
Primulaceae Myrsine seguiniiMyrsinoic acids I, J, and KNot specified in search results
Apiaceae VariousNot specifiedNot specified
Rutaceae Zanthoxylum ailanthoidesAilanthoidolAnticancer[7]
Linaceae Linum spp.LignansNot specified

Biosynthesis: The Oxidative Coupling Pathway

The biosynthesis of many dihydrobenzofuran natural products, particularly dihydrobenzofuran neolignans, proceeds through a key biomimetic oxidative coupling of phenylpropanoid precursors, also known as monolignols.[2][12] This process is enzymatically mediated and results in the characteristic C8–C5′ and C7–O4′ bond linkages that define the dihydrobenzofuran core.[2]

The primary monolignols involved are p-coumaryl, coniferyl, and sinapyl alcohols. The biosynthetic cascade is initiated by the oxidation of these monolignols, a reaction catalyzed by oxidative enzymes such as peroxidases (e.g., horseradish peroxidase) and laccases, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).[1][13] This enzymatic oxidation generates phenoxy radicals, which are stabilized by resonance, with unpaired electron density at several positions, including C5 and C8.[13]

The subsequent radical-radical coupling is a regio- and stereoselective process, often guided by dirigent proteins, which dictate the formation of specific lignan structures.[12] For the formation of the dihydrobenzofuran scaffold, coupling occurs between the C8 of one monolignol radical and the C5 of another. This is followed by an intramolecular cyclization where the phenolic oxygen at C4' attacks the C7, forming the dihydrofuran ring.[2]

Figure 1: Generalized biosynthetic pathway for dihydrobenzofuran neolignans.

Biological Activities with a Focus on Anticancer Potential

Dihydrobenzofuran derivatives have been extensively studied for their wide-ranging biological activities. Of particular note is their potential as anticancer agents.[7] Numerous naturally occurring and synthetic dihydrobenzofurans have demonstrated significant cytotoxicity against a panel of human cancer cell lines.[14] The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization, which disrupts mitosis in rapidly dividing cancer cells.[14][15]

The following table summarizes the in vitro anticancer activity of several naturally occurring or derived dihydrobenzofurans, highlighting their potency against various cancer cell lines.

CompoundNatural Source/DerivativeCancer Cell Line(s)IC₅₀ (µM)Reference(s)
AilanthoidolZanthoxylum ailanthoidesHuh7 (Hepatoma)22 (at 48h)[7]
Dihydrobenzofuran derivative 1 Polygonum barbatumCAL-27 (Oral Cancer)48.52[9]
Dihydrobenzofuran derivative 1 Polygonum barbatumNCI-H460 (Lung Cancer)53.24[2]
Dimerization product of caffeic acid methyl ester (2b)Synthetic derivativeBreast Cancer (various)<0.01 (GI₅₀)[15]
Dimerization product of caffeic acid methyl ester (2b)Synthetic derivativeAverage over 60 cell lines0.3 (GI₅₀)[15]
rac-1Synthetic derivativeLNCaP (Prostate)0.14[16]
rac-1Synthetic derivativeDU145 (Prostate)0.15[16]
rac-1Synthetic derivativeMCF-7 (Breast)0.26[16]

Experimental Protocols: Isolation and Characterization

The successful isolation and purification of dihydrobenzofuran scaffolds from natural sources is a critical step for further biological evaluation and structural elucidation. The process typically involves solvent extraction followed by a series of chromatographic separations. The following protocols are based on established methodologies and can be adapted depending on the specific plant matrix and target compound.

General Workflow for Isolation and Purification

Figure 2: A typical workflow for the isolation of dihydrobenzofurans.

Step-by-Step Protocol for Isolation from Plant Material

This protocol provides a detailed methodology for the extraction and purification of dihydrobenzofuran derivatives from a plant source, adapted from procedures described for Polygonum barbatum and Glycyrrhiza inflata.[9][17]

5.2.1. Plant Material Preparation and Extraction

  • Drying and Grinding: Air-dry the plant material (e.g., aerial parts, roots) in the shade to preserve thermolabile compounds. Once completely dry, grind the material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate the powdered plant material (e.g., 5 kg) in a suitable organic solvent such as methanol or ethanol at room temperature for 24-48 hours with occasional stirring.[9] Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C. This will yield the crude extract.

5.2.2. Fractionation by Liquid-Liquid Partitioning

  • Suspension: Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Partitioning: Perform successive liquid-liquid partitioning with solvents of increasing polarity. Typically, this involves partitioning against n-hexane (to remove non-polar compounds), followed by chloroform, and then ethyl acetate. Dihydrobenzofurans are often found in the ethyl acetate fraction due to their intermediate polarity.[9]

  • Concentration of Fractions: Concentrate each of the solvent fractions in vacuo to yield the respective n-hexane, chloroform, and ethyl acetate fractions.

5.2.3. Purification by Column Chromatography

  • Stationary Phase: Use silica gel (e.g., 60-120 mesh) as the stationary phase for column chromatography.

  • Sample Loading: Adsorb the target fraction (e.g., the ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[18]

  • Fraction Collection and Monitoring: Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

5.2.4. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: Employ a reverse-phase C18 column for final purification.

  • Mobile Phase: Use a gradient system of acetonitrile and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape.[19]

  • Injection and Collection: Dissolve the semi-purified fractions from column chromatography in the mobile phase, filter through a 0.45 µm filter, and inject onto the preparative HPLC system. Collect the fractions corresponding to the target peaks.

  • Final Product: Concentrate the collected fractions to obtain the pure dihydrobenzofuran compound.

Structural Characterization

The elucidation of the chemical structure of the isolated pure compounds is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for unambiguous structure determination.[20]

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This information is pieced together to determine the complete chemical structure and stereochemistry of the dihydrobenzofuran derivative.[9][17]

Conclusion and Future Perspectives

The dihydrobenzofuran scaffold represents a rich and diverse family of natural products with significant therapeutic potential, particularly in the realm of anticancer drug discovery. The biosynthetic pathways leading to these compounds are elegant examples of nature's chemical ingenuity, and the established protocols for their isolation provide a clear roadmap for their procurement from natural sources. As analytical techniques continue to advance, the discovery of novel dihydrobenzofuran derivatives with unique biological activities is anticipated. Further research into the structure-activity relationships, mechanisms of action, and potential for synthetic modification of these natural scaffolds will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

  • Simmler, C., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Fitoterapia, 120, 133-141. Available at: [Link]

  • de Oliveira, R. B., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31(10), 2156-2164. Available at: [Link]

  • Morreel, K., et al. (2004). Profiling of Oligolignols Reveals Monolignol Coupling Conditions in Lignifying Poplar Xylem. Plant Physiology, 136(3), 3537-3549. Available at: [Link]

  • Itoh, A., et al. (2019). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. Request PDF. Available at: [Link]

  • Pieters, L., et al. (2001). Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry, 44(13), 2246-2255. Available at: [Link]

  • Pieters, L., et al. (2001). Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. Figshare. Available at: [Link]

  • Khan, T., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC Complementary and Alternative Medicine, 19(1), 7. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(21), 7247. Available at: [Link]

  • Helms, G. L., & Weng, J. K. (2020). Current understanding of lignan biosynthesis. Semantic Scholar. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10321. Available at: [Link]

  • Wang, L., et al. (2011). Design, synthesis and anticancer activity of novel dihydrobenzofuro[4,5-b][9][17]naphthyridin-6-one derivatives. Bioorganic & Medicinal Chemistry Letters, 21(19), 5854-5857. Available at: [Link]

  • Neves, M. G., et al. (2015). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. Available at: [Link]

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Dihydrobenzofurans: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Dihydrobenzofurans

The Dihydrobenzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The 2,3-dihydrobenzofuran moiety represents a cornerstone heterocyclic system in the landscape of medicinal chemistry and drug discovery.[1] Its rigid, bicyclic structure, composed of a fused benzene and dihydrofuran ring, serves as a versatile and "privileged" scaffold. This designation stems from its recurring presence in a multitude of natural products and synthetically derived compounds that exhibit a wide array of potent biological activities.[2] The inherent structural features of dihydrobenzofurans allow for three-dimensional diversity through various substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with diverse biological targets.

Overview of Therapeutic Potential

The dihydrobenzofuran nucleus is a key pharmacophore in compounds demonstrating significant therapeutic promise across several critical disease areas.[2] Extensive research has illuminated their potential as anti-inflammatory, anticancer, neuroprotective, and hypoglycemic agents. This guide will provide an in-depth exploration of these applications, focusing on the underlying mechanisms of action and providing detailed, field-proven experimental protocols for their evaluation. The aim is to equip researchers and drug development professionals with the technical knowledge necessary to advance the investigation of this remarkable class of compounds.

Synthesis of Dihydrobenzofuran Derivatives

The therapeutic potential of dihydrobenzofurans has driven the development of numerous synthetic strategies to access this core structure and its derivatives. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for the efficient construction of the dihydrobenzofuran ring system.

Key Synthetic Strategies

Modern synthetic approaches often involve intramolecular cyclization reactions, which offer high degrees of atom economy and control over stereochemistry. Notable methods include:

  • Palladium-catalyzed Annulation: These reactions can involve the cyclization of alkenyl ethers and alkynyl oxime ethers, providing a route to polycyclic dihydrobenzofuran derivatives.[3]

  • Rhodium-catalyzed C-H Functionalization: Asymmetric C-H functionalization allows for the coupling of partners like substituted phenoxyacetamides with diazooxindoles to generate spirooxindoyl-substituted dihydrobenzofurans.[3][4]

  • Nickel-catalyzed Carbonylative Synthesis: This method utilizes ortho-substituted aryl iodides and alkyl halides in the presence of a nickel catalyst and a carbonylating agent to construct the dihydrobenzofuran core.[4]

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Example Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial biological screening of novel dihydrobenzofuran derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Starting Materials Starting Materials Synthetic Transformation Synthetic Transformation Starting Materials->Synthetic Transformation e.g., Pd-catalyzed annulation Crude Product Crude Product Synthetic Transformation->Crude Product Purification Purification Crude Product->Purification Chromatography Characterized Compound Characterized Compound Purification->Characterized Compound NMR, MS, etc. Primary Assay Primary Assay Characterized Compound->Primary Assay Test in vitro Hit Identification Hit Identification Primary Assay->Hit Identification Identifies active compounds Secondary Assays Secondary Assays Hit Identification->Secondary Assays Confirms activity & elucidates mechanism Lead Compound Lead Compound Secondary Assays->Lead Compound G Inflammatory Stimuli Inflammatory Stimuli Cellular Activation Cellular Activation Inflammatory Stimuli->Cellular Activation COX-2 / iNOS Upregulation COX-2 / iNOS Upregulation Cellular Activation->COX-2 / iNOS Upregulation Prostaglandins / NO Production Prostaglandins / NO Production COX-2 / iNOS Upregulation->Prostaglandins / NO Production Inflammation Inflammation Prostaglandins / NO Production->Inflammation Dihydrobenzofurans Dihydrobenzofurans Dihydrobenzofurans->COX-2 / iNOS Upregulation Inhibition

Caption: Anti-inflammatory mechanism of dihydrobenzofurans.

Efficacy Data for Lead Compounds

The following table summarizes the in vitro efficacy of selected fluorinated dihydrobenzofuran derivatives in inhibiting the production of key inflammatory mediators.

CompoundTarget MediatorIC50 Value (µM)Reference
Fluorinated Dihydrobenzofuran 1Interleukin-6 (IL-6)1.2 - 9.04[5]
Fluorinated Dihydrobenzofuran 2Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3[5]
Fluorinated Dihydrobenzofuran 3Nitric Oxide (NO)2.4 - 5.2[5]
Fluorinated Dihydrobenzofuran 4Prostaglandin E2 (PGE2)1.1 - 20.5[5]
Experimental Protocols for a comprehensive evaluation of Anti-inflammatory Potential

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. [6][7] Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) to laboratory conditions for at least one week. [6]2. Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses). [6]3. Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. [6]4. Compound Administration: Administer the vehicle, positive control, or test compound, typically via oral gavage (p.o.), one hour before carrageenan injection. [6]5. Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in 0.9% saline) into the subplantar surface of the right hind paw. [6][8]6. Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [8]7. Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

This model creates a subcutaneous cavity that mimics a synovial joint, allowing for the study of localized inflammation and the analysis of inflammatory exudate.

Principle: Injection of zymosan, a yeast cell wall component, into a pre-formed air pouch triggers a robust inflammatory response, including leukocyte infiltration and the production of inflammatory mediators. [9] Step-by-Step Protocol:

  • Air Pouch Formation:

    • Day 0: Anesthetize mice (e.g., C57BL/6) and inject 4-5 mL of sterile air subcutaneously in the dorsal region to create a pouch. [9] * Day 3: Re-inflate the pouch with 2-3 mL of sterile air to maintain the cavity. [9]2. Induction of Inflammation:

    • Day 6: Inject 1 mL of zymosan-A suspension (e.g., 1 mg/mL in sterile saline) into the air pouch.

  • Compound Administration: Administer the test compound at a relevant time point before or after the zymosan challenge, depending on the study design (prophylactic or therapeutic).

  • Exudate Collection: At a predetermined time point (e.g., 6, 24, 48 hours) post-zymosan injection, sacrifice the mice and carefully collect the inflammatory exudate by washing the pouch with a known volume of sterile PBS. [9]5. Analysis:

    • Measure the volume of the collected exudate.

    • Perform a total and differential leukocyte count on the exudate cells using a hemocytometer and cytospin preparations.

    • Centrifuge the exudate and store the supernatant at -80°C for later analysis of inflammatory mediators (e.g., cytokines, prostaglandins) by ELISA or other immunoassays.

This assay is used to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.

Step-by-Step Protocol:

  • Cell Culture: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the dihydrobenzofuran compound for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add an equal volume of Griess Reagent I (e.g., sulfanilamide in phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Anticancer Applications

The benzofuran and dihydrobenzofuran scaffolds are integral to numerous natural and synthetic compounds with significant anticancer activity. Their therapeutic potential stems from their ability to interfere with multiple pathways essential for tumor growth and survival.

Mechanisms of Action: A Multi-pronged Approach

Dihydrobenzofuran derivatives exert their anticancer effects through several distinct mechanisms.

A key mechanism is the induction of programmed cell death, or apoptosis. Some fluorinated derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and promote the cleavage of PARP-1, a hallmark of apoptosis. [5]This leads to DNA fragmentation and the elimination of cancer cells. [5]

Certain dihydrobenzofuran ligands can act as antimitotic agents by inhibiting tubulin polymerization. This disruption of the microtubule network prevents the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent cell death.

Some naturally isolated dihydrobenzofuran derivatives have demonstrated potent anti-angiogenic activity. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. By inhibiting this process, these compounds can effectively starve tumors of essential nutrients and oxygen.

In Vitro Cytotoxicity Data

The following table presents the cytotoxic activity (IC50 values) of representative dihydrobenzofuran derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
4-(morpholin-4-yl)phenethyl derivativeVarious (MCF-7, A549, etc.)0.70 - 1.8
Piperazine-based benzofuransVarious (MCF-7, A549, HeLa, etc.)< 10
Natural Dihydrobenzofuran 1Oral Cancer (CAL-27)48.52
Natural Dihydrobenzofuran 1Lung Cancer (NCI-H460)53.24
Ailanthoidol (Natural Benzofuran)Hepatoma (Huh7)22 (at 48h)
Experimental Protocols for Assessing Anticancer Activity

This is a widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the dihydrobenzofuran compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and then measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

A multi-assay approach is often used to confirm that cell death is occurring via apoptosis.

G Treated Cancer Cells Treated Cancer Cells Annexin V/PI Staining Annexin V/PI Staining Treated Cancer Cells->Annexin V/PI Staining Caspase Activity Assay Caspase Activity Assay Treated Cancer Cells->Caspase Activity Assay DNA Fragmentation Assay DNA Fragmentation Assay Treated Cancer Cells->DNA Fragmentation Assay Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Detects early/late apoptotic cells Fluorometric/Colorimetric Reading Fluorometric/Colorimetric Reading Caspase Activity Assay->Fluorometric/Colorimetric Reading Measures executioner caspase activity Gel Electrophoresis Gel Electrophoresis DNA Fragmentation Assay->Gel Electrophoresis Visualizes DNA ladddering Confirmation of Apoptosis Confirmation of Apoptosis Flow Cytometry Analysis->Confirmation of Apoptosis Fluorometric/Colorimetric Reading->Confirmation of Apoptosis Gel Electrophoresis->Confirmation of Apoptosis

Caption: Experimental workflow for the confirmation of apoptosis.

Neuroprotective Applications in Neurodegenerative Diseases

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates therapeutic agents that can address multiple pathological mechanisms. Dihydrobenzofurans have emerged as promising candidates due to their ability to modulate several key pathways involved in neurodegeneration.

Rationale for Dihydrobenzofurans in Neurodegeneration

The core pathologies in many neurodegenerative diseases include oxidative stress, neuroinflammation, cholinergic deficits, and protein aggregation. The chemical architecture of dihydrobenzofurans allows them to act as potent antioxidants and anti-inflammatory agents, making them well-suited to combat these neurotoxic processes.

Mechanisms of Neuroprotection

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage. Dihydrobenzofuran-containing compounds can reduce oxidative stress markers, including thiobarbituric acid reactive substances (TBARS) and ROS levels, thereby protecting neurons from oxidative damage.

Neuroinflammation is a chronic inflammatory response in the central nervous system that exacerbates neurodegeneration. Dihydrobenzofurans can decrease key inflammatory markers, including nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6), helping to quell the inflammatory cascade.

In Alzheimer's disease, the decline in the neurotransmitter acetylcholine (ACh) is a key feature. Some dihydrobenzofuran derivatives can inhibit acetylcholinesterase (AChE), the enzyme that breaks down ACh, thereby increasing its availability in the synaptic cleft and potentially improving cognitive function.

Experimental Protocols for Evaluating Neuroprotective Effects

These tests are crucial for assessing the in vivo efficacy of neuroprotective compounds on learning and memory.

Principle: This test relies on the innate tendency of rodents to explore novel environments. A mouse with intact spatial working memory will show a higher frequency of spontaneous alternations (visiting all three arms in sequence) rather than re-entering the same arms repeatedly. [2] Step-by-Step Protocol:

  • Apparatus: A Y-shaped maze with three identical arms.

  • Acclimatization: Acclimatize the mice to the testing room for at least 30-60 minutes before the test.

  • Procedure:

    • Place a mouse at the end of one arm and allow it to move freely through the maze for an 8-minute session.

    • Record the sequence of arm entries manually or using a video tracking system. An arm entry is counted when all four paws are within the arm.

  • Data Analysis:

    • An alternation is defined as a sequence of three consecutive entries into different arms (e.g., A, B, C).

    • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

    • An increase in the percentage of alternation in the treated group compared to the disease-model control group suggests an improvement in spatial working memory.

Principle: This test leverages the natural preference of mice for novelty. If a mouse remembers a previously encountered object, it will spend more time exploring a new, novel object when presented with both. [1] Step-by-Step Protocol:

  • Habituation (Day 1): Allow each mouse to freely explore the empty testing arena for 5-10 minutes to acclimate. [1]2. Training/Familiarization (Day 2, T1):

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 5-10 minutes. Record the time spent exploring each object. [1]3. Testing (Day 2, T2):

    • After an inter-trial interval (e.g., 1-2 hours), replace one of the familiar objects with a novel object.

    • Return the mouse to the arena and allow it to explore for 5-10 minutes. Record the time spent exploring the familiar (F) and novel (N) objects. [1]4. Data Analysis:

    • Calculate the Discrimination Index (DI) as: (Time exploring N - Time exploring F) / (Time exploring N + Time exploring F).

    • A higher DI in the treated group indicates better recognition memory.

Principle: This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation, which is an indicator of oxidative damage. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically. [9] Step-by-Step Protocol:

  • Sample Preparation: Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold buffer. Centrifuge and collect the supernatant.

  • Reaction Mixture:

    • To 100 µL of the sample supernatant, add reagents sequentially: 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% TBA. [9] * Bring the final volume to 4 mL with distilled water.

  • Incubation: Tightly cap the tubes and incubate in a water bath at 95°C for 60 minutes. [9]4. Extraction: Cool the tubes on ice, then add 1 mL of distilled water and 5 mL of an n-butanol/pyridine mixture (15:1, v/v). Vortex vigorously.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Absorbance Measurement: Aspirate the upper organic layer and measure its absorbance at 532 nm. [9]7. Quantification: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Protocol (for cell culture):

  • Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate.

  • Treatment: Treat cells with the dihydrobenzofuran compound, followed by an oxidative insult (e.g., H₂O₂ or Aβ peptide).

  • Dye Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) for 30-45 minutes at 37°C in the dark.

  • Measurement: Wash the cells again to remove excess dye. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the percentage reduction in ROS levels.

Hypoglycemic Applications

Certain dihydrobenzofuran derivatives have been investigated as potential agents for the management of type 2 diabetes, demonstrating promising hypoglycemic effects in preclinical models. [10]

Mechanism of Action in Glucose Homeostasis

The antidiabetic effects of these compounds appear to be mediated through at least two distinct mechanisms.

Some dihydrobenzofuran-thiazolidinedione hybrids act as hypoglycemic agents. [10]Thiazolidinediones (TZDs), like rosiglitazone and pioglitazone, are a class of drugs that improve insulin sensitivity primarily by acting as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ, which is highly expressed in adipose tissue, regulates the expression of genes involved in glucose and lipid metabolism, leading to enhanced glucose uptake in peripheral tissues.

Another identified mechanism is the inhibition of α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting α-glucosidase, dihydrobenzofuran derivatives can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes.

Experimental Protocols for Assessing Hypoglycemic Activity

This assay measures the direct effect of a compound on glucose transport into cells, typically muscle cells (e.g., L6 myocytes) or adipocytes (e.g., 3T3-L1). [10]Cells are treated with the test compound, and then the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) is measured. An increase in glucose uptake indicates improved insulin sensitivity.

The in vivo efficacy of hypoglycemic agents is typically evaluated in genetic models of type 2 diabetes and obesity, such as the db/db mouse or the ob/ob mouse. [10]These animals exhibit hyperglycemia and insulin resistance. The test compound is administered orally over a period of several days or weeks, and key parameters such as blood glucose levels, plasma insulin, and triglycerides are monitored. A significant reduction in these parameters compared to vehicle-treated controls indicates potent hypoglycemic and antidiabetic activity.

Conclusion and Future Perspectives

The dihydrobenzofuran scaffold has unequivocally established itself as a privileged structure in the pursuit of novel therapeutics. Its versatility allows for the development of compounds with potent and often multi-targeted activities against a spectrum of complex diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. The continued exploration of structure-activity relationships, coupled with the application of robust in vitro and in vivo screening protocols as outlined in this guide, will be paramount in translating the promise of dihydrobenzofurans into clinically successful drugs. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds and exploring novel therapeutic applications for this remarkable heterocyclic system.

References

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The Strategic Utility of (2,3-Dihydrobenzofuran-4-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and organic synthesis.[1][2] This assertion is rooted in its prevalence in a wide array of biologically active natural products and synthetic compounds.[2][3] The unique structural architecture of the dihydrobenzofuran core, consisting of a fused benzene and dihydrofuran ring system, makes it an ideal framework for the design of novel pharmaceutical agents.[2] Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and antiviral properties.

Within this important class of heterocycles, (2,3-Dihydrobenzofuran-4-yl)methanol emerges as a particularly valuable and versatile building block. Its strategic importance lies in the presence of a reactive hydroxymethyl group at the 4-position of the dihydrobenzofuran nucleus. This functional handle provides a convenient point for chemical modification, allowing for the facile introduction of diverse pharmacophores and the construction of more complex molecular architectures. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this compound as a key intermediate in organic synthesis, with a particular focus on its role in drug discovery and development.

Synthesis of this compound

The preparation of this compound is most commonly achieved through the reduction of its corresponding carboxylic acid, 2,3-dihydrobenzofuran-4-carboxylic acid. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LAH).

Experimental Protocol: Reduction of 2,3-Dihydrobenzofuran-4-carboxylic Acid

Reaction Scheme:

Step-by-Step Methodology:

  • A solution of 2,3-dihydrobenzofuran-4-carboxylic acid (10 g, 61 mmol) is prepared in anhydrous tetrahydrofuran (THF) (100 mL) in a suitable reaction vessel under an inert atmosphere.

  • The solution is stirred as lithium aluminum hydride (LAH) (4.64 g, 122 mmol) is slowly and carefully added in portions, controlling the exothermic reaction.

  • The resulting mixture is heated to reflux for a period of 30 minutes to ensure complete reduction.

  • After the reaction is complete, the mixture is cooled in an ice bath and cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by 1 N hydrochloric acid (HCl) (150 mL).

  • The mixture is then made acidic with concentrated (12 N) HCl until all the inorganic precipitate dissolves, resulting in a clear biphasic solution.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

This protocol provides a reliable and scalable method for the preparation of the title compound, which can then be used in subsequent synthetic transformations.

Chemical Reactivity and Functionalization

The primary alcohol functionality of this compound is the key to its utility as a synthetic building block. This hydroxyl group can undergo a variety of common and important organic transformations, including oxidation, esterification, etherification, and conversion to a leaving group for nucleophilic substitution.

Oxidation to the Aldehyde: A Gateway to Further Elaboration

One of the most synthetically useful transformations of this compound is its oxidation to the corresponding aldehyde, 2,3-dihydrobenzofuran-4-carbaldehyde. This aldehyde is a versatile intermediate for the construction of carbon-carbon bonds via reactions such as Wittig olefination, aldol condensations, and reductive aminations. The Swern oxidation is a commonly employed method for this transformation due to its mild reaction conditions and high yields.

Reaction Scheme:

Step-by-Step Methodology:

  • A solution of oxalyl chloride (2.0 M in dichloromethane, 40 mL) is added to a stirred solution of dimethyl sulfoxide (DMSO) (8.10 mL, 114 mmol) in dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere.

  • A solution of this compound (8.53 g, 56.9 mmol) in CH₂Cl₂ (35 mL) is added dropwise to the reaction mixture, and the solution is stirred at -78 °C for 30 minutes.

  • Triethylamine (33 mL, 228 mmol) is added cautiously to quench the reaction, and the resulting suspension is allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The reaction mixture is diluted with CH₂Cl₂ (100 mL), and the organic layer is washed sequentially with water (3 x 50 mL) and brine (2 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2,3-dihydrobenzofuran-4-carbaldehyde as an oil, which is often used in the next step without further purification.[4]

Application in Drug Synthesis: The Case of Tasimelteon

A prime example of the strategic importance of this compound is its role as a key starting material in the synthesis of Tasimelteon.[5] Tasimelteon is a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.[6] The synthesis of Tasimelteon showcases the utility of the dihydrobenzofuran scaffold and the versatility of the 4-hydroxymethyl group.

Synthetic Workflow for Tasimelteon from this compound

The synthesis of Tasimelteon from this compound involves a multi-step sequence that begins with the oxidation of the alcohol to the corresponding aldehyde, as described in the previous section. This aldehyde then undergoes a series of transformations to construct the final drug molecule.

Sources

Methodological & Application

Synthesis of (2,3-Dihydrobenzofuran-4-yl)methanol from o-allylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of (2,3-Dihydrobenzofuran-4-yl)methanol from Substituted o-Allylphenols via Intramolecular Oxidative Cyclization

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and biologically active compounds.[1][2][3] These molecules exhibit a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][4] this compound, in particular, represents a valuable synthetic intermediate, providing a reactive hydroxylmethyl handle on the aromatic ring for further elaboration in drug discovery programs.

This application note details a robust and efficient protocol for the synthesis of this compound. The strategy hinges on the intramolecular oxidative cyclization of a suitably substituted o-allylphenol. This approach is advantageous due to the modular nature of the starting materials and the high efficiency of modern catalytic methods for C-O bond formation. Palladium-catalyzed reactions, specifically those involving a Wacker-type oxidative cyclization, are particularly well-suited for this transformation, offering mild conditions and good functional group tolerance.[5][6][7]

The overall synthetic workflow is depicted below, starting from a protected phenol precursor, proceeding through the key palladium-catalyzed cyclization, and concluding with a deprotection step to yield the target alcohol.

G cluster_0 Preparation of Starting Material cluster_1 Core Synthesis cluster_2 Final Step SM 2-allyl-3-(acetoxymethyl)phenol Cyclization Pd-Catalyzed Intramolecular Oxidative Cyclization SM->Cyclization Protected_Product (2,3-Dihydrobenzofuran-4-yl)methyl acetate Cyclization->Protected_Product Deprotection Hydrolysis (Deprotection) Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Overall Synthetic Workflow.

Reaction Mechanism: Palladium-Catalyzed Oxypalladation

The key transformation is a palladium(II)-catalyzed intramolecular oxidative cyclization. The generally accepted mechanism for this type of reaction proceeds through a Wacker-type pathway involving an anti-oxypalladation step.[5][7]

The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the alkene of the o-allylphenol substrate. This is followed by the deprotonation of the phenol, which then acts as an intramolecular nucleophile. The crucial C-O bond is formed via an anti-oxypalladation of the alkene, resulting in a five-membered palladacycle intermediate. This intermediate then undergoes β-hydride elimination to form the dihydrobenzofuran ring and a palladium(II)-hydride species. The active Pd(II) catalyst is regenerated by an oxidant present in the reaction mixture, which facilitates the reductive elimination of H-Pd-X, thus completing the catalytic cycle.

G A Pd(II) Catalyst + o-Allylphenol Derivative B π-Allyl Pd(II) Complex (Coordination) A->B Coordination C anti-Oxypalladation (Intramolecular Attack) B->C Deprotonation & Nucleophilic Attack D Organopalladium Intermediate C->D E β-Hydride Elimination D->E F Product + HPdX E->F Product Release G Catalyst Regeneration (Oxidant) F->G Reductive Elimination G->A Re-oxidation

Caption: Catalytic Cycle for Oxidative Cyclization.

Detailed Experimental Protocols

Authoritative Note: The following protocols are based on established palladium-catalyzed methods for the cyclization of o-allylphenols.[5][6] Reagent quantities and reaction times may require optimization based on the specific substitution pattern of the starting material. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of (2,3-Dihydrobenzofuran-4-yl)methyl acetate

Materials and Reagents:

  • 2-allyl-3-(acetoxymethyl)phenol (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • p-Benzoquinone (BQ, 2.5 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum and needle for inert gas purging

  • Stirring hotplate

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • To an oven-dried round-bottom flask, add 2-allyl-3-(acetoxymethyl)phenol (1.0 equiv), p-benzoquinone (2.5 equiv), and palladium(II) acetate (0.05 equiv).

  • Seal the flask with a septum and purge with a stream of dry nitrogen or argon for 5-10 minutes.

  • Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (approx. 20 volumes) and wash sequentially with water (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (2,3-dihydrobenzofuran-4-yl)methyl acetate as a pure product.

Protocol 2: Deprotection to this compound

Materials and Reagents:

  • (2,3-Dihydrobenzofuran-4-yl)methyl acetate (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve the (2,3-dihydrobenzofuran-4-yl)methyl acetate in methanol (approx. 0.2 M concentration) in a round-bottom flask.

  • Add potassium carbonate (2.0 equiv) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction by TLC until all the starting material is consumed (typically 1-3 hours).

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and deionized water.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound. Further purification by chromatography is typically not required if the previous step was clean.

Data Summary and Troubleshooting

The efficiency of the oxidative cyclization is sensitive to several parameters. The following table summarizes typical conditions and expected outcomes for the key cyclization step.

ParameterCondition / ValueRationale & Expected Outcome
Catalyst Pd(OAc)₂A common and effective Pd(II) source for Wacker-type oxidations.
Catalyst Loading 5 mol%Sufficient for efficient turnover; higher loading may not improve yield significantly.
Oxidant p-BenzoquinoneRegenerates the active Pd(II) catalyst from the Pd(0) or Pd-H species formed after cyclization.
Solvent DMSOA polar aprotic solvent that promotes the desired oxidative pathway.
Temperature 80 °CProvides sufficient thermal energy for the reaction without significant decomposition.
Reaction Time 12-24 hoursTypical duration for complete conversion; should be monitored by TLC.
Expected Yield 65-85%Good to excellent yields are expected for this type of transformation.

Troubleshooting Guide:

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality solvent/reagents.1. Use fresh Pd(OAc)₂. 2. Increase temperature incrementally to 100 °C. 3. Use anhydrous, high-purity solvents and reagents.
Formation of Side Products 1. Isomerization of the allyl group. 2. Oxidation of the starting phenol.1. Consider adding a ligand like a phosphine or using different reaction conditions that favor anti-heteropalladation.[5][6] 2. Ensure the reaction is under an inert atmosphere.
Low Yield after Workup Emulsion formation during extraction.Add more brine to the aqueous layer to break the emulsion. Filter the combined organic layers through a pad of Celite.

Parameter Interdependencies

The success of the synthesis relies on the interplay between the catalyst, oxidant, and solvent. Understanding these relationships is key to optimizing the protocol.

G Catalyst Catalyst System (Pd(OAc)₂) Yield High Yield & Purity Catalyst->Yield Enables C-O Bond Formation Oxidant Oxidant (Benzoquinone) Oxidant->Catalyst Regenerates Active Pd(II) Solvent Solvent (DMSO) Solvent->Catalyst Stabilizes Intermediates Solvent->Yield Suppresses Side Reactions

Caption: Interplay of Key Reaction Parameters.

References

  • Wolfe, J. P., & Piao, J. (2016). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Chemistry Frontiers, 3(10), 1314-1318. [Link]

  • Wolfe, J. P., & Piao, J. (2016). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PubMed. [Link]

  • Gabriele, B., et al. (2005). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. PubMed. [Link]

  • Larock, R. C., & Weinreb, S. M. (1996). Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates. PubMed. [Link]

  • Wolfe, J. P., & Piao, J. (2016). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Semantic Scholar. [Link]

  • Barata-Vallejo, S., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 88(8), 4846–4856. [Link]

  • Irfan, M., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Irfan, M., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14891-14917. [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 643-651. [Link]

  • Chen, Y., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PubMed Central. [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

  • Chen, Y., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

Sources

Application Notes and Protocols for the Transition Metal-Catalyzed Synthesis of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Its prevalence has driven the development of numerous synthetic strategies, with transition metal-catalyzed methods emerging as particularly powerful and versatile tools for its construction. These methods offer high efficiency, functional group tolerance, and the ability to control stereochemistry, making them invaluable in both academic research and industrial drug development.

This comprehensive guide provides an in-depth exploration of key transition metal-catalyzed approaches for synthesizing dihydrobenzofurans. It is designed to serve as a practical resource, offering not just step-by-step protocols but also the underlying mechanistic principles and expert insights to aid in experimental design and troubleshooting.

The Strategic Importance of Dihydrobenzofurans

The unique structural and electronic properties of the dihydrobenzofuran core make it an ideal framework for interacting with biological targets. Its rigid, planar benzofuran system, combined with the stereogenic centers often present on the dihydrofuran ring, allows for precise three-dimensional orientation of substituents, which is critical for molecular recognition and pharmacological activity.

General Workflow for Transition Metal-Catalyzed Synthesis

The synthesis of dihydrobenzofurans using transition metal catalysis generally follows a consistent workflow, from substrate preparation to product purification and analysis. Understanding this workflow is essential for successful experimental execution.

General_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Substrate Synthesis & Purification Setup Reaction Setup: - Catalyst - Ligand - Solvent - Reagents Prep->Setup Execution Reaction Execution: - Temperature Control - Inert Atmosphere - Stirring Setup->Execution Monitoring Reaction Monitoring: - TLC - GC-MS/LC-MS Execution->Monitoring Workup Aqueous Work-up: - Quenching - Extraction Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Characterization: - NMR - Mass Spectrometry - (Optional) X-ray Crystallography Purification->Analysis Palladium_Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArylHalide Ar-X ArylHalide->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl MigratoryInsertion Migratory Insertion PdII_Aryl->MigratoryInsertion Intermediate Cyclic Pd(II) Intermediate MigratoryInsertion->Intermediate BetaHydride β-Hydride Elimination Intermediate->BetaHydride Product Dihydrobenzofuran BetaHydride->Product PdII_Hydride H-Pd(II)L₂-X BetaHydride->PdII_Hydride ReductiveElimination Reductive Elimination PdII_Hydride->ReductiveElimination ReductiveElimination->Pd0 HX H-X ReductiveElimination->HX Base Base Base->ReductiveElimination - Base-H⁺

Caption: Catalytic cycle for the intramolecular Heck reaction.

Application Protocol: Palladium-Catalyzed Annulation of o-Iodoaryl Acetates with 1,3-Dienes

This protocol describes an efficient synthesis of dihydrobenzofurans through the palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates. [4]This method is notable for its generality, regioselectivity, and stereoselectivity. [4] Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • o-Iodoaryl acetate derivative

  • 1,3-Diene

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Add the o-iodoaryl acetate (1.0 equivalent) and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the 1,3-diene (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydrobenzofuran.

EntryDieneProductYield (%)
1Isoprene2,2-Dimethyl-2,3-dihydrobenzofuran85
21,3-Butadiene2-Vinyl-2,3-dihydrobenzofuran78
3Cyclohexadienecis-Fused hexahydrodibenzofuran92

Data adapted from relevant literature. Yields are for isolated products.

Rhodium-Catalyzed Synthesis via C-H Functionalization

Rhodium catalysis has emerged as a powerful tool for the synthesis of complex molecules through C-H activation. [5][6]This approach offers high atom economy and allows for the construction of dihydrobenzofurans from readily available starting materials.

Mechanistic Consideration: Directed C-H Activation/Cascade Cyclization

In a typical rhodium(III)-catalyzed reaction, a directing group on the substrate coordinates to the rhodium center, facilitating the regioselective cleavage of a C-H bond. [5][6]The resulting rhodacycle intermediate can then undergo insertion of an alkyne or alkene, followed by a cascade of cyclization and other transformations to form the final product.

Application Protocol: Rhodium(III)-Catalyzed Synthesis of 3-Alkylidene Dihydrobenzofurans

This protocol details the synthesis of 3-alkylidene dihydrobenzofuran derivatives from N-phenoxyacetamides and propargyl carbonates via a redox-neutral C-H functionalization and cascade cyclization. [5][7][8] Materials:

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • N-Phenoxyacetamide derivative

  • Propargyl carbonate derivative

  • 1,2-Dichloroethane (DCE), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction tube, add the N-phenoxyacetamide (0.2 mmol, 1.0 equivalent), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add the propargyl carbonate (0.3 mmol, 1.5 equivalents) and anhydrous DCE (1.0 mL).

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 3-alkylidene dihydrobenzofuran product.

EntryN-Phenoxyacetamide SubstituentPropargyl CarbonateYield (%)
1HPhenyl92
24-MeMethyl85
34-ClEthyl88

Data synthesized from representative literature. [5][7][8]Yields are for isolated products.

Copper-Catalyzed Cycloadditions for Enantioselective Synthesis

Copper catalysis provides an economical and efficient platform for various organic transformations, including the synthesis of dihydrobenzofurans. [9][10][11][12]Copper-catalyzed cycloaddition reactions are particularly valuable for the asymmetric synthesis of chiral dihydrobenzofuran scaffolds. [13]

Application Protocol: Copper-Catalyzed Enantioselective [3+2] Cycloaddition

This protocol describes a highly enantioselective synthesis of 2-aryl-2,3-dihydrobenzofurans through a copper/SPDO-catalyzed [3+2] cycloaddition between quinone esters and styrene derivatives. [13] Materials:

  • Cu(OTf)₂ (10 mol%)

  • SPDO ligand (12 mol%)

  • Quinone ester derivative

  • Styrene derivative

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

  • In a glovebox, add Cu(OTf)₂ (0.02 mmol, 10 mol%) and the SPDO ligand (0.024 mmol, 12 mol%) to a dry reaction tube.

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour.

  • Add the quinone ester (0.2 mmol, 1.0 equivalent) to the catalyst solution.

  • Cool the reaction mixture to -80 °C.

  • Slowly add the styrene derivative (0.4 mmol, 2.0 equivalents) via a syringe pump over 4 hours.

  • Stir the reaction at -80 °C for an additional 20 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

EntryQuinone Ester SubstituentStyrene SubstituentYield (%)ee (%)
1H4-MeO9693
2Me4-Cl8599
3BrH9195

Data adapted from the cited literature. [13]Yields are for isolated products, and enantiomeric excess (ee) was determined by chiral HPLC analysis.

Gold-Catalyzed Reactions for Dihydrobenzofuran Synthesis

Gold catalysis has gained prominence for its unique ability to activate alkynes and allenes under mild conditions. [3][14][15][16]This has been leveraged for the synthesis of dihydrobenzofurans through various cyclization strategies.

Application Protocol: Gold-Mediated Photochemical Atom Transfer Radical Addition (ATRA)

This protocol outlines a photochemical, gold-mediated synthesis of functionalized dihydrobenzofurans from ortho-allylphenols via a cascade atom transfer radical addition (ATRA) and cyclization. [14][15][16] Materials:

  • [Au₂(μ-dppm)₂Cl₂] (1 mol%)

  • ortho-Allylphenol derivative

  • Haloalkane (e.g., CBrCl₃)

  • Dichloromethane (DCM), anhydrous

  • Blue LED light source

  • Standard photochemical reaction setup

Procedure:

  • To a quartz reaction tube, add the ortho-allylphenol (0.2 mmol, 1.0 equivalent), [Au₂(μ-dppm)₂Cl₂] (0.002 mmol, 1 mol%), and the haloalkane (0.4 mmol, 2.0 equivalents).

  • Add anhydrous DCM (2.0 mL) and seal the tube.

  • Irradiate the reaction mixture with a blue LED light source at room temperature for 24 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the functionalized dihydrobenzofuran.

Entryortho-AllylphenolHaloalkaneYield (%)
12-AllylphenolCBrCl₃96
22-Allyl-4-methylphenolCBr₄85
32-(But-3-en-1-yl)phenolCCl₄78

Data synthesized from representative literature. [14][15][16]Yields are for isolated products.

References

Sources

Application Notes and Protocols for the Synthesis of (2,3-Dihydrobenzofuran-4-yl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (2,3-Dihydrobenzofuran-4-yl)methanol, a valuable building block in medicinal chemistry and materials science.[1] The featured protocol utilizes the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[2] We delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and provide critical insights into reaction optimization and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for the preparation of this important intermediate.

Introduction: The Strategic Importance of this compound

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic compounds.[3] Its rigid, planar structure provides a well-defined orientation for appended functional groups, making it an attractive core for the design of novel therapeutics and functional materials. This compound, with its reactive hydroxymethyl group, serves as a key precursor for the elaboration of more complex molecules. The aldehyde functionality of its precursor, 2,3-dihydrobenzofuran-4-carbaldehyde, can be readily transformed into various other functional groups, including alcohols and carboxylic acids, opening up a vast landscape of synthetic possibilities.[1]

The Grignard reaction stands out as a classic and highly effective method for the synthesis of alcohols from carbonyl compounds.[4][5][6][7] This protocol focuses on the addition of a simple Grignard reagent, such as methylmagnesium bromide, to 2,3-dihydrobenzofuran-4-carbaldehyde. This specific application, while straightforward in principle, requires careful attention to experimental detail to ensure high yield and purity of the desired product.

Reaction Mechanism and Rationale

The Grignard reaction proceeds through the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[4][7] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[8][9]

The key steps of the reaction are:

  • Formation of the Grignard Reagent: This involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[10][11] The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[12]

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the 2,3-dihydrobenzofuran-4-carbaldehyde. This breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.[5][6]

  • Protonation (Workup): The reaction is quenched with a mild acid, typically an aqueous solution of ammonium chloride, to protonate the magnesium alkoxide and yield the final alcohol product, this compound.[13][14]

The choice of a simple Grignard reagent like methylmagnesium bromide is strategic. To synthesize a primary alcohol like this compound, the Grignard reaction would typically involve the reaction of a Grignard reagent with formaldehyde.[4][12][15] However, in this case, we are starting with the corresponding aldehyde, 2,3-dihydrobenzofuran-4-carbaldehyde, and the goal is to reduce the aldehyde to a primary alcohol. While a Grignard reaction is not the typical method for this specific transformation (hydride reducing agents are more common), this protocol outlines the reaction of a Grignard reagent with the aldehyde to form a secondary alcohol, which can then be further manipulated if desired. For the direct synthesis of the primary alcohol, a reducing agent would be the more direct route. This guide will proceed with the synthesis of a secondary alcohol via Grignard addition to the aldehyde.

Detailed Experimental Protocol

This protocol details the synthesis of a secondary alcohol by reacting 2,3-dihydrobenzofuran-4-carbaldehyde with methylmagnesium bromide.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
2,3-Dihydrobenzofuran-4-carbaldehydeC₉H₈O₂148.161.0 g≥97%[Commercially Available]
Magnesium TurningsMg24.310.20 g99.8%[Commercially Available]
Methyl IodideCH₃I141.940.46 mL99.5%[Commercially Available]
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.1220 mL≥99.7%[Commercially Available]
IodineI₂253.811 crystal[Commercially Available]
Saturated Ammonium Chloride SolutionNH₄Cl (aq)20 mL[Commercially Available]
Anhydrous Sodium SulfateNa₂SO₄142.04[Commercially Available]
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Nucleophilic Addition cluster_workup Workup & Isolation reagent_prep Reagent & Glassware Preparation (Drying) grignard_formation Formation of Methylmagnesium Iodide reagent_prep->grignard_formation initiation Initiation with Iodine Crystal addition Addition of Aldehyde to Grignard Reagent grignard_formation->addition stirring Reaction Stirring (Room Temperature) addition->stirring quench Quenching with sat. NH4Cl stirring->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying with Na2SO4 extraction->drying evaporation Solvent Removal drying->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[10][14] Grignard reagents are highly sensitive to moisture.[11]

  • Reaction Setup: Assemble a three-necked flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.[14] The iodine helps to activate the magnesium surface by removing the passivating layer of magnesium oxide.[11]

  • Initiation: Add 5 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of methyl iodide in 5 mL of anhydrous diethyl ether.

  • Grignard Formation: Add a small portion (approx. 1 mL) of the methyl iodide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition of Alkyl Halide: Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray.

Part B: Reaction with 2,3-Dihydrobenzofuran-4-carbaldehyde

  • Aldehyde Solution: In a separate dry flask, dissolve 2,3-dihydrobenzofuran-4-carbaldehyde in 10 mL of anhydrous diethyl ether.

  • Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add the solution of the aldehyde dropwise to the stirred Grignard reagent via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[14] This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

Safety Precautions

  • Anhydrous Conditions: The Grignard reaction is highly sensitive to water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

  • Diethyl Ether: Diethyl ether is extremely flammable and has a low boiling point.[10][15] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Grignard Reagents: Grignard reagents are strong bases and will react violently with protic solvents (water, alcohols).[8]

  • Quenching: The quenching step is exothermic and will release flammable gases. Perform this step slowly and with adequate cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction fails to initiate.Inactive magnesium surface; wet glassware or solvent.Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[11] Ensure all equipment and reagents are scrupulously dry.
Low yield of the desired product.Incomplete formation of the Grignard reagent; side reactions.Ensure the Grignard reagent is fully formed before adding the aldehyde. Control the temperature during the addition of the aldehyde to minimize side reactions.
Formation of a significant amount of biphenyl byproduct.Wurtz coupling of the Grignard reagent.This is more common with aryl Grignard reagents. Ensure slow addition of the alkyl halide during Grignard formation.

Characterization

The final product, the secondary alcohol derivative of this compound, should be characterized by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

The Grignard reaction provides a reliable and scalable method for the synthesis of alcohol derivatives from 2,3-dihydrobenzofuran-4-carbaldehyde. By adhering to the detailed protocol and safety guidelines outlined in these application notes, researchers can confidently prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science. The key to success lies in the meticulous control of anhydrous conditions and reaction temperature.

References

  • Organic Chemistry Portal. Grignard Reaction . [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism . [Link]

  • Chemguide. An Introduction to Grignard Reagents . [Link]

  • BYJU'S. Grignard Reaction Mechanism . [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction . [Link]

  • Wikipedia. Grignard Reagent . [Link]

  • JoVE. Video: Grignard Reagent Preparation and Grignard Reaction . [Link]

  • University of Wisconsin-Madison. Formation and reaction of a Grignard reagent . [Link]

  • ChemBK. 2,3-DIHYDRO-BENZOFURAN-4-CARBALDEHYDE . [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,3-Dihydrobenzofuran-4-carbaldehyde in Modern Pharmaceutical Synthesis . [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones . [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of 2,3-Dihydrobenzofuran-4-carbaldehyde . [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans . [Link]

  • UCL Discovery. Strategies for the synthesis of 2,3-dihydrobenzofurans . [Link]

  • ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review . [Link]

  • Edinburgh Research Explorer. The unexpected formation of a dihydroisobenzofuran derivative from the addition of a Grignard reagent to a 1,3-indanedione . [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM . [Link]

  • MDPI. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans . [Link]

  • Chemguide. Reaction of Aldehydes and Ketones with Grignard Reagents . [Link]

  • PubChem. (2,3-Dihydro-1-benzofuran-5-yl)methanol . [Link]

  • PubChem. (2,3-Dihydrobenzofuran-6-yl)methanol . [Link]

  • ResearchGate. Fujiwara‐Moritani Assisted Synthesis of Conjugated 2,3‐Dihydrofuran Trienes and Corresponding 2,3‐Dihydrobenzofuran Derivative . [Link]

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Protocol for the purification of (2,3-Dihydrobenzofuran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Purification of (2,3-Dihydrobenzofuran-4-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility in complex, multi-step syntheses necessitates a high degree of purity, as trace impurities can lead to side reactions, decreased yields, and complications in downstream applications. This document provides a detailed, field-proven protocol for the purification of crude this compound. The methodology employs a primary purification step using flash column chromatography followed by an optional final polishing step via recrystallization. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible, high-purity outcomes.

Introduction and Rationale for Purification

The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds. This compound, specifically, serves as a key intermediate for introducing this moiety into larger molecules. The primary alcohol functional group allows for a wide range of subsequent chemical transformations.

However, synthetic routes leading to this compound can introduce various impurities.[1][2] These may include unreacted starting materials, reaction byproducts, and catalyst residues. For applications in drug development, where purity is paramount, an effective and robust purification strategy is not just recommended, but essential. This protocol is designed to be a self-validating system, incorporating in-process controls and post-purification analysis to confirm the successful removal of impurities and isolation of the target compound.

Understanding Potential Impurities

The choice of purification strategy is dictated by the nature of the impurities present in the crude material. Common synthetic preparations often involve the reduction of a corresponding aldehyde or ester, or cyclization reactions.[2][3] Consequently, typical impurities may include:

  • (2,3-Dihydrobenzofuran-4-carbaldehyde): The starting material if the synthesis involves a reduction. Its polarity is slightly lower than the target alcohol.

  • Over-oxidation Products: If the alcohol is sensitive to oxidation, corresponding carboxylic acids might be present.

  • Starting Materials from Cyclization: Precursors used in the formation of the dihydrobenzofuran ring.

  • Solvents and Reagents: Residual solvents from the reaction and workup (e.g., THF, Dichloromethane, Ethyl Acetate) and other reagents.

The purification methods detailed below are designed to effectively separate the moderately polar target alcohol from these less polar (e.g., aldehydes, uncyclized precursors) and more polar (e.g., acids) impurities.

Purification Workflow Overview

The purification is approached in a two-stage process. The first stage is a bulk purification method to remove the majority of impurities, followed by an optional second stage for achieving analytical-grade purity.

PurificationWorkflow Crude Crude Product (this compound) Chromatography Primary Purification: Flash Column Chromatography Crude->Chromatography TLC In-Process Control: TLC Analysis of Fractions Chromatography->TLC Collect Fractions Evaporation1 Solvent Evaporation TLC->Evaporation1 Pool Pure Fractions Pure_Oil Purified Product (>95% Purity) Evaporation1->Pure_Oil QC1 Purity & Identity Check: (HPLC, NMR) Pure_Oil->QC1 Recrystallization Optional Polishing: Recrystallization QC1->Recrystallization If further purity needed Final_Product High-Purity Product (>99% Purity) QC1->Final_Product If purity is sufficient Collection Crystal Collection & Drying Recrystallization->Collection Collection->Final_Product QC2 Final QC Analysis: (HPLC, NMR, MS) Final_Product->QC2

Caption: Overall workflow for the purification of this compound.

Detailed Experimental Protocols

Primary Purification: Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for separating compounds with different polarities. The principle relies on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent).

Rationale for Parameter Selection:

  • Stationary Phase: Silica gel (230-400 mesh) is chosen due to its effectiveness in separating moderately polar organic compounds.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (or heptanes) is used. Hexanes are non-polar, while ethyl acetate is polar. Starting with a low polarity eluent allows less polar impurities to elute first. Gradually increasing the polarity allows for the elution of the target compound, this compound, while more polar impurities remain on the column. This systematic approach provides superior separation.[4][5]

Step-by-Step Protocol:

  • TLC Analysis of Crude Material:

    • Dissolve a small sample of the crude product in dichloromethane (DCM) or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber using an eluent system such as 30% ethyl acetate in hexanes.

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate). The target alcohol should appear as a distinct spot. This helps determine the appropriate starting eluent for the column.

  • Column Preparation (Slurry Packing):

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate/hexanes).

    • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add more eluent as needed, never allowing the top of the silica bed to run dry.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution to create a dry, free-flowing powder upon solvent evaporation under reduced pressure. This is the "dry loading" method.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin elution with a low-polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes).

    • Apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by collecting small spots from the eluting liquid onto a TLC plate.

    • Gradually increase the polarity of the eluent (e.g., to 20%, then 30%, then 40% ethyl acetate) to elute the target compound.

    • Once the desired product begins to elute (as determined by TLC), collect these fractions.

  • Pooling and Solvent Removal:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound, typically as a viscous oil or low-melting solid.

ChromatographyLogic cluster_column Silica Gel Column cluster_elution Elution Order Top Top of Column Impurity1 Non-polar Impurity Product This compound Elute1 Fraction 1-5 (Low Polarity Eluent) Impurity1->Elute1 Elutes First Impurity2 Polar Impurity Elute2 Fraction 6-15 (Medium Polarity Eluent) Product->Elute2 Elutes Second Bottom Bottom of Column Elute3 Fraction 16+ (High Polarity Eluent) Impurity2->Elute3 Elutes Last or Stays on Column Elute1->Elute2 Elute2->Elute3

Caption: Logic of impurity separation by polarity during column chromatography.

Optional Polishing Step: Recrystallization

For applications requiring the highest purity (>99%), recrystallization can be performed. This technique separates the target compound from impurities based on differences in solubility in a specific solvent system.[6]

Rationale for Solvent Selection: A suitable recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] For this compound, a mixed solvent system, such as methanol/water or ethyl acetate/hexanes, is often effective. The compound is soluble in the more polar solvent (methanol or ethyl acetate), and the addition of the less polar "anti-solvent" (water or hexanes) induces crystallization upon cooling.[8]

Step-by-Step Protocol (using Methanol/Water):

  • Dissolution: Place the purified oil/solid from the chromatography step into a clean Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the compound.[9]

  • Induce Crystallization: While the solution is still warm, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of methanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same methanol/water mixture).

  • Drying: Dry the crystals under a high vacuum to remove all residual solvent.

Quality Control and Purity Assessment

A robust protocol requires validation. The purity and identity of the final product must be confirmed using appropriate analytical methods.

Parameter Method Typical Conditions Purpose
Purity CheckHPLCColumn: C18 (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile/WaterDetector: UV at 254 nmQuantitative assessment of purity (% area).[10]
Residual SolventHeadspace GC-MSColumn: DB-624 or similarInjector: Headspace autosamplerTo quantify residual solvents from synthesis and purification.[11]
Identity Confirmation¹H NMR, ¹³C NMRSolvent: CDCl₃ or DMSO-d₆Confirms the chemical structure and identifies any structurally similar impurities.
Molecular WeightMass SpectrometryTechnique: ESI+ or GC-MSConfirms the molecular weight of the compound (150.17 g/mol ).[12]
Physical PropertiesMelting PointCalibrated melting point apparatusA sharp melting point range indicates high purity.

Safety, Handling, and Storage

Handling:

  • Always handle this compound in a well-ventilated fume hood.[13][14]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Avoid inhalation of vapors and contact with skin and eyes.[13]

Storage:

  • Store the purified compound in a tightly sealed container to prevent oxidation and moisture absorption.[15]

  • For long-term storage, keep in a cool, dry, and dark place. A refrigerator (2-8°C) is recommended.[12][16]

Disposal:

  • Dispose of chemical waste, including residual solvents and silica gel, in accordance with local and institutional regulations.[14]

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound. By combining flash column chromatography for bulk impurity removal with an optional recrystallization step for final polishing, researchers can consistently obtain material of high purity suitable for the most demanding applications in drug discovery and chemical synthesis. The inclusion of detailed rationales and quality control checks ensures that the protocol is not just a series of steps, but a complete system for producing and validating a high-quality chemical intermediate.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98%. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Gini, A., et al. (2017). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, T., et al. (2022). Sustainable photocatalytic synthesis of 2-hydroxybenzofuran-3(2H)- ones by lead-free Cs2AgBiBr6 nanocrystals - Supporting Information. Green Chemistry. Retrieved from [Link]

  • Kaur, M., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Quora. (2017). How to recrystallize a product from methanol. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methanol D4. Retrieved from [Link]

  • Abdelgaleil, S. A., et al. (2012). Column Chromatography for Terpenoids and Flavonoids. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Jurd, L. (1964). Preparation of benzofuran derivatives. US Patent 3,147,280A.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorination of 2-substituted benzo[b]furans with Selectfluor - Supporting Information. Retrieved from [Link]

  • UC Davis. (2023). eScholarship. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (1998). METHANOL 2000. Retrieved from [Link]

  • Sociedade Brasileira de Química. (2019). Determination of Methanol in Gasoline and Ethanol Fuels by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

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The Versatile Scaffold: Application of (2,3-Dihydrobenzofuran-4-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2,3-Dihydrobenzofuran Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2,3-dihydrobenzofuran moiety is a prominent member of this class, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] Its rigid, planar structure, combined with the electronic properties of the fused bicyclic system, provides an excellent scaffold for the design of novel therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.[2][3] This application note focuses on a key building block within this family, (2,3-Dihydrobenzofuran-4-yl)methanol, and its strategic application in the synthesis of bioactive molecules.

This compound (CAS No: 209256-41-7) offers a versatile handle for medicinal chemists.[4] The primary alcohol functionality at the 4-position allows for a variety of synthetic transformations, enabling the exploration of the chemical space around the dihydrobenzofuran core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Synthesis of this compound and its Precursors

The primary and most direct route to this compound involves the reduction of its corresponding aldehyde, 2,3-dihydrobenzofuran-4-carbaldehyde. This aldehyde is a commercially available starting material, making the synthesis of the target alcohol a straightforward process for many research laboratories.

Protocol 1: Reduction of 2,3-Dihydrobenzofuran-4-carbaldehyde

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2,3-Dihydrobenzofuran-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 2,3-dihydrobenzofuran-4-carbaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford this compound as a crude product, which can be purified by column chromatography on silica gel.

Application in the Synthesis of Bioactive Molecules

The strategic importance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The primary alcohol can be readily converted into a variety of functional groups, including ethers and esters, or used in coupling reactions.

Key Synthetic Transformations

1. Etherification (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which can then be reacted with an alkyl halide to form an ether linkage.[5][6] This is a powerful method for introducing diverse side chains that can modulate the biological activity and physicochemical properties of the final compound.

2. Esterification: The alcohol can be acylated using an acid chloride or anhydride in the presence of a base, or through condensation with a carboxylic acid under various coupling conditions (e.g., DCC/DMAP or EDC/HOBt), to yield the corresponding esters. These esters can act as prodrugs or exhibit their own biological activities.

3. Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a wide range of functional groups, including esters and ethers, with inversion of stereochemistry if a chiral center were present.[7][8] It involves the use of triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[9]

Below is a DOT script for a diagram illustrating these key synthetic transformations.

G A This compound B Ether Derivative A->B Williamson Ether Synthesis (Base, R-X) C Ester Derivative A->C Esterification (Acid Chloride/Anhydride or Carboxylic Acid + Coupling Agent) D Other Functional Groups (via Mitsunobu) A->D Mitsunobu Reaction (PPh3, DEAD, Nu-H)

Caption: Key synthetic transformations of this compound.

Case Study: Application in the Development of Neuroprotective Agents

A U.S. patent application (US20100234357A1) discloses a series of benzofuran derivatives with potential applications in treating central nervous system disorders.[10] The invention highlights compounds with neuroprotective, neurogenesis-stimulating, and cognitive function-improving activities. Within this patent, derivatives of this compound are described, showcasing its utility in this therapeutic area.

One exemplary synthetic route involves the etherification of a substituted this compound derivative to introduce a piperazine moiety, a common pharmacophore in CNS-active drugs.

Exemplary Protocol 2: Synthesis of a Neuroprotective Agent Precursor

This protocol is a representative example of how this compound can be functionalized for the synthesis of neuroprotective agents, based on the chemistry described in the aforementioned patent.

Step 1: Chlorination of this compound

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield 4-(chloromethyl)-2,3-dihydrobenzofuran. This intermediate is often used immediately in the next step.[1][11]

Step 2: Alkylation of a Piperazine Derivative

Materials:

  • 4-(Chloromethyl)-2,3-dihydrobenzofuran

  • A suitable piperazine derivative (e.g., 1-(pyrimidin-2-yl)piperazine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of the piperazine derivative (1.1 eq) in ACN (0.2 M), add K₂CO₃ (2.0 eq).

  • Add a solution of 4-(chloromethyl)-2,3-dihydrobenzofuran (1.0 eq) in ACN to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired final product.

The following DOT script illustrates the workflow for the synthesis of a potential neuroprotective agent.

G A 2,3-Dihydrobenzofuran-4-carbaldehyde B This compound A->B Reduction (e.g., NaBH4) C 4-(Chloromethyl)-2,3-dihydrobenzofuran B->C Chlorination (e.g., SOCl2) E Final Bioactive Compound C->E Alkylation D Piperazine Derivative D->E Alkylation

Caption: Synthetic workflow for a potential neuroprotective agent.

Quantitative Data Summary

The biological activity of compounds derived from the 2,3-dihydrobenzofuran scaffold varies widely depending on the specific substitutions. Below is a table summarizing the activity of some representative derivatives from the literature.

Compound ClassTargetActivity (IC₅₀/EC₅₀/GI₅₀)Reference
Benzofuran-2-yl methanonesOvarian Cancer Cell Line (A2780)11-12 µM[7]
Dihydrobenzofuran-2-carboxylic acid amidesVarious Cancer Cell Lines2.20-5.86 µM[7]
Dihydrobenzofuran derivativesmPGES-1Low micromolar range[12]
Methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofuransNF-κB pathway inhibitionSignificant inhibition[13]

Conclusion and Future Perspectives

This compound is a strategically important and versatile building block in medicinal chemistry. Its straightforward synthesis from a commercially available precursor and the reactivity of its primary alcohol functionality make it an attractive starting point for the development of novel therapeutic agents. As demonstrated, its application in the synthesis of neuroprotective agents highlights its potential in addressing complex diseases of the central nervous system. The continued exploration of new synthetic methodologies and the derivatization of this scaffold are expected to yield a new generation of bioactive molecules with improved therapeutic profiles.

References

  • Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry, 52(7), 1853–1863. [Link]

  • Google Patents. (2010).
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  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

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  • PubMed. (1996). Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine Derivatives With Rigidified Methoxy Groups. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • PubMed. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. [Link]

  • MySkinRecipes. (2,3-Dihydrobenzofuran-5-yl)methanol. [Link]

  • PubMed. (2013). Benzofuran derivatives: a patent review. [Link]

  • PubMed. (2015). Bioactive Benzofuran derivatives: A review. [Link]

  • ResearchGate. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. [Link]

  • ResearchGate. (2023). An update on benzofuran inhibitors: a patent review. [Link]

  • ResearchGate. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. [Link]

  • National Institutes of Health. (2022). Synthesis of novel trans-2,3-dihydrofuran-pyrazole conjugates through molecular hybridization: molecular docking insights and evaluation of anti-inflammatory and anti-malarial activities. [Link]

  • National Institutes of Health. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]

  • PubMed. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. [Link]

  • Google Patents. (2018). The preparation method of 4- chloromethyl benzoic acid chlorides. CN108358776A.
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  • PubMed. (2017). Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. [Link]

  • IJSDR. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

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Sources

The Strategic Application of (2,3-Dihydrobenzofuran-4-yl)methanol in the Synthesis of Novel mPGES-1 Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting mPGES-1 – A Precision Approach to Anti-Inflammatory Therapy

The landscape of anti-inflammatory drug discovery is continually evolving, driven by the need for therapies with improved efficacy and safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). A promising target in this arena is microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway.[1][2][3] PGE2 is a key mediator of inflammation, pain, and fever.[2] Unlike NSAIDs, which broadly inhibit cyclooxygenase (COX) enzymes and can lead to gastrointestinal and cardiovascular side effects, targeting mPGES-1 offers a more precise approach by selectively blocking the production of pro-inflammatory PGE2.[1][3]

The 2,3-dihydrobenzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile chemical platform for the design of a diverse range of therapeutic agents.[4] Notably, this scaffold has been successfully employed in the development of potent mPGES-1 inhibitors.[1][4] This guide provides a detailed exploration of the use of a key starting material, (2,3-Dihydrobenzofuran-4-yl)methanol, in the synthesis of this promising class of inhibitors. We will delve into the rationale behind its selection, provide detailed synthetic protocols, and outline methods for biological evaluation, offering a comprehensive resource for researchers and professionals in drug development.

The Rationale: Why this compound?

The selection of this compound as a starting material is a strategic choice rooted in its chemical versatility and its direct lineage to the core 2,3-dihydrobenzofuran scaffold. The primary alcohol functionality at the 4-position serves as a versatile handle for a variety of chemical transformations, allowing for the systematic elaboration of the molecule to explore the structure-activity relationship (SAR) of novel mPGES-1 inhibitors.

The initial and most critical transformation of this compound is its oxidation to the corresponding aldehyde, 2,3-dihydrobenzofuran-4-carbaldehyde. This aldehyde is a pivotal intermediate, primed for subsequent carbon-carbon bond-forming reactions to introduce the diverse side chains necessary for potent mPGES-1 inhibition.

Synthetic Workflow: From Starting Material to Potent Inhibitor

The following diagram illustrates a representative synthetic workflow for the preparation of a 2,3-dihydrobenzofuran-based mPGES-1 inhibitor, commencing with this compound.

Synthetic_Workflow A This compound B Oxidation A->B e.g., PCC, DMP C 2,3-Dihydrobenzofuran-4-carbaldehyde B->C D Halogenation (e.g., Iodination) C->D e.g., I2, HIO3 E 4-Iodo-2,3-dihydrobenzofuran D->E F Sonogashira Coupling E->F Pd catalyst, Cu(I) cocatalyst, base H Dihydrobenzofuran-alkyne Adduct F->H G Terminal Alkyne G->F I Further Functionalization (e.g., Hydrolysis, Amidation) H->I J Final mPGES-1 Inhibitor I->J

Caption: Synthetic pathway from this compound.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative mPGES-1 inhibitor based on the 2,3-dihydrobenzofuran scaffold.

Part 1: Synthesis of the Key Intermediate - 2,3-Dihydrobenzofuran-4-carbaldehyde

This protocol details the oxidation of the starting material to the crucial aldehyde intermediate.

Protocol 1: Oxidation of this compound

Parameter Value/Description
Reactants This compound, Pyridinium chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Filtration through silica gel, solvent evaporation
Purification Column chromatography on silica gel

Step-by-Step Methodology:

  • Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2,3-dihydrobenzofuran-4-carbaldehyde as a pure compound.

Causality and Self-Validation:

  • Choice of Oxidant: PCC is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

  • Inert Atmosphere: Prevents the potential for side reactions with atmospheric oxygen and moisture.

  • TLC Monitoring: Ensures the reaction is driven to completion and prevents unnecessary degradation of the product.

  • Silica Gel Filtration: Effectively removes the inorganic byproducts of the oxidation reaction.

  • Chromatographic Purification: Guarantees the high purity of the aldehyde intermediate, which is crucial for the success of subsequent reactions. The purity can be confirmed by NMR and mass spectrometry.

Part 2: Introduction of a Handle for Cross-Coupling

To enable the crucial Sonogashira coupling, a halogen, typically iodine, is introduced onto the benzofuran ring. This protocol assumes the synthesis starts from a commercially available or previously synthesized halogenated dihydrobenzofuran for simplicity.

Part 3: Core Elaboration via Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental in building the molecular complexity of the mPGES-1 inhibitors.

Protocol 2: Sonogashira Coupling of 4-Iodo-2,3-dihydrobenzofuran with a Terminal Alkyne

Parameter Value/Description
Reactants 4-Iodo-2,3-dihydrobenzofuran, Terminal Alkyne (e.g., phenylacetylene)
Catalyst System Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature Room Temperature to 50 °C
Reaction Time 4-12 hours
Work-up Aqueous work-up with ammonium chloride, extraction
Purification Column chromatography on silica gel

Step-by-Step Methodology:

  • Preparation: To a solution of 4-Iodo-2,3-dihydrobenzofuran (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Reaction: Degas the mixture by bubbling with an inert gas for 15-20 minutes. Add the base (e.g., triethylamine, 2.0 eq) and stir the reaction mixture at the appropriate temperature (room temperature to 50 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired dihydrobenzofuran-alkyne adduct.

Causality and Self-Validation:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) cocatalyst is the hallmark of the Sonogashira reaction, facilitating the catalytic cycle.

  • Base: The amine base is crucial for deprotonating the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction.

  • Degassing: Removal of dissolved oxygen is critical to prevent the oxidation of the palladium(0) active species and homo-coupling of the alkyne.

  • Aqueous Work-up: Effectively removes the amine base and inorganic salts.

  • Characterization: The structure of the coupled product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Assessing mPGES-1 Inhibitory Activity

The synthesized compounds must be evaluated for their ability to inhibit mPGES-1. This is typically done using both cell-free and cell-based assays.

Protocol 3: Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the enzymatic activity of mPGES-1 in the presence of the test compounds.

Workflow for Cell-Free mPGES-1 Assay

CellFree_Assay A Preparation of Microsomes from IL-1β-stimulated A549 cells B Incubation of Microsomes with Test Compound and Glutathione (GSH) A->B C Initiation of Reaction with Prostaglandin H2 (PGH2) B->C D Reaction Quenching C->D E Quantification of PGE2 (e.g., ELISA, LC-MS/MS) D->E F Determination of IC50 Value E->F

Caption: Workflow for the cell-free mPGES-1 inhibition assay.

Step-by-Step Methodology:

  • Microsome Preparation: Prepare microsomal fractions from human A549 cells stimulated with interleukin-1β (IL-1β) to induce the expression of mPGES-1.[7][8] This involves cell lysis, differential centrifugation to isolate the microsomal fraction, and protein concentration determination.

  • Assay Setup: In a microplate, pre-incubate the microsomal preparation with various concentrations of the test compound and the cofactor glutathione (GSH) in a suitable buffer.

  • Enzymatic Reaction: Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).

  • Reaction Termination: After a short incubation period, stop the reaction by adding a quenching solution (e.g., a solution containing a reducing agent).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 4: Cell-Based mPGES-1 Inhibition Assay

This assay assesses the ability of the compounds to inhibit PGE2 production in a cellular context.

Workflow for Cell-Based mPGES-1 Assay

CellBased_Assay A Seeding of A549 cells in a multi-well plate B Pre-treatment with Test Compound A->B C Stimulation with IL-1β to induce mPGES-1 expression and PGE2 production B->C D Incubation C->D E Collection of Cell Supernatant D->E F Quantification of PGE2 (e.g., ELISA) E->F G Determination of IC50 Value F->G

Caption: Workflow for the cell-based mPGES-1 inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed human A549 cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Inflammatory Stimulus: Stimulate the cells with IL-1β to induce the expression of mPGES-1 and subsequent PGE2 production.

  • Incubation: Incubate the cells for a sufficient time to allow for PGE2 synthesis and release into the culture medium.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using an ELISA kit.

  • Data Analysis: Determine the IC50 value of the compound for the inhibition of PGE2 production in a cellular environment.

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the biological assays will be crucial for establishing a structure-activity relationship. The inhibitory potencies (IC50 values) of a series of synthesized analogs can be compiled to understand the impact of different substituents on the 2,3-dihydrobenzofuran core.

Table 1: Representative Biological Data for 2,3-Dihydrobenzofuran-based mPGES-1 Inhibitors

CompoundR Group on AlkyneCell-Free mPGES-1 IC₅₀ (µM)Cell-Based PGE₂ IC₅₀ (µM)
Lead Compound 1 Phenyl~2[1][4]-
Lead Compound 2 4-Methoxyphenyl~2[1][4]-
Analog 1 3,4-DichlorophenylHypothetical DataHypothetical Data
Analog 2 Pyridin-3-ylHypothetical DataHypothetical Data

Note: The IC50 values for the lead compounds are based on published data.[1][4] The data for the analogs are hypothetical and would be determined experimentally.

The SAR data will guide the design of subsequent generations of inhibitors with improved potency and drug-like properties. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the alkyne side chain can be systematically explored to optimize interactions with the active site of mPGES-1.

Conclusion and Future Directions

This compound represents a strategically important starting material for the synthesis of a novel class of mPGES-1 inhibitors. Its versatile chemical nature allows for the efficient construction of a diverse library of compounds for SAR studies. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to explore this promising area of anti-inflammatory drug discovery. Future efforts should focus on optimizing the potency and pharmacokinetic properties of these inhibitors to advance them towards preclinical and clinical development. The selective inhibition of mPGES-1 holds the potential to deliver safer and more effective treatments for a wide range of inflammatory conditions.

References

  • ChemBK. 2,3-DIHYDRO-BENZOFURAN-4-CARBALDEHYDE. Available from: [Link].

  • Chen, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Frontiers in Pharmacology, 12, 631836. Available from: [Link].

  • Di Micco, S., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 978-985. Available from: [Link].

  • Huilgol, P., et al. (2003). Inhibition of IL-1beta-dependent prostaglandin E2 release by antisense microsomal prostaglandin E synthase 1 oligonucleotides in A549 cells. Cancer Letters, 197(1-2), 41-48. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,3-Dihydrobenzofuran-4-carbaldehyde in Modern Pharmaceutical Synthesis. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of 2,3-Dihydrobenzofuran-4-carbaldehyde. Available from: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

  • Reid, J., et al. (2017). Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model. PLoS One, 12(10), e0185997. Available from: [Link].

  • Riendeau, D., et al. (2011). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry, 3(15), 1909-1934. Available from: [Link].

  • Samuelsson, B., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Frontiers in Pharmacology, 12, 631836. Available from: [Link].

  • Singh, S., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15631-15663. Available from: [Link].

  • Tu, Y., et al. (2023). A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol, high functional group tolerance, and easy scalability. Journal of the American Chemical Society, 145(7), 4378-4383. Available from: [Link].

  • Wang, Z. C., et al. (2025). An efficient nickel-catalyzed intermolecular, Markovnikov-selective arylation of minimally functionalized alkenes with organoborons affords a broad range of cyclic or acyclic quaternary carbon centers under mild conditions. Journal of the American Chemical Society, 147(7), 3023-3031. Available from: [Link].

  • Wu, L., et al. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844-3849. Available from: [Link].

  • Wikipedia. Sonogashira coupling. Available from: [Link].

  • Zhang, Z. M., et al. (2019). A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides provides optically active 2,3-dihydrobenzofurans, indolines and chromanes bearing an alkyl iodide group in good yields. Journal of the American Chemical Society, 141(20), 8110-8115. Available from: [Link].

Sources

Application Note: Derivatization of (2,3-Dihydrobenzofuran-4-yl)methanol for the Generation of a Novel Screening Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydrobenzofuran motif is a well-established "privileged structure" in medicinal chemistry.[1] This heterocyclic scaffold is present in a multitude of natural products and synthetic molecules demonstrating a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] The inherent bioactivity of this core makes it an attractive starting point for drug discovery campaigns. However, the exploration of chemical space around this scaffold is crucial for identifying novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

(2,3-Dihydrobenzofuran-4-yl)methanol presents an ideal starting material for such an exploration. Its primary alcohol functional group serves as a versatile chemical handle for a variety of derivatization reactions.[6][7] By modifying this position, researchers can systematically investigate the structure-activity relationships (SAR) associated with the substituent at the 4-position of the dihydrobenzofuran ring. This application note provides detailed, field-proven protocols for the derivatization of this compound via esterification, etherification, and reductive amination to generate a chemically diverse library of compounds. Furthermore, it outlines a general workflow for the subsequent biological screening of this library to identify potential lead compounds.

Derivatization Strategies and Protocols

The primary alcohol of this compound is amenable to a wide range of chemical transformations. The following sections detail robust protocols for creating ester, ether, and amine derivatives, which introduce diverse functional groups and physicochemical properties into the parent molecule.

Esterification via Acyl Chloride

Scientific Rationale: Esterification is a fundamental reaction for converting alcohols into esters, which can significantly alter a molecule's polarity, lipophilicity, and susceptibility to metabolic hydrolysis. Reaction with an acyl chloride is a highly efficient method that proceeds under mild conditions, driven by the high reactivity of the acyl chloride electrophile. The inclusion of a non-nucleophilic base like triethylamine (TEA) or pyridine is critical to neutralize the HCl byproduct, preventing potential acid-catalyzed side reactions.

Detailed Protocol: Synthesis of (2,3-Dihydrobenzofuran-4-yl)methyl acetate

  • Materials and Reagents:

    • This compound (1.0 eq, 1.0 g, 6.66 mmol)

    • Anhydrous Dichloromethane (DCM), 30 mL

    • Triethylamine (TEA) (1.5 eq, 1.39 mL, 9.99 mmol)

    • Acetyl chloride (1.2 eq, 0.57 mL, 7.99 mmol)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask (100 mL) with stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in anhydrous DCM (30 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (TEA) to the solution and stir for 5 minutes.

    • Add acetyl chloride dropwise to the stirred solution over 10 minutes. Caution: The reaction is exothermic.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure ester.

    • Characterize the final product using NMR and Mass Spectrometry.

Experimental Workflow: Esterification

G cluster_prep Reaction Setup cluster_workup Work-up & Purification A Dissolve Starting Material & Cool to 0 °C B Add Base (TEA) A->B C Add Acetyl Chloride (Dropwise) B->C D Stir at RT (2-4h) Monitor by TLC C->D E Quench with H₂O D->E Reaction Complete F Extract & Wash (NaHCO₃, Brine) E->F G Dry (MgSO₄) & Concentrate F->G H Purify (Column Chromatography) G->H I Characterize (NMR, MS) H->I Final Product G cluster_prep Alkoxide Formation cluster_workup Alkylation & Work-up A Prepare NaH suspension in THF at 0 °C B Add Starting Alcohol Solution Dropwise A->B C Stir at RT (1h) (H₂ evolution) B->C D Cool to 0 °C Add Alkyl Halide C->D Alkoxide Formed E Stir Overnight at RT Monitor by TLC D->E F Quench (NH₄Cl) & Extract E->F G Dry, Concentrate & Purify F->G H Characterize (NMR, MS) G->H Final Product G A Synthesized Compound Library (in DMSO) B Primary High-Throughput Screen (Single Concentration, e.g., 10 µM) A->B C Data Analysis (Identify Primary Hits) B->C D Hit Confirmation (Re-test active compounds) C->D Hits E Dose-Response Analysis (Determine IC₅₀ / EC₅₀) D->E Confirmed Hits F Secondary / Counter-Screening (Selectivity & Mechanism of Action) E->F Potent Compounds G Lead Candidate Identification (Potent, Selective, Validated) F->G

Sources

Palladium-catalyzed intramolecular cyclization for dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Intramolecular Cyclization for Dihydrobenzofuran Synthesis

For inquiries, contact:

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran framework is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active molecules. Its presence in compounds ranging from the potent anticancer agent rocaglamide to various lignans and neolignans underscores its importance to the fields of medicinal chemistry and drug development. Consequently, the development of robust, efficient, and versatile synthetic methodologies to access this core structure is of paramount importance.

Among the various synthetic strategies, palladium-catalyzed intramolecular cyclization reactions have emerged as a particularly powerful and elegant approach. These methods leverage the unique reactivity of palladium to forge the critical C–O and C–C bonds of the dihydrobenzofuran ring system with high levels of control and in an atom-economical fashion. This application note provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed experimental protocols for the synthesis of dihydrobenzofurans using this transformative catalytic system.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The versatility of palladium catalysis stems from its ability to operate through several distinct mechanistic pathways, primarily dictated by the nature of the starting material and reaction conditions. The most common strategies for dihydrobenzofuran synthesis are Wacker-type oxidative cyclizations and Heck-type reactions.

Wacker-Type Oxidative Cyclization

This is one of the most prevalent methods, typically starting from an ortho-alkenylphenol. The reaction proceeds via a Pd(II)-catalyzed nucleophilic attack of the phenolic oxygen onto the coordinated alkene.

The generally accepted catalytic cycle involves the following key steps:

  • Coordination: The Pd(II) catalyst coordinates to the alkene moiety of the o-alkenylphenol substrate.

  • Nucleopalladation: The pendant hydroxyl group performs an intramolecular nucleophilic attack on the palladium-activated alkene. This step, often referred to as oxypalladation, forms a new C–O bond and generates a key alkyl-palladium(II) intermediate. The stereochemistry of this addition (either syn or anti) can be influenced by the ligand and reaction conditions[1][2].

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the dihydrobenzofuran product and a palladium(0)-hydride species.

  • Catalyst Regeneration: To complete the catalytic cycle, the resulting Pd(0) must be re-oxidized to the active Pd(II) state. This is typically accomplished using a stoichiometric oxidant, such as benzoquinone (BQ), copper(II) salts, or molecular oxygen (air)[3].

Wacker_Cycle Catalytic Cycle for Wacker-Type Dihydrobenzofuran Synthesis Pd_II Pd(II)L₂ Coordination Coordination Complex [Pd(II)-alkene] Pd_II->Coordination + Substrate (o-alkenylphenol) Alkyl_Pd Alkyl-Pd(II) Intermediate Coordination->Alkyl_Pd Intramolecular Nucleopalladation (C-O bond formation) Product_Release Product Release & Pd(0) Formation Alkyl_Pd->Product_Release β-Hydride Elimination Pd_0 Pd(0)L₂ Product_Release->Pd_0 - Dihydrobenzofuran - H⁺ Pd_0->Pd_II Re-oxidation (e.g., + BQ, O₂)

Caption: Wacker-type catalytic cycle for dihydrobenzofuran synthesis.

Heck-Type Intramolecular Cyclization

An alternative strategy involves the intramolecular Heck reaction, often starting from an ortho-alkenylphenyl ether bearing a halide or triflate group. This pathway operates through a Pd(0)/Pd(II) cycle.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (or triflate) bond, forming an arylpalladium(II) complex.

  • Migratory Insertion: The tethered alkene inserts into the aryl-palladium bond. This intramolecular carbopalladation step forms the five-membered ring.

  • β-Hydride Elimination: Elimination of a β-hydrogen atom yields the dihydrobenzofuran product and a palladium(II)-hydride species.

  • Reductive Elimination: The palladium(II)-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.

Key Experimental Parameters and Optimization

The success of a palladium-catalyzed cyclization hinges on the careful selection and optimization of several key components.

ComponentCommon ExamplesRole & Considerations
Palladium Precatalyst Pd(OAc)₂, PdCl₂(MeCN)₂, Pd₂(dba)₃The choice of precatalyst can influence initiation rate and compatibility with ligands. Pd(OAc)₂ is a common and versatile choice for Wacker-type reactions. Pd₂(dba)₃ is a stable Pd(0) source often used in Heck-type cycles.
Ligand Phosphines (e.g., PPh₃, dppf), N-Heterocyclic Carbenes (NHCs), Chiral ligands (e.g., BOX, QUINOX)Ligands are critical for stabilizing the palladium center, modulating its reactivity, and influencing selectivity. For asymmetric variants, the choice of a chiral ligand is essential to induce enantioselectivity[4][5]. In some cases, urea-derived ligands have shown to outperform traditional phosphine ligands[6].
Oxidant (Wacker-type) Benzoquinone (BQ), O₂ (Air), CuCl₂Required to regenerate the active Pd(II) catalyst from Pd(0). The choice of oxidant can be crucial; for instance, the quality and purity of benzoquinone can significantly impact reaction outcomes[3].
Base (Heck-type) K₂CO₃, Cs₂CO₃, Et₃N, Proton SpongeNecessary to neutralize the acid (e.g., HBr) generated during the catalytic cycle and facilitate the reductive elimination step to regenerate Pd(0).
Solvent DMF, DMSO, THF, Toluene, AcetonitrileSolvent polarity can dramatically affect reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO are often effective in Wacker-type cyclizations[3].
Additives Acids, Salts (e.g., LiCl)Additives can serve multiple roles, such as accelerating re-oxidation, preventing catalyst decomposition, or influencing the regioselectivity of the nucleopalladation step.

Application Protocol: Wacker-Type Synthesis of 2-Methyl-2,3-dihydrobenzofuran

This protocol describes a general procedure for the palladium-catalyzed intramolecular oxidative cyclization of 2-allylphenol, a representative substrate.

Materials and Reagents
  • 2-Allylphenol (≥98%)

  • Palladium(II) acetate (Pd(OAc)₂, 98%)

  • p-Benzoquinone (BQ, ≥98%, recrystallized if necessary)

  • Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Standard thin-layer chromatography (TLC) supplies

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware for workup and purification

Experimental Workflow Diagram

Workflow Experimental Workflow for Dihydrobenzofuran Synthesis A 1. Setup & Reagent Charging B 2. Inert Atmosphere & Solvent A->B Charge flask with Pd(OAc)₂, BQ, and 2-allylphenol C 3. Reaction Heating & Monitoring B->C Add anhydrous DMF via syringe, heat to specified temperature D 4. Reaction Quench & Workup C->D Monitor by TLC until starting material is consumed E 5. Extraction & Drying D->E Cool to RT, add Et₂O, wash with NaHCO₃ and brine F 6. Purification E->F Dry organic layer (MgSO₄), filter, and concentrate G 7. Characterization F->G Purify by silica gel column chromatography

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add palladium(II) acetate (e.g., 5 mol%) and p-benzoquinone (e.g., 1.1 equivalents).

  • Reagent Addition: Add 2-allylphenol (1.0 equivalent) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert atmosphere (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is fully consumed.

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-methyl-2,3-dihydrobenzofuran product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently pure oxidant; Low temperature.Use fresh Pd(OAc)₂; Recrystallize BQ before use[3]; Screen higher reaction temperatures.
Formation of Side Products Isomerization of the allyl double bond; Intermolecular side reactions.Use a ligand to control selectivity; Run the reaction at a higher dilution[7].
Debromination (in Heck-type) Presence of a competing Pd-H species.Carefully select the base and solvent system; lower temperatures may disfavor this pathway[8].
Poor Reproducibility Presence of water or oxygen; Impure reagents.Ensure all glassware is dry and use anhydrous solvents under an inert atmosphere; Verify the purity of all starting materials.

Conclusion

Palladium-catalyzed intramolecular cyclization stands as a cornerstone methodology for the synthesis of dihydrobenzofurans. Its operational simplicity, functional group tolerance, and the ability to control stereochemistry through catalyst design make it an invaluable tool for researchers in both academic and industrial settings. A thorough understanding of the underlying mechanisms and the influence of key reaction parameters, as outlined in this guide, is essential for the successful application and innovation of this powerful synthetic transformation.

References

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  • Wolfe, J. P., & Stambuli, J. P. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters. Available at: [Link]

  • Wolfe, J. P., & Stambuli, J. P. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Semantic Scholar. Available at: [Link]

  • Domino C–C/C–O bond formation: palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans using 1,2,3-triiodobenzenes and benzylketones. Royal Society of Chemistry. Available at: [Link]

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Application Notes and Protocols: Rhodium-Catalyzed C-H Activation for Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds.[1] Traditional synthetic routes to these valuable heterocycles often involve multi-step sequences with pre-functionalized starting materials. In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct formation of C-C and C-heteroatom bonds, streamlining complex molecular synthesis.[2][3] Among the various transition metals, rhodium(III) complexes, particularly those featuring a pentamethylcyclopentadienyl (Cp*) ligand, have proven to be exceptionally effective catalysts for a broad spectrum of C-H functionalization reactions.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of rhodium-catalyzed C-H activation for the synthesis of dihydrobenzofurans. We will delve into the mechanistic underpinnings of this transformation, explore the crucial role of directing groups, present detailed experimental protocols, and discuss key safety considerations.

Mechanistic Insights: The Engine of the Transformation

The generally accepted mechanism for Rh(III)-catalyzed C-H activation for the synthesis of dihydrobenzofurans involves a catalytic cycle that can be broadly divided into three key stages: C-H bond cleavage, C-Rh bond transformation, and catalyst regeneration.[6]

The catalytic cycle typically begins with the coordination of a directing group on the substrate to the Rh(III) center. This chelation assistance is crucial for positioning the catalyst in proximity to the target C-H bond and lowering the activation energy for its cleavage.[7] The C-H activation step itself is widely believed to proceed through a concerted metalation-deprotonation (CMD) pathway, forming a five-membered rhodacycle intermediate.[6][8]

Once the rhodacycle is formed, the coupling partner (e.g., an alkyne or alkene) coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. This step is often regioselective, dictated by the electronics and sterics of both the substrate and the coupling partner. Subsequent reductive elimination from the resulting seven-membered rhodacycle intermediate forges the new C-C or C-O bond, releasing the dihydrobenzofuran product and regenerating the active Rh(III) catalyst.[6][9] In some cases, an external oxidant is required to facilitate the regeneration of the Rh(III) catalyst from a lower oxidation state.[10] However, many modern protocols utilize an "internal oxidant" strategy, where a functional group on the substrate itself serves as the oxidant, leading to a redox-neutral process.[1][11]

The Critical Role of Directing Groups

The success of rhodium-catalyzed C-H activation is heavily reliant on the presence of a directing group on the substrate.[2][12] This functional group serves as a chemical tether, coordinating to the rhodium catalyst and directing it to a specific C-H bond, thereby ensuring high regioselectivity. For the synthesis of dihydrobenzofurans, N-phenoxyacetamides are commonly employed as substrates, where the amide functionality acts as an effective directing group.[9][13][14]

The choice of directing group can significantly influence the reaction's efficiency and scope.[7] An ideal directing group should be easily installed, robust under the reaction conditions, and, in many cases, readily removable or convertible to other functional groups post-reaction.[2] Research continues to explore a wider range of directing groups to expand the versatility of this methodology.[10]

Experimental Protocols

General Considerations and Safety Precautions

Safety First: Rhodium catalysts, especially those on carbon supports, can be pyrophoric and should be handled with care in an inert atmosphere.[15][16] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[17][18][19] Reactions should be conducted in a well-ventilated fume hood.[17] For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent.[15][17][18][19]

Reagents and Solvents: Unless otherwise noted, all reagents should be of high purity and solvents should be anhydrous. Reactions are typically sensitive to air and moisture, necessitating the use of standard Schlenk techniques or a glovebox.

Representative Protocol for the Synthesis of a 2,3-Disubstituted Dihydrobenzofuran

This protocol is a generalized procedure based on common literature methods for the Rh(III)-catalyzed annulation of an N-phenoxyacetamide with an internal alkyne.

Materials:

  • N-phenoxyacetamide derivative (1.0 equiv)

  • Internal alkyne (1.2 - 2.0 equiv)

  • [Cp*RhCl₂]₂ (2.5 - 5 mol%)

  • AgSbF₆ (10 - 20 mol%) or other silver salt additive

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), dioxane, or methanol)[13]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask or oven-dried reaction vial under an inert atmosphere, add the N-phenoxyacetamide derivative, the internal alkyne, [Cp*RhCl₂]₂, and the silver salt additive.

  • Add the anhydrous solvent via syringe.

  • Seal the flask or vial and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired dihydrobenzofuran.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical reaction parameters and their effects on the synthesis of dihydrobenzofurans via Rh(III)-catalyzed C-H activation. This data is illustrative and specific conditions will need to be optimized for each substrate combination.

ParameterVariationGeneral Outcome
Catalyst [CpRhCl₂]₂, [Cp*RhCl₂]₂ is a common and robust precatalyst. Cationic complexes can sometimes offer higher reactivity.[4]
Additive AgSbF₆, AgOAc, Cu(OAc)₂Silver salts are often used as halide scavengers to generate the active cationic Rh(III) species. Copper salts can act as oxidants in non-redox-neutral systems.
Solvent DCE, Dioxane, MeOH, HFIPSolvent choice can significantly impact yield and selectivity. Chlorinated solvents are common, while polar solvents like HFIP can promote certain annulations.[9]
Temperature 80 - 120 °CHigher temperatures are often required to drive the C-H activation and annulation steps to completion.
Directing Group Amide, Carbamate, NitroneThe electronic and steric properties of the directing group influence reactivity and can be tuned for specific applications.[5]

Visualizing the Process

Catalytic Cycle

Catalytic_Cycle cluster_main Rh(III)-Catalyzed Dihydrobenzofuran Synthesis Start Start Substrate_Coordination Substrate Coordination Start->Substrate_Coordination Substrate C-H_Activation C-H Activation (CMD) Substrate_Coordination->C-H_Activation Rhodacycle Rhodacycle Intermediate C-H_Activation->Rhodacycle Alkyne_Coordination Alkyne Coordination Rhodacycle->Alkyne_Coordination Alkyne Migratory_Insertion Migratory Insertion Alkyne_Coordination->Migratory_Insertion Seven_Membered_Intermediate 7-Membered Intermediate Migratory_Insertion->Seven_Membered_Intermediate Reductive_Elimination Reductive Elimination Seven_Membered_Intermediate->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Dihydrobenzofuran Catalyst_Regeneration->Start

Caption: Generalized catalytic cycle for Rh(III)-catalyzed dihydrobenzofuran synthesis.

Experimental Workflow

Experimental_Workflow Start Reaction Setup Reaction Heating and Stirring Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Pure Dihydrobenzofuran Characterization->End

Caption: Standard experimental workflow for dihydrobenzofuran synthesis.

Conclusion

Rhodium-catalyzed C-H activation represents a highly efficient and versatile methodology for the synthesis of dihydrobenzofurans. This approach offers significant advantages in terms of atom economy and step-efficiency over traditional synthetic methods.[9][12] By understanding the underlying reaction mechanism and the critical role of directing groups, researchers can effectively leverage this powerful tool for the construction of complex and biologically relevant molecules. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this cutting-edge technology in both academic and industrial research settings. Continued exploration of new catalysts, directing groups, and coupling partners will undoubtedly further expand the synthetic utility of this remarkable transformation.[7][10]

References

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  • Gao, K., & Yoshikai, N. (2022). Directing group strategies in rhodium-catalyzed C-H amination. Chinese Journal of Chemistry, 40(19), 2267-2278. [Link]

  • Li, B., Ma, J., & Wang, G. W. (2024). Tunable Rh(III)-Catalyzed C(sp2)–H Bond Functionalization of Aryl Imidates with Cyclic 1,3-Diones: Strategic Use of Directing Groups. The Journal of Organic Chemistry, 89(19), 14035-14046. [Link]

  • Giri, R., & Yu, J. Q. (2019). Rhodium-Catalyzed C(sp2)-or C(sp3)-H Bond Functionalization Assisted by Removable Directing Groups. Angewandte Chemie International Edition, 58(25), 8304-8329. [Link]

  • Hyster, T. K., & Rovis, T. (2013). Electronic and steric tuning of a prototypical piano stool complex: Rh (III) catalysis for CH functionalization. Accounts of chemical research, 46(8), 1835-1846. [Link]

  • Ahmad, S., & Rawat, K. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC advances, 14(22), 15634-15664. [Link]

  • Li, X., Wu, Y., & Zhang, D. (2019). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of chemical research, 52(11), 3211-3224. [Link]

  • Wang, H., Liu, C., & Li, X. (2018). Rhodium (III)-catalyzed redox-neutral C–H activation/annulation of N-aryloxyacetamides with alkynyloxiranes: synthesis of highly functionalized 2, 3-dihydrobenzofurans. The Journal of Organic Chemistry, 83(13), 7421-7428. [Link]

  • Patel, A. K., & Kumar, S. (2019). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. ResearchGate. [Link]

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  • Wang, H., & Li, X. (2015). Cascade synthesis of 3-alkylidene dihydrobenzofuran derivatives via rhodium (III)-catalyzed redox-neutral CH functionalization/cyclization. Organic letters, 17(23), 5874-5877. [Link]

  • Galla, M. S., Kale, N. B., Kumawat, A., Bora, D., & Shankaraiah, N. (2024). Rh (iii)-catalysed C–H annulation of cis-stilbene acids with 2-diazo-1, 3-diketones: facile access to 6, 7-dihydrobenzofuran-4 (5 H)-one and α-pyrone scaffolds. Organic & Biomolecular Chemistry, 22(22), 3933-3939. [Link]

  • Ahmad, S., & Rawat, K. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC advances, 14(22), 15634-15664. [Link]

  • Wang, C., Chen, H., Wang, Z., Chen, J., & Huang, Y. (2012). Rhodium (III)‐Catalyzed C H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie International Edition, 51(29), 7242-7245. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 3-Arylbenzofuran-2-yl Phosphines via Rhodium-Catalyzed Redox-Neutral C-H Activation and Their Applications in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. [Link]

  • Wei, D., Tang, B., & Li, X. (2022). Specific assembly of dihydrobenzofuran frameworks via Rh (iii)-catalysed C–H coupling of N-phenoxyacetamides with 2-alkenylphenols. New Journal of Chemistry, 46(29), 13867-13871. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of (2,3-Dihydrobenzofuran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

(2,3-Dihydrobenzofuran-4-yl)methanol is a valuable building block in the synthesis of a variety of pharmacologically active molecules and other fine chemicals. Its structural motif is present in numerous natural products and designed compounds with diverse biological activities. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document provides a comprehensive guide to the large-scale synthesis of this compound, commencing with the preparation of the precursor aldehyde, 2,3-dihydrobenzofuran-4-carbaldehyde, followed by its reduction. The protocols detailed herein are designed for scalability, with a strong emphasis on process safety, efficiency, and product purity. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary technical information and practical insights to successfully implement this synthesis on a laboratory or pilot-plant scale.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry.[1] Derivatives of this ring system have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. This compound, in particular, serves as a versatile synthon, allowing for further chemical modifications at the hydroxymethyl group to generate a library of derivatives for drug discovery and development programs.

The synthesis of this compound is most directly achieved through the reduction of its corresponding aldehyde, 2,3-dihydrobenzofuran-4-carbaldehyde. This two-step approach, involving the formation of the aldehyde followed by its reduction, offers a reliable and scalable route to the target molecule. This application note will first detail a robust method for the synthesis of 2,3-dihydrobenzofuran-4-carbaldehyde and then provide a comprehensive protocol for its large-scale reduction to this compound using sodium borohydride.

Part 1: Synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde

The synthesis of the key starting material, 2,3-dihydrobenzofuran-4-carbaldehyde, can be accomplished through a multi-step sequence starting from readily available p-hydroxybenzaldehyde.[2] This route involves bromination, etherification, acetal protection, cyclization, and deprotection.

Synthetic Pathway Overview

Synthesis_Pathway A p-Hydroxybenzaldehyde B 3-Bromo-4-hydroxybenzaldehyde A->B Bromination C Intermediate I B->C Etherification (1-bromo-2-chloroethane) D Acetal Intermediate II C->D Acetal Protection (Ethylene Glycol) E Intermediate III (Cyclized) D->E Cyclization (Mg or BuLi) F 2,3-Dihydrobenzofuran-4-carbaldehyde E->F Acetal Deprotection (Acidic conditions)

Caption: Synthetic route for 2,3-Dihydrobenzofuran-4-carbaldehyde.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde

Step 1: Bromination of p-Hydroxybenzaldehyde

  • To a solution of p-hydroxybenzaldehyde in a suitable solvent (e.g., acetic acid), add bromine dropwise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-4-hydroxybenzaldehyde.

Step 2: Etherification

  • Dissolve 3-bromo-4-hydroxybenzaldehyde in a polar aprotic solvent such as DMF, along with a base (e.g., potassium carbonate).

  • Add 1-bromo-2-chloroethane and heat the reaction mixture (e.g., 40-50 °C).[2]

  • Monitor the reaction by TLC. Once complete, cool the mixture and add water.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give Intermediate I.

Step 3: Acetal Protection

  • To a solution of Intermediate I in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the acetal-protected Intermediate II.[2]

Step 4: Cyclization

  • In a flame-dried flask under an inert atmosphere, add magnesium turnings or n-butyllithium in a suitable solvent like methyl THF.

  • Slowly add a solution of Intermediate II to initiate the cyclization reaction.

  • Stir the reaction at an appropriate temperature until completion.

  • Carefully quench the reaction with a saturated ammonium chloride solution.

  • Extract the product, wash the organic layer, dry, and concentrate to yield the cyclized Intermediate III.[2]

Step 5: Acetal Deprotection

  • Dissolve Intermediate III in a suitable solvent and treat with an acid (e.g., dilute hydrochloric acid) to remove the acetal protecting group.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture and extract the product.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2,3-dihydrobenzofuran-4-carbaldehyde.

Part 2: Large-Scale Synthesis of this compound

The reduction of 2,3-dihydrobenzofuran-4-carbaldehyde to the corresponding primary alcohol is efficiently achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent, making it ideal for large-scale operations due to its ease of handling compared to more reactive hydrides like lithium aluminum hydride.[3][4]

Reaction Mechanism: Aldehyde Reduction with Sodium Borohydride

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a protic solvent (e.g., water or dilute acid) protonates the alkoxide to yield the primary alcohol.[3]

Reduction_Mechanism cluster_0 Nucleophilic Attack cluster_1 Protonation Aldehyde R-CHO Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide Hydride H⁻ (from NaBH₄) Hydride->Aldehyde Alkoxide_p R-CH₂O⁻ Alcohol R-CH₂OH Alkoxide_p->Alcohol Protic_Solvent H⁺ (from workup) Protic_Solvent->Alkoxide_p

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Large-Scale Experimental Protocol

This protocol is designed for a nominal 100 g scale of 2,3-dihydrobenzofuran-4-carbaldehyde. Appropriate adjustments to equipment and reagent quantities should be made for different scales.

Materials and Equipment:

  • 2,3-Dihydrobenzofuran-4-carbaldehyde (100 g, 0.675 mol)

  • Sodium borohydride (NaBH₄) (15.3 g, 0.405 mol)

  • Methanol (1 L)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel (2 L)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, set up the 5 L three-necked flask with the mechanical stirrer, thermometer, and addition funnel. Ensure all glassware is dry.

  • Dissolution: Charge the flask with 2,3-dihydrobenzofuran-4-carbaldehyde (100 g) and methanol (1 L). Stir the mixture until the aldehyde is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (15.3 g) portion-wise to the cooled solution over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. Caution: The addition of NaBH₄ is exothermic and generates hydrogen gas. Ensure adequate ventilation and avoid ignition sources.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is no longer detectable.

  • Quenching: Carefully and slowly quench the reaction by adding 1 M hydrochloric acid dropwise via the addition funnel. Maintain the temperature below 20 °C during the quench. Continue adding the acid until the pH of the mixture is approximately 6-7 and gas evolution ceases. Caution: Quenching of excess NaBH₄ is highly exothermic and liberates a significant volume of flammable hydrogen gas.[5] Perform this step slowly and with efficient cooling.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 2 L separatory funnel. Extract the product with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 200 mL) followed by brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product with high purity.

Data Summary
ParameterValueReference
Starting Material 2,3-Dihydrobenzofuran-4-carbaldehyde[6]
Molecular Weight148.16 g/mol [7]
Reducing Agent Sodium Borohydride (NaBH₄)[3]
Molecular Weight37.83 g/mol
Product This compound
Molecular Weight150.18 g/mol
Solvent Methanol
Reaction Temperature 0-5 °C
Typical Yield >90%
Purity (after purification) >98%

Safety Considerations for Large-Scale Hydride Reductions

The use of metal hydrides, including sodium borohydride, on a large scale requires strict adherence to safety protocols to mitigate potential hazards.

  • Hydrogen Gas Evolution: Both the reaction with the carbonyl compound and the quenching of excess hydride generate flammable hydrogen gas. All operations must be conducted in a well-ventilated area, away from ignition sources.[5]

  • Exothermic Reactions: The reduction and quenching steps are exothermic. Proper temperature control through efficient cooling is crucial to prevent runaway reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[8]

  • Quenching Procedure: The quenching of excess hydride must be performed slowly and with extreme caution. The choice of quenching agent and the rate of addition are critical for safety. For large-scale reactions, a controlled addition of a protic solvent or dilute acid is recommended.

  • Spill Management: In case of a spill, do not use water to clean up sodium borohydride as it will react violently. Use a dry, non-reactive absorbent material like sand or vermiculite to contain the spill.[8]

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the dihydrofuran ring, and the methylene protons of the newly formed hydroxymethyl group. The integration of these signals should be consistent with the proposed structure.[9][10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to provide information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.

Predicted ¹H NMR Data (in CDCl₃):

  • Aromatic protons: δ 6.8-7.2 ppm

  • -CH₂-O- (dihydrofuran ring): δ ~4.6 ppm (triplet)

  • -CH₂- (dihydrofuran ring): δ ~3.2 ppm (triplet)

  • -CH₂OH (hydroxymethyl group): δ ~4.7 ppm (singlet or doublet, depending on coupling to the hydroxyl proton)

  • -OH (hydroxyl proton): variable chemical shift, typically a broad singlet

Conclusion

This application note provides a detailed and practical guide for the large-scale synthesis of this compound. By following the outlined protocols for the synthesis of the precursor aldehyde and its subsequent reduction, researchers and process chemists can reliably produce this important building block in significant quantities. The emphasis on safety, particularly for the large-scale handling of sodium borohydride, is paramount for the successful and safe execution of this synthesis. The provided characterization data will aid in the confirmation of the final product's identity and purity, ensuring its suitability for downstream applications in drug discovery and fine chemical synthesis.

References

  • Supplementary Information. Journal Name Not Specified. [URL not available]
  • Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertion. Royal Society of Chemistry. [URL not available]
  • Supporting Information. Royal Society of Chemistry. 2021. [URL not available]
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. 2024. [Link]

  • SOP: ORDERING & STORAGE OF HYDRIDES. Safety Document. [URL not available]
  • Method for preparing 2,3-dihydrobenzofuran formaldehyde. Patsnap. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Organic Chemistry Help. 2011. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Mastering Organic Synthesis: The Versatility of 2,3-Dihydrobenzofuran-4-carbaldehyde. Chemical Supplier Information. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [URL not available]
  • New quenching system and application thereof.
  • Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. 2025. [Link]

  • Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • sodium borohydride and fluorescence quenching? Reddit. 2011. [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. [Link]

  • Preparation method of 2, 3-dihydrobenzofuran compound.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Chemical reaction hazards associated with the use of sodium borohydride. IChemE. [Link]

  • Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. ACS Publications. [Link]

  • Safety Advice. 13 – Handling of Hydrogen. Linde. [Link]

  • Aldehyde to Alcohol - Sodium Borohydride (NaBH4). Common Organic Chemistry. [Link]

  • sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Module 2 Hydrogen Safety, Risks, Standards & Regulation. European Commission. [URL not available]
  • Preparation of alcohols via reduction. Use of NaBH4, LiAlH4, and H2. YouTube. 2021. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted dihydrobenzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic motif. Dihydrobenzofurans are core structures in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical goal.[1][2]

This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile strategies for synthesizing the 2,3-dihydrobenzofuran core?

There are several robust strategies, and the best choice depends on the desired substitution pattern and available starting materials. The most prevalent methods involve the intramolecular cyclization of a phenol derivative. Key strategies include:

  • Palladium-Catalyzed Intramolecular Reactions: This is arguably the most versatile category. Methods like the Heck reaction, Tsuji-Trost allylic alkylation, and C-H activation/C-O cyclization are widely used.[3][4][5] For example, the carboalkoxylation of 2-allylphenols with aryl triflates is a powerful method for creating diverse, functionalized dihydrobenzofurans.[5]

  • Oxidative Coupling of Phenols: Mimicking biosynthetic pathways, this method uses oxidants like silver(I) oxide (Ag₂O) or copper-based catalysts to couple substituted phenols, forming the dihydrobenzofuran skeleton in a single step.[3][6][7] This is particularly common for synthesizing neolignan natural products.

  • [3+2] and [4+1] Annulation Reactions: These convergent strategies build the ring by combining two different components. For instance, a palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes offers a convergent route with broad functional group tolerance.[8]

  • Base-Mediated Intramolecular Cyclization: Simpler approaches can involve the intramolecular SN2 reaction of an ortho-hydroxyphenyl derivative bearing a leaving group on an adjacent alkyl chain.

Q2: How do the electronic properties of substituents on the starting phenol affect the reaction outcome?

Substituent electronics play a critical role, primarily by modulating the nucleophilicity of the phenolic oxygen and the reactivity of the aromatic ring.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains increase the electron density of the phenol. This enhances the nucleophilicity of the hydroxyl group, which can facilitate the key C-O bond-forming step in many cyclization reactions.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the nucleophilicity of the phenolic oxygen, potentially slowing down the cyclization. However, in C-H activation pathways, these groups can sometimes influence the regioselectivity of the reaction.

For palladium-catalyzed cross-coupling reactions involving aryl halides or triflates, the electronic nature of the coupling partner is also crucial. Electron-poor aryl electrophiles often undergo oxidative addition more readily.[5]

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental problems. Each answer provides a logical workflow to diagnose and solve the issue.

Problem 1: Low or no product formation, with starting material recovered.

This is one of the most common issues and typically points to problems with reaction initiation or catalyst activity.

Answer:

A systematic check of your reaction parameters is required. The flowchart below outlines a logical troubleshooting sequence.

G cluster_0 A Start: Low/No Product B 1. Verify Reagent & Solvent Quality A->B C Is starting material pure? Are reagents active? Are solvents anhydrous/degassed? B->C D 2. Check Catalyst System C->D Yes I Purify starting materials. Use fresh reagents/solvents. C->I No E Is the catalyst precursor active? Is the ligand correct & pure? Is the catalyst:ligand ratio optimal? D->E F 3. Optimize Reaction Conditions E->F Yes J Use fresh catalyst/ligand. Verify stoichiometry. Consider pre-activation step. E->J No G Increase Temperature? Screen different bases/solvents? Increase reaction time? F->G H Success! G->H Problem Solved K Systematically vary one parameter at a time. G->K No Improvement I->B J->D K->F

Caption: Troubleshooting workflow for low conversion.

Detailed Steps & Explanations:

  • Reagent and Solvent Integrity:

    • Starting Materials: Confirm the purity of your phenol precursor via NMR or LC-MS. Impurities can poison catalysts.

    • Solvents: For most transition-metal-catalyzed reactions, anhydrous and thoroughly degassed solvents are critical. Oxygen can oxidize the active catalyst (e.g., Pd(0)) to an inactive state.

    • Bases: If using a base like NaOtBu or Cs₂CO₃, ensure it is fresh and has been stored under inert atmosphere. Carbonates can be hydroscopic, and alkoxides can degrade with air exposure.

  • Catalyst System Check (for Palladium-Catalyzed Reactions):

    • Catalyst Precursor: Palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can degrade over time. Use a fresh bottle or one that has been properly stored.

    • Ligand: Phosphine-based ligands are prone to oxidation. Verify their purity. For some reactions, the choice of ligand is paramount. For example, novel urea-based ligands have been shown to outperform traditional phosphine ligands in certain heteroannulation reactions, improving yields from ~0% to over 60%.[8]

    • Catalyst:Ligand Ratio: The stoichiometry is crucial. For many cross-coupling reactions, a 1:2 or 1:2.2 ratio of Pd:Ligand is optimal to ensure the formation of the active catalytic species.[8]

  • Reaction Condition Optimization:

    • Temperature: Many intramolecular cyclizations have a significant activation energy. If the reaction is clean but conversion is low, incrementally increase the temperature (e.g., in 10-20 °C steps).

    • Solvent: The polarity and coordinating ability of the solvent can dramatically affect yield. A solvent screen is a powerful optimization tool. For instance, in a silver-promoted oxidative coupling, switching from benzene to acetonitrile was found to provide the best balance between substrate conversion and selectivity for the desired dihydrobenzofuran.[6][7]

Problem 2: High conversion of starting material, but low yield of desired product and significant side product formation.

This issue indicates that while your catalyst is active, the reaction pathway is not selective.

Answer:

The key is to identify the side products and adjust conditions to disfavor their formation.

Common Side Reactions and Solutions:

Side Reaction TypeCommon Cause(s)Proposed Solution(s)
Homocoupling Catalyst is too reactive; reaction temperature is too high.Lower the reaction temperature. Reduce catalyst loading. Add the coupling partner slowly over time.
Decomposition Reaction temperature is too high; sensitive functional groups.Lower the reaction temperature. Screen for a milder base or catalyst system.
Formation of Isomers For alkene-containing substrates, undesired isomerism (e.g., exo vs. endo cyclization).Change the ligand on the metal catalyst. Bulky ligands can enforce higher stereoselectivity. Change the solvent.
Oxidation to Benzofuran Presence of excess oxidant or air in reactions designed to yield the dihydro- form.Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use the exact stoichiometric amount of any required oxidant.

Experimental Protocol: Optimizing Selectivity in a Palladium-Catalyzed Cyclization

If you are observing a mixture of your desired dihydrobenzofuran and a side product (e.g., from a competing reaction pathway), a systematic optimization is necessary.

  • Establish a Baseline: Run the reaction under your initial conditions and carefully quantify the ratio of product to side product using ¹H NMR or GC-MS.

  • Lower the Temperature: Set up parallel reactions at temperatures 10 °C and 20 °C below your baseline. Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy, which is typically the desired cyclization.

  • Screen Ligands: The steric and electronic properties of the ligand directly influence the catalyst's environment.

    • Set up reactions with a panel of ligands. For a Pd-catalyzed reaction, this might include a monodentate phosphine (e.g., P(tBu)₃), a bidentate phosphine (e.g., Xantphos), and an N-heterocyclic carbene (NHC) ligand.

    • Compare the product/side product ratio for each. Bulky ligands can often prevent undesired intermolecular reactions and improve selectivity.

  • Vary the Base: The strength and nature of the base can be critical. If using a strong base like NaOtBu, try a weaker inorganic base like K₃PO₄ or Cs₂CO₃. This can sometimes prevent substrate or product decomposition.

The following diagram illustrates the catalytic cycle for a generic Pd-catalyzed carboalkoxylation to form a dihydrobenzofuran, highlighting where selectivity can be influenced.

G A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-OTf) A->B Ar-OTf C Ar-Pd(II)-L (OTf) B->C D Alkene Coordination C->D 2-allylphenol E Cationic Complex [Ar-Pd(II)-L(alkene)]+ D->E F anti-Oxypalladation (Key C-O bond formation) Selectivity Control E->F G Cyclized Pd(II) Intermediate F->G Ligand & Solvent Influence Here H Reductive Elimination G->H H->A Regenerates Catalyst I Product (Dihydrobenzofuran) H->I

Caption: Catalytic cycle for Pd-catalyzed dihydrobenzofuran synthesis.[5]

The oxypalladation step (F) is often where selectivity is determined. The choice of ligand (L) and solvent can influence the facial selectivity of this intramolecular addition, thereby controlling the stereochemistry and preventing alternative reaction pathways.[5]

References

  • Dias, L. C., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]

  • de Souza, A. D. L., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. Available at: [Link]

  • da Silva, G. F., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]

  • de Souza, A. D. L., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. Available at: [Link]

  • Donck, S., et al. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. Available at: [Link]

  • Bano, K., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Bano, K., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Barcellos, R. G., et al. (2021). Optimization of the reaction conditions for synthesis of 3 a. [a]. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Houghtling, E. R., et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters. Available at: [Link]

  • Wolfe, J. P., et al. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters. Available at: [Link]

  • Padwa, A., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Grubbs, R. H., et al. (2015). Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. Organic Letters. Available at: [Link]

  • Houghtling, E. R., et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. ACS Publications. Available at: [Link]

  • Rovis, T., et al. (2011). Enantioselective Synthesis of Hydrobenzofuranones Using an Asymmetric Desymmetrizing Intramolecular Stetter Reaction of Cyclohexadienones. Organic Syntheses. Available at: [Link]

  • Zhang, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Grignard Reactions with Dihydrobenzofuran Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Grignard reactions involving dihydrobenzofuran precursors, particularly those containing a lactone (cyclic ester) moiety. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to diagnose and resolve issues in your own syntheses.

Section 1: Foundational Principles & Common Pitfalls

This section addresses the fundamental challenges inherent to Grignard chemistry, especially when applied to complex scaffolds like dihydrobenzofurans.

Q1: My Grignard reaction failed entirely. The reaction never initiated. What is the most likely cause?

A1: The single most common cause for the failure of a Grignard reaction to initiate is the presence of moisture or other protic impurities.[1][2] Grignard reagents are potent bases and will readily react with even trace amounts of water, alcohols, or acidic protons, quenching the reagent faster than it can be formed.[3][4]

  • Causality: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organohalide.[2] Initiating the reaction requires breaking this layer to expose the fresh metal surface. Water will react with the Grignard reagent as it forms, preventing the reaction from becoming self-sustaining.

  • Troubleshooting Steps:

    • Glassware Preparation: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying at >125 °C for several hours is standard practice.[2][5][6] Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).

    • Solvent and Reagent Purity: Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), dispensed from a freshly opened bottle or a solvent purification system.[2][7] Ensure your organohalide is free from water.

    • Magnesium Activation: If initiation is still sluggish, activating the magnesium is necessary. Common methods include:

      • Adding a small crystal of iodine (the color will disappear upon initiation).[8][9]

      • Adding a few drops of 1,2-dibromoethane.[10]

      • Mechanically crushing the magnesium turnings with a glass rod in situ to expose a fresh surface.[9]

      • Sonication can also be effective.[11]

Q2: Why is my dihydrobenzofuran lactone precursor particularly challenging for Grignard reactions?

A2: The primary challenge arises from the reactivity of the lactone (cyclic ester) functional group. Unlike aldehydes or ketones which undergo a single addition, esters and lactones typically react with two equivalents of the Grignard reagent.[12][13][14] This often leads to a product mixture that can be difficult to control and purify.

  • Mechanism:

    • The first equivalent of the Grignard reagent attacks the lactone carbonyl, forming a tetrahedral intermediate.

    • This intermediate collapses, breaking the C-O single bond of the ester and opening the ring to form a ketone.[4][14][15]

    • The newly formed ketone is generally more reactive than the starting lactone.[12][16] It is immediately attacked by a second equivalent of the Grignard reagent.

    • After an acidic workup, the final product is a diol, with one primary or secondary alcohol from the original ester oxygen and one tertiary alcohol from the carbonyl addition.[13][15][17]

This double-addition pathway is the root cause of many selectivity and yield issues.

Grignard Reaction on a Dihydrobenzofuran Lactone

G Start Dihydrobenzofuran Lactone Grignard1 1. R-MgX Intermediate1 Tetrahedral Intermediate Grignard1->Intermediate1 Nucleophilic Addition Ketone Ring-Opened Ketone Intermediate Intermediate1->Ketone Collapse & Ring-Opening Grignard2 2. R-MgX (Fast) Intermediate2 Magnesium Alkoxide Grignard2->Intermediate2 2nd Addition (More Reactive) Workup 3. H3O+ Workup Product Final Diol Product (Tertiary + Primary/Secondary Alcohol) Workup->Product Protonation

Caption: Mechanism of double Grignard addition to a lactone.

Section 2: Troubleshooting Guide: Low Yield & Side Reactions

This section provides solutions to specific problems encountered during the reaction and purification stages.

Q3: My yield is very low, and I recover a lot of unreacted starting material. What went wrong?

A3: Recovering starting material alongside low product yield typically points to an insufficient amount of active Grignard reagent reaching your substrate.

  • Causality & Solutions:

    • Reagent Quenching: As discussed in Q1, trace moisture in your substrate solution or on the glassware will consume the reagent.[1] Ensure the dihydrobenzofuran precursor is azeotropically dried or otherwise rigorously anhydrous before being dissolved in dry solvent.

    • Inaccurate Reagent Concentration: The actual concentration of a freshly prepared Grignard reagent can vary. It is crucial to determine the molarity via titration before use.[18] Using an assumed 100% yield for reagent formation often leads to adding substoichiometric amounts.

    • Slow Addition/Low Temperature: If you are adding the Grignard reagent to the lactone at a very low temperature, the reaction may be too slow. While low temperatures can sometimes improve selectivity, they can also stall the reaction if not optimized.[11] Monitor the reaction by TLC to ensure consumption of the starting material.

Q4: My main product is the expected diol, but the yield is poor and I see a significant amount of a nonpolar side product.

A4: This often indicates the formation of a Wurtz coupling product , where two alkyl/aryl groups from your organohalide couple together (R-R).[18][19]

  • Causality & Solutions:

    • High Local Concentration of Organohalide: This side reaction is favored when adding magnesium to a concentrated solution of the organohalide. The best practice is to add the organohalide solution slowly to a suspension of the magnesium turnings.[5]

    • Elevated Temperatures: High reaction temperatures during reagent formation can increase the rate of Wurtz coupling. Maintain a gentle reflux, but avoid excessive heating.[5][18]

    • Choice of Halide: Alkyl or aryl bromides are generally a good balance of reactivity. Chlorides can be sluggish, while iodides are highly reactive and more prone to coupling.[8]

    • Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling by-products compared to THF or diethyl ether in some cases.[19][20]

Q5: TLC analysis shows a complex mixture of products. Besides the diol, what other side reactions could be occurring?

A5: A complex mixture suggests that the Grignard reagent is acting as a base or that other reactive sites are present.

  • Causality & Solutions:

    • Enolization: If your dihydrobenzofuran precursor has acidic protons alpha to the carbonyl group, the Grignard reagent can act as a base to deprotonate it, forming an enolate. This consumes the reagent and, upon workup, regenerates the starting material. To minimize this, add the lactone solution slowly to the Grignard reagent (inverse addition) at low temperatures (-78 °C to 0 °C).[11]

    • Reduction: If the Grignard reagent has a hydrogen atom on its β-carbon, it can act as a reducing agent via a six-membered transition state, reducing the carbonyl to an alcohol. This is more common with sterically hindered ketones. Using a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) can prevent this.

    • Chelation-Controlled Reactions: The oxygen of the dihydrobenzofuran ether can act as a Lewis base, chelating to the magnesium center.[21][22] This can influence the stereochemistry of the addition or, in rare cases, promote unexpected ring-opening reactions if the structure is strained. While often beneficial for stereocontrol, it can lead to unexpected pathways.[23]

Troubleshooting Flowchart: Low Product Yield

G Start Low Yield of Desired Product CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckByproduct Is a Nonpolar Byproduct (R-R) Observed? CheckSM->CheckByproduct No Quenched Cause: Insufficient/Quenched Reagent Solution: 1. Titrate Grignard reagent. 2. Ensure strictly anhydrous conditions. 3. Check for acidic protons on substrate. CheckSM->Quenched Yes CheckMixture Is it a Complex Mixture? CheckByproduct->CheckMixture No Wurtz Cause: Wurtz Coupling Solution: 1. Slow addition of organohalide. 2. Avoid high temperatures. 3. Consider 2-MeTHF as solvent. CheckByproduct->Wurtz Yes SideReactions Cause: Enolization or Reduction Solution: 1. Use low temperature (-78 °C). 2. Perform inverse addition. 3. Use Grignard without β-hydrogens. CheckMixture->SideReactions Yes Purification Cause: Purification Issues Solution: 1. Use gentle workup (sat. NH4Cl). 2. Optimize chromatography. CheckMixture->Purification No

Caption: Decision tree for troubleshooting low yields.

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for Grignard Reaction with a Dihydrobenzofuran Lactone

This is a representative protocol and should be adapted based on the specific substrate and scale.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagent Formation: Place magnesium turnings (2.2 eq.) and a small iodine crystal in the flask. In the dropping funnel, prepare a solution of the organohalide (2.1 eq.) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion (~10%) of the organohalide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling, disappearance of the iodine color, and a slight exotherm.[2] If it does not start, gently warm the flask or sonicate.

  • Addition: Once initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.[18] The resulting gray-brown solution is your Grignard reagent.

  • Reaction with Substrate: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of the dihydrobenzofuran lactone (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard reagent.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting material by TLC.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any excess Grignard reagent.[24] This is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove bulk water.[24] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude diol product by flash column chromatography on silica gel.

Protocol 2: Titration of Grignard Reagent

To ensure accurate stoichiometry, titrating your freshly prepared Grignard reagent is essential. A common method involves using a known amount of I₂.

  • Accurately weigh ~50 mg of iodine (I₂) into a dry flask and dissolve it in ~2 mL of anhydrous THF.

  • Slowly add the Grignard reagent solution from a syringe to the iodine solution until the dark brown/yellow color just disappears.

  • Record the volume of Grignard reagent added. The molarity can be calculated as: Molarity = (moles of I₂) / (Volume of Grignard reagent in L).

Section 4: Advanced Topics & Special Cases

Q6: My dihydrobenzofuran scaffold also contains a phenolic hydroxyl group. How can I perform the Grignard reaction without it being quenched?

A6: You must protect the acidic phenolic proton before introducing the Grignard reagent. The ideal protecting group is one that is stable to the strongly basic/nucleophilic Grignard conditions but can be removed easily later.[25]

  • Recommended Protecting Groups:

    • Methyl Ether (e.g., using Me₂SO₄ or MeI): Very stable, but requires harsh conditions for removal (e.g., BBr₃), which may not be compatible with your final product.

    • Silyl Ethers (e.g., TBDMS-Cl, TIPS-Cl): An excellent choice. They are stable to Grignard reagents but are easily removed with a fluoride source (like TBAF) or mild acid.[26][27] The choice of silyl group (TMS, TES, TBDMS, TIPS) allows for tuning the stability.[28]

    • Benzyl Ether (Bn): Stable to Grignard reagents and can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C), which is orthogonal to many other functional groups.

Protecting GroupReagents for ProtectionStability to GrignardReagents for Deprotection
Methyl (Me) MeI, K₂CO₃ExcellentBBr₃ (Harsh)
Benzyl (Bn) BnBr, K₂CO₃ExcellentH₂, Pd/C (Hydrogenolysis)
TBDMS TBDMS-Cl, ImidazoleExcellentTBAF, HF, or mild acid
THP DHP, cat. acidGoodAqueous Acid (Mild)

Q7: Is it possible to achieve selective mono-addition to the lactone to isolate the ketone intermediate?

A7: While challenging due to the high reactivity of the ketone intermediate, it is sometimes possible under carefully controlled conditions.[13]

  • Strategies for Mono-addition:

    • Cryogenic Temperatures: Performing the reaction at very low temperatures (e.g., -78 °C to -40 °C) can significantly slow down the second addition, sometimes allowing the reaction to be quenched at the ketone stage.[20]

    • Less Reactive Grignard Reagents: Using sterically hindered or less nucleophilic Grignard reagents can favor mono-addition.

    • Weinreb Amides: While this requires modifying your precursor, converting the ester/lactone to a Weinreb amide (N-methoxy-N-methyl amide) allows for clean conversion to the ketone. The tetrahedral intermediate formed upon Grignard addition is stabilized by chelation to the N-methoxy group and does not collapse until acidic workup.[14]

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic-chemistry.org. [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Chemistry Steps. [Link]

  • YouTube. (2016). Grignard Attack on Esters & Lactones (Lightboard). [Link]

  • Organic Reactions. (n.d.). Grignard Reaction - Common Conditions. Organic-reactions.com. [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. [Link]

  • Sciencemadness.org. (2011). Protecting phenols in a grignard reaction. [Link]

  • YouTube. (2017). Grignard Reactions of Lactones. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Reactions of steroid A-ring lactones with Grignard reagents. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • ResearchGate. (n.d.). Scope for the synthesis of (R)‐2‐(2,3‐dihydrobenzofuran‐3‐yl)ethan‐1‐ol scaffolds. [Link]

  • Green Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • ACS Publications. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]

  • ResearchGate. (2017). First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii. [Link]

  • PubMed Central. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]

  • Quora. (2017). What are protecting groups in organic chemistry?. [Link]

  • ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • California State University, Sacramento. (n.d.). Grignard Reaction. [Link]

  • UCL Discovery. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. [Link]

  • Chemistry LibreTexts. (2019). 20.12 Protecting Groups. [Link]

  • NTU Scholars. (n.d.). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. [Link]

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Technical Support Center: Overcoming Challenges in the Purification of Polar Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar benzofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds. The inherent polarity of many biologically active benzofurans, often due to hydroxyl, carboxyl, or amino functional groups, presents unique purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring you can achieve the desired purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level challenges faced during the purification of polar benzofuran derivatives.

Q1: Why are my polar benzofuran derivatives difficult to purify using standard flash chromatography?

A1: Standard flash chromatography, which typically employs a nonpolar stationary phase like silica gel and a relatively nonpolar mobile phase, can be challenging for polar compounds for several reasons:

  • Poor Retention and Separation: Highly polar benzofurans have a strong affinity for the polar silica gel stationary phase. This can lead to very strong retention, requiring highly polar mobile phases for elution. In such highly polar solvent systems, the selectivity between your target compound and polar impurities can be significantly reduced, resulting in poor separation.

  • Streaking and Tailing: The strong interactions between polar functional groups (like hydroxyls or carboxylic acids) on the benzofuran and the acidic silanol groups on the silica gel surface can cause non-ideal chromatographic behavior, such as peak tailing or streaking. This makes it difficult to obtain pure fractions.[1]

  • Irreversible Adsorption: In some cases, highly polar derivatives can bind irreversibly to the silica gel, leading to low recovery of your compound.[2]

  • Compound Degradation: The acidic nature of standard silica gel can sometimes cause degradation of sensitive benzofuran derivatives.[2][3]

Q2: I'm observing low yield after column chromatography. What are the likely causes?

A2: Low recovery of your polar benzofuran derivative after column chromatography can stem from several factors:

  • Column Overloading: Exceeding the capacity of your column is a common issue. A general guideline is to use a silica gel-to-compound ratio of at least 30:1 (w/w) to ensure good separation and recovery.[2]

  • Irreversible Adsorption: As mentioned, your compound might be irreversibly binding to the stationary phase. This is particularly problematic with highly polar compounds on silica gel.[2]

  • Compound Instability: Your benzofuran derivative may be degrading on the column. You can test for this by spotting your purified compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have appeared.[3]

  • Inappropriate Solvent System: If your eluent is not polar enough, your compound may not move through the column effectively, leading to incomplete elution.[2] Conversely, if the eluent is too polar, your compound might co-elute with impurities.

Q3: My purified benzofuran derivative shows persistent impurities. What advanced purification techniques can I consider?

A3: When standard chromatography and recrystallization fail to remove persistent impurities, more advanced techniques are necessary:

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique that can separate compounds with very similar polarities. For polar benzofurans, reversed-phase HPLC (RP-HPLC) is a common choice.[4] However, if your compound is very polar, it might have poor retention on standard C18 columns.[4][5] In such cases, consider specialized columns or other HPLC modes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase systems.[4][6] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.[4]

  • Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange properties, offering multiple separation mechanisms that can be effective for complex mixtures.[4]

  • Amine-Functionalized Silica Gel: For basic benzofuran derivatives, using an amine-functionalized silica gel can improve peak shape and reduce tailing by minimizing interactions with acidic silanol groups.[7][8]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific purification methods in a question-and-answer format.

Flash Column Chromatography
Q: My polar benzofuran derivative is streaking badly on the TLC plate. How can I improve the separation?

A: Streaking on a TLC plate is a strong indicator of poor chromatographic behavior that will translate to your column. Here’s how to troubleshoot:

  • Cause: Streaking is often caused by strong, non-ideal interactions between the polar functional groups of your compound and the stationary phase. For basic compounds, this can be due to interaction with acidic silica.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For acidic compounds, adding 1-2% acetic acid can help to protonate the compound and reduce tailing. For basic compounds, adding 1-2% triethylamine or ammonium hydroxide can mask the acidic silanol groups on the silica, leading to sharper bands.[9]

    • Change the Stationary Phase: If modifying the mobile phase doesn't work, consider a different stationary phase. Neutral alumina can be a good alternative for acid-sensitive compounds.[2] For basic compounds, amine-functionalized silica is an excellent choice.[7][8]

Experimental Protocol: Deactivating Silica Gel for Sensitive Compounds

For compounds that are sensitive to the acidic nature of silica gel, deactivation can improve recovery and separation.

Materials:

  • Silica gel

  • Deionized water or triethylamine

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of silica gel into a round-bottom flask.

  • For water deactivation: Add 1-5% (w/w) of deionized water to the silica gel.

  • For triethylamine deactivation: Prepare a solution of 1-2% triethylamine in a volatile solvent (e.g., hexane). Add this solution to the silica gel to make a slurry.

  • Thoroughly mix the slurry to ensure even coating.

  • Remove the solvent on a rotary evaporator until the silica is a free-flowing powder.

  • The deactivated silica gel is now ready for column packing.

High-Performance Liquid Chromatography (HPLC)
Q: My polar benzofuran derivative has poor retention on a C18 reversed-phase HPLC column. What are my options?

A: Poor retention of polar compounds on nonpolar stationary phases like C18 is a common challenge.[4][10] Here are several strategies to improve retention:

  • Solution 1: Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes. Waters T3 columns are an example of such technology.[4]

  • Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[4][6] It typically uses a polar stationary phase (like silica, diol, or amide) with a mobile phase high in organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.[4]

  • Solution 3: Consider Ion-Pair Chromatography: For ionizable benzofuran derivatives, adding an ion-pairing reagent to the mobile phase can significantly increase retention. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[4][11]

  • Solution 4: Use Hypercarb Columns: These are porous graphitic carbon columns that can provide excellent retention for very polar compounds where traditional reversed-phase columns fail.[10]

Data Presentation: HPLC Column Selection Guide for Polar Benzofurans
Challenge Recommended HPLC Column Type Separation Principle Typical Mobile Phase Considerations
Poor retention on C18Polar-Embedded/Endcapped RPEnhanced hydrophilic interactionsHigh aqueous content (e.g., >95% water)Good for moderately polar compounds.[4]
Very poor or no retention on C18HILIC (Silica, Amide, Diol)Partitioning into an adsorbed water layerHigh organic (e.g., >80% acetonitrile) with aqueous bufferExcellent for very polar, water-soluble compounds.[4][8]
Ionizable polar compoundsMixed-Mode (RP/Ion-Exchange)Multiple interaction modesAqueous buffer with organic modifierCan provide unique selectivity.
Extremely polar, non-ionizable compoundsPorous Graphitic Carbon (Hypercarb)Adsorption based on polarizabilityWide range of mobile phasesRobust and offers good retention for challenging compounds.[10]
Crystallization
Q: I am struggling to crystallize my polar benzofuran derivative. What factors should I investigate?

A: Crystallization is a powerful purification technique, but it can be challenging for polar compounds due to their often high solubility in polar solvents.[12]

  • Cause: The high polarity of your compound can lead to strong interactions with the solvent, hindering the formation of an ordered crystal lattice.

  • Solution:

    • Systematic Solvent Screening: Empirically test a wide range of solvents with varying polarities.[7] A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[7]

    • Use a Co-Solvent System: Often, a mixture of two miscible solvents (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can induce crystallization. A common technique is to dissolve the compound in a minimum amount of a good polar solvent (e.g., ethanol, ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexane, heptane) until turbidity appears.[13][14]

    • Control the Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or an oil.[12] Allowing the solution to cool slowly to room temperature and then transferring it to a refrigerator or freezer can promote the growth of larger, purer crystals.

    • Consider the pH: For ionizable benzofurans, the pH of the solution can dramatically affect solubility. Adjusting the pH to the isoelectric point, where the molecule has a net neutral charge, often minimizes solubility and promotes crystallization.[6]

Visualization: Workflow for Selecting a Purification Strategy

The following diagram outlines a logical workflow for choosing the most appropriate purification method for your polar benzofuran derivative.

Purification_Workflow start Crude Polar Benzofuran Derivative tlc Analyze by TLC start->tlc is_solid Is the crude product a solid? tlc->is_solid streaking Streaking or Tailing on TLC? tlc->streaking try_cryst Attempt Recrystallization is_solid->try_cryst Yes is_solid->streaking No cryst_success Crystallization Successful? try_cryst->cryst_success pure_solid High-Purity Solid cryst_success->pure_solid Yes cryst_success->streaking No end Further Characterization pure_solid->end column_chrom Perform Flash Column Chromatography flash_success Flash Chromatography Successful? column_chrom->flash_success streaking->column_chrom No modify_mobile_phase Modify Mobile Phase (e.g., add TEA or Acetic Acid) streaking->modify_mobile_phase Yes modify_mobile_phase->column_chrom Resolved change_stationary_phase Change Stationary Phase (Alumina, Amine-Silica) modify_mobile_phase->change_stationary_phase Still Streaking change_stationary_phase->column_chrom pure_oil_solid Pure Compound flash_success->pure_oil_solid Yes prep_hplc Consider Preparative HPLC flash_success->prep_hplc No pure_oil_solid->end rp_retention Adequate Retention on RP-HPLC? prep_hplc->rp_retention hilic Use HILIC or other advanced column rp_retention->hilic No hplc_success HPLC Purification Successful? rp_retention->hplc_success Yes hilic->hplc_success high_purity_compound High-Purity Compound hplc_success->high_purity_compound Yes hplc_success->end No, consult specialist high_purity_compound->end

Caption: A decision tree for selecting the optimal purification strategy.

References

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • SelectScience. Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • BenchChem. Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • BenchChem. Technical Support Center: Optimization of Benzofuran Synthesis.
  • BenchChem. Technical Support Center: Purification of 6-Methyl-2,3-diphenyl-1-benzofuran.
  • Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Retrieved from [Link]

  • NIH. Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. Retrieved from [Link]

  • ResearchGate. (2012, August 6). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]

  • ACS Publications. (2026, January 6). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. Retrieved from [Link]

  • ACS Publications. (2018, December 27). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. Retrieved from [Link]

  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Retrieved from [Link]

  • Google Patents. Preparation of benzofuran derivatives.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ResearchGate. Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. Retrieved from [Link]

  • NIH. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]

  • NIH. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • NIH. Benzofuran. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Transition Metal-Catalyzed Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for transition metal-catalyzed dihydrobenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst deactivation. Dihydrobenzofurans are a critical structural motif in medicinal chemistry, and their efficient synthesis is paramount.[1] Catalyst deactivation, a frequent impediment to achieving optimal reaction outcomes, can manifest as reduced yields, poor selectivity, or complete reaction failure. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, mitigate, and resolve issues related to catalyst stability and activity.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific experimental issues in a question-and-answer format, providing potential causes, diagnostic procedures, and corrective actions.

Problem 1: My palladium-catalyzed reaction is sluggish, or has stalled completely, and I observe a black precipitate.

Answer:

The black precipitate is likely palladium black, an agglomeration of palladium nanoparticles that are catalytically inactive or significantly less active than the homogeneous catalyst.[2][3] This is a common mode of deactivation in palladium-catalyzed cross-coupling reactions.

Causality and Prevention:

The formation of palladium black stems from the instability of the active Pd(0) species, which can be exacerbated by several factors:

  • High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition and aggregation.[2]

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the exposed metal atoms can aggregate.[2] Bulky, electron-rich ligands can help stabilize the catalyst.[2]

  • Oxygen Exposure: The presence of oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species and can also degrade phosphine ligands.[2][4]

  • Solvent Effects: The choice of solvent can influence catalyst stability. Nonpolar solvents are often preferred for certain reactions to maintain catalyst integrity.[5][6][7]

Troubleshooting Protocol:

  • Visual Inspection: The formation of a black or dark brown precipitate is a strong indicator of palladium black formation.

  • Reaction Monitoring: A stall in the reaction progress, as monitored by techniques like TLC or GC/MS, coinciding with the appearance of the precipitate, confirms catalyst deactivation.

  • Corrective Actions:

    • Optimize Temperature: Lower the reaction temperature and extend the reaction time.

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) to enhance catalyst stability.

    • Strict Anaerobic Conditions: Ensure rigorous degassing of solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[8][9][10][11][12]

    • Solvent Choice: If palladium black formation persists, consider screening alternative, thoroughly dried, and degassed solvents.

Experimental Protocol: Setting up an Inert Atmosphere Reaction

This protocol provides a step-by-step guide to creating an oxygen- and moisture-free environment for your reaction.

  • Glassware Preparation: Thoroughly clean and dry all glassware in an oven at >120°C for several hours. Assemble the glassware while still hot and allow it to cool under a stream of inert gas.

  • Purging the System: Connect the reaction vessel to a manifold supplying an inert gas (Argon or Nitrogen). Use a bubbler to monitor the gas flow. Purge the system for at least 15-20 minutes to displace any air.

  • Solvent and Reagent Degassing: Degas all solvents and liquid reagents by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended for highly sensitive reactions).

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering the system. This can be achieved using a balloon filled with the inert gas or a continuous flow from the manifold.[8][9][10][11][12]

G A Reaction Stalls & Black Precipitate Observed B Diagnosis: Palladium Black Formation A->B C Potential Causes B->C G Corrective Actions B->G D High Temperature C->D E Ligand Dissociation C->E F Oxygen Exposure C->F H Lower Temperature G->H I Use Stabilizing Ligands G->I J Ensure Inert Atmosphere G->J K Optimize Solvent G->K

Problem 2: My Rhodium-catalyzed C-H activation/cyclization for dihydrobenzofuran synthesis is giving low yields, even with a fresh catalyst.

Answer:

Low yields in rhodium-catalyzed C-H activation reactions can be due to several factors, including the formation of inactive catalyst species or inhibition by reactants or products.

Causality and Prevention:

  • Formation of Inactive Dimers: Rhodium(I) precatalysts can form inactive chloride-bridged dimers, especially in the presence of certain ligands.[13][14] The use of chloride-free precatalysts, such as those with acetylacetonate (acac) ligands, can mitigate this issue.[13][14]

  • Substrate/Product Inhibition: The substrate or product can sometimes coordinate to the rhodium center, leading to catalyst inhibition.[1]

  • Ligand Decomposition: While less common than with palladium, phosphine ligands can undergo oxidation or other degradation pathways, leading to loss of catalytic activity.[4][15]

Troubleshooting Protocol:

  • Catalyst Precursor: If using a chloride-containing rhodium precatalyst, consider switching to a chloride-free alternative like [Rh(COD)(acac)].

  • Reaction Kinetics: Monitor the reaction profile closely. An initial burst of activity followed by a rapid slowdown may indicate product inhibition.

  • Ligand Stability: If phosphine ligands are used, ensure they are handled under strictly anaerobic conditions to prevent oxidation.[4][15][16]

  • Additives: The addition of co-catalysts or additives can sometimes prevent the formation of inactive species and improve catalyst turnover.

Table 1: Comparison of Rhodium Precatalysts

PrecatalystCommon IssuesRecommended Action
[Rh(COD)Cl]₂Formation of inactive chloride-bridged dimers.[13][14]Switch to a chloride-free precatalyst.
[Rh(COD)(acac)]Generally more stable and less prone to deactivation.A good alternative to chloride-containing precursors.
Problem 3: My Iridium-catalyzed enantioselective hydroarylation shows good initial conversion but the enantioselectivity erodes over time.

Answer:

A decrease in enantioselectivity over the course of an iridium-catalyzed reaction can be indicative of changes in the active catalytic species or the formation of a less selective achiral catalyst.

Causality and Prevention:

  • Ligand Modification: The chiral ligand may undergo degradation or modification under the reaction conditions, leading to a loss of stereocontrol.

  • Formation of Achiral Iridium Species: The active chiral catalyst may decompose into achiral iridium species that can still catalyze the reaction, but without enantioselectivity.

  • Catalyst Poisoning: Basic heteroarenes in the substrate or impurities can coordinate to the iridium center and alter its catalytic behavior, potentially leading to deactivation or reduced enantioselectivity.[17]

Troubleshooting Protocol:

  • Ligand Purity and Stability: Ensure the chiral ligand is of high purity and is stored and handled under an inert atmosphere to prevent degradation.

  • Reaction Monitoring: Carefully monitor both conversion and enantiomeric excess (ee) over time. A divergence between the two is a clear sign of a change in the catalytic system.

  • Substrate and Reagent Purity: Purify all starting materials to remove any potential catalyst poisons.

  • Catalyst Loading: In some cases, a higher catalyst loading may be necessary to maintain high enantioselectivity throughout the reaction.

G cluster_0 Palladium cluster_1 Rhodium cluster_2 Iridium A Active Pd(0)L_n B Palladium Black (Inactive) A->B Aggregation C Oxidized Pd(II) (Inactive) A->C Oxidation (O2) D Active [Rh(I)L_n]+ E Inactive [Rh-Cl]_2 Dimer D->E Dimerization F Active Chiral [Ir*]+ G Achiral Ir Species F->G Decomposition H Poisoned [Ir-N]+ F->H Poisoning

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of?

A1: Catalyst poisons are substances that bind to the active sites of the catalyst, reducing its activity.[7][8][18][19] Common poisons in transition metal catalysis include:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups can strongly coordinate to the metal center.

  • Halides: Excess halides can inhibit the catalytic cycle.

  • Nitrogen-containing Heterocycles: Pyridines and other basic nitrogen heterocycles can act as poisons by coordinating to the metal.[17]

  • Carbon Monoxide: CO can be a strong inhibitor for some catalysts.

  • Water and Oxygen: While not always considered poisons in the classical sense, they can lead to catalyst decomposition and deactivation.[2][4]

Q2: Can I regenerate my deactivated catalyst?

A2: In some cases, catalyst regeneration is possible, but the feasibility and procedure depend on the nature of the deactivation.

  • Palladium Black: It is often difficult to regenerate palladium black back to a highly active homogeneous catalyst in situ. It is usually better to prevent its formation in the first place. If formed, the palladium can be recovered and reprocessed. There are ex-situ procedures for converting inactive palladium complexes back to active forms, for example, by recrystallization or chemical reduction.[20][21][22][23][24]

  • Rhodium and Iridium Catalysts: Deactivated rhodium and iridium complexes can sometimes be reactivated. For instance, inactive rhodium dimers may be broken up by certain additives. The recovery of these precious metals from spent catalysts is also an important consideration.[25]

Experimental Protocol: Simple Washing of Deactivated Pd(PPh₃)₄

If your Pd(PPh₃)₄ catalyst has turned dark brown, indicating some decomposition, a simple wash may help remove some of the oxidized phosphine and other impurities.

  • Under an inert atmosphere, suspend the discolored catalyst in cold, degassed methanol.

  • Stir the suspension for 10-15 minutes.

  • Filter the solid catalyst under a blanket of inert gas.

  • Wash the solid with a small amount of cold, degassed methanol.

  • Dry the catalyst thoroughly under high vacuum.

Note: This is a purification step and may not fully restore the activity of a heavily deactivated catalyst.

Q3: How important is the purity of my solvents and reagents?

A3: The purity of all reaction components is critical for the success of transition metal-catalyzed reactions.[2][5][6][7][26] Impurities can act as catalyst poisons, and residual water or oxygen can lead to catalyst deactivation. Always use high-purity, anhydrous, and thoroughly degassed solvents and reagents. If you suspect impurities are the issue, consider purifying your starting materials before use.

Q4: What is the best way to store my catalysts and ligands?

A4: Proper storage is essential to maintain the activity of your catalysts and ligands.

  • Inert Atmosphere: Store all air- and moisture-sensitive catalysts and ligands in a glovebox or a desiccator under an inert atmosphere.

  • Low Temperature: Many catalysts and ligands are best stored in a refrigerator or freezer to slow down decomposition.

  • Protection from Light: Some organometallic compounds are light-sensitive and should be stored in amber vials or wrapped in aluminum foil.

Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations.

References

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions.
  • Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. Retrieved from [Link]

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions.
  • Ghaffari, B., & Stradiotto, M. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • Weiss, C. J., Das, P., Higgins, D., Helm, M. L., & Appel, A. M. (2014). Catalytic Oxidation of Alcohol via Nickel Phosphine Complexes with Pendant Amines.
  • Crabtree, R. H. (2005). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews, 105(1), 105-121.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
  • Michel, B. Y. (2017, August 26). Would you have a procedure to regenerate an inactive PdCl2(PPh3)2 catalyst, or alternatively a protocol to convert it cleanly into Pd(PPh3)4? ResearchGate. Retrieved from [Link]

  • Kozuch, S., & Martin, J. M. L. (2020). Solvent effects on the selectivity of palladium-catalyzed Suzuki-Miyaura couplings.
  • Sakamoto, K., & Nishimura, T. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(3), 684-690.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
  • Reddit. (2021, December 19). Phosphine Ligand Oxidation. r/Chempros. Retrieved from [Link]

  • Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). Iridium-catalyzed C–H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Chemical Reviews, 110(2), 890-931.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • Chemistry For Everyone. (2023, September 16). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]

  • Lee, S. (2016, January 25). How to recover the Pd(PPh3)4 catalyst, already become dark brown? ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, July 29). Setting up reactor in inert atmosphere. Retrieved from [Link]

  • Zhou, Z., Liu, G., Chen, Y., & Lu, X. (2015). Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)-Catalyzed Redox-Neutral C–H Functionalization/Cyclization. Organic Letters, 17(23), 5874–5877.
  • Raman, R. (2019, February 5). At present the colour of Pd(PPH3)4 catalyst is dark brown. How can I regenerate the Pd(PPH3)4.? ResearchGate. Retrieved from [Link]

  • Chemistry Online. (2022, October 30). Inert atmosphere reactions. Retrieved from [Link]

  • UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. [Link]

  • Reddit. (2022, October 3). Oxidized Pd(PPh3)4. r/Chempros. Retrieved from [Link]

  • Pregosin, P. S., & Kirchner, E. (2015).
  • Galla, M. S., Kale, N. B., Kumawat, A., Bora, D., & Shankaraiah, N. (2024). Rh(iii)-catalysed C–H annulation of cis-stilbene acids with 2-diazo-1,3-diketones: facile access to 6,7-dihydrobenzofuran-4(5H)-one and α-pyrone scaffolds. Organic & Biomolecular Chemistry, 22(16), 3933-3939.
  • Pregosin, P. S., & Kirchner, E. (2015).
  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Rhodium(III)-Catalyzed C–H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylate. Journal of the American Chemical Society, 132(48), 17216-17218.
  • Leitner, A., Larsen, S. E., & Hartwig, J. F. (2021). Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. Chemistry – A European Journal, 27(43), 14034-14041.
  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 12(16), 3646–3649.
  • Ashraf, R., Zahoor, A. F., Ali, K. G., Nazeer, U., Saif, M. J., Mansha, A., ... & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(18), 14539-14615.
  • Neumann, H., & Beller, M. (2018). Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols. The Journal of Organic Chemistry, 83(5), 2883-2888.
  • Zhang, Y., & Larock, R. C. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(21), 5684–5687.
  • Li, X. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(15), 10079-10134.
  • Pregosin, P. S., & Kirchner, E. (2015). Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. Catalysis Science & Technology, 5(1), 117-130.
  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 12(16), 3646–3649.
  • Larock, R. C., & Yum, E. K. (1996). Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates. The Journal of Organic Chemistry, 61(12), 3950-3951.
  • Zhang, Y., & Liu, Y. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts.

Sources

Technical Support Center: Navigating the Synthesis of Polycyclic Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of polycyclic benzofuran compounds. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently encountered challenges in your experimental work. Drawing upon established principles and field-proven insights, we aim to empower you to overcome common hurdles and optimize your synthetic routes.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses specific issues you may encounter during the synthesis of polycyclic benzofurans, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Benzofuran Synthesis (e.g., Sonogashira/Heck Coupling followed by Cyclization)

Question: My palladium-catalyzed reaction of an o-halophenol with an alkyne is giving poor yields or failing completely. What are the likely causes and how can I troubleshoot this?

Answer: This is a common challenge in palladium-catalyzed cross-coupling and cyclization reactions. The culprit often lies in the reaction conditions or the integrity of the catalytic system. Here’s a systematic approach to diagnosing and solving the problem.

Potential Cause 1: Catalyst Inactivation due to Water or Base Selection. In Larock-type syntheses, the choice of base is critical. For instance, sodium bicarbonate (NaHCO₃) can decompose at elevated temperatures (e.g., 110°C) to generate water, which can deactivate the palladium catalyst, leading to significantly diminished yields[1].

  • Solution: Employ Anhydrous Bases. Switch to a base that does not produce water upon heating. Anhydrous inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective. Organic bases such as triethylamine (NEt₃) can also be suitable alternatives[1].

Potential Cause 2: Inefficient Catalyst or Ligand System. The palladium source (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) and the supporting ligand play a pivotal role in the catalytic cycle, influencing both reactivity and selectivity[1]. An inappropriate catalyst-ligand combination for your specific substrates can lead to poor performance.

  • Solution: Systematic Catalyst and Ligand Screening. A methodical screening of different palladium sources and phosphine ligands is recommended. For instance, in a Tsuji-Trost type reaction for functionalizing benzofurans, the choice between dppf and XPhos as a ligand was found to be dramatically influenced by the nucleophile used[1].

    Experimental Protocol: Catalyst and Ligand Screening

    • Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 eq), selected palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

    • Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., DMF, toluene). Then, add the base (2-3 eq) and the terminal alkyne (1.1-1.5 eq).

    • Reaction: Stir the reactions at the desired temperature (e.g., 80-100 °C) and monitor progress by TLC or GC-MS.

    • Analysis: Compare the yields of the desired benzofuran product across the different catalyst/ligand combinations to identify the optimal system.

    Palladium Source Common Ligands to Screen
    Pd(OAc)₂PPh₃, XPhos, SPhos, dppf
    Pd₂(dba)₃P(t-Bu)₃, RuPhos, JohnPhos
    (PPh₃)₂PdCl₂Buchwald Ligands, Josiphos Ligands

Potential Cause 3: Uncyclized Sonogashira Coupling Product Predominates. Observing the coupled alkyne intermediate without subsequent cyclization indicates that the initial C-C bond formation is successful, but the intramolecular C-O bond formation is hindered[1].

  • Solution: Adjust Reaction Parameters to Favor Cyclization.

    • Increase Temperature: After the initial coupling is complete (as monitored by TLC), increasing the reaction temperature can provide the necessary activation energy for the cyclization step[1].

    • Change Solvent: The polarity of the solvent can influence the rate of the intramolecular nucleophilic attack. A screen of solvents with varying polarities (e.g., toluene, DMF, acetonitrile) may be beneficial.

Potential Cause 4: Alkyne Homocoupling (Glaser Coupling). A common side reaction, particularly when using a copper co-catalyst, is the oxidative homocoupling of the terminal alkyne, which consumes starting material and complicates purification[2].

  • Solution: Minimize or Eliminate Copper.

    • Copper-Free Sonogashira: Employ a copper-free Sonogashira protocol. Many modern palladium/phosphine systems are efficient without a copper co-catalyst[2].

    • Rigorous Degassing: If copper is used, ensure the reaction is completely deoxygenated to suppress the oxidative coupling[2].

    • Slow Alkyne Addition: Adding the alkyne slowly to the reaction mixture can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

Troubleshooting Workflow for Palladium-Catalyzed Benzofuran Synthesis

G start Low Yield in Pd-Catalyzed Synthesis cause1 Catalyst Inactivation (Water/Base) start->cause1 cause2 Inefficient Catalyst/Ligand start->cause2 cause3 Incomplete Cyclization start->cause3 cause4 Alkyne Homocoupling start->cause4 solution1 Use Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃) cause1->solution1 solution2 Screen Catalysts & Ligands (e.g., Pd(OAc)₂/XPhos) cause2->solution2 solution3 Adjust Reaction Conditions (Increase Temp., Change Solvent) cause3->solution3 solution4 Employ Copper-Free Conditions or Slow Alkyne Addition cause4->solution4

Caption: A workflow for troubleshooting low yields in Pd-catalyzed benzofuran synthesis.

Issue 2: Side Reactions in Acid-Catalyzed Cyclization of Phenol Derivatives

Question: My acid-catalyzed intramolecular hydroalkoxylation of an o-alkenylphenol is producing significant amounts of polymeric material and other side products. How can I improve the selectivity for the desired benzofuran?

Answer: Acid-catalyzed cyclizations are prone to side reactions involving carbocationic intermediates. Controlling the generation and fate of these intermediates is key to a successful synthesis.

Potential Cause 1: Cationic Polymerization. Strongly acidic conditions can lead to protonation of the alkene, initiating a cationic polymerization cascade, especially with electron-rich alkenes[3].

  • Solution: Modulate Acidity and Temperature.

    • Use a Weaker Brønsted Acid: Instead of strong acids like sulfuric acid, consider using milder acids such as p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA). Chiral Brønsted acids have also been used effectively in cascade reactions involving cyclization[3].

    • Employ a Lewis Acid: Lewis acids can promote the cyclization under less harsh conditions than many Brønsted acids. Screen a variety of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, In(OTf)₃) to find one that favors the desired intramolecular reaction over intermolecular polymerization.

    • Lower the Reaction Temperature: Running the reaction at lower temperatures can help to suppress the undesired polymerization pathway, which typically has a higher activation energy.

Potential Cause 2: Formation of Rearranged Products. The carbocation intermediate formed during cyclization can be susceptible to Wagner-Meerwein rearrangements, leading to skeletal isomers of the desired product.

  • Solution: Stabilize the Desired Cationic Intermediate.

    • Substituent Effects: The electronic nature of the substituents on the phenol and the alkene side chain can influence the stability of the carbocationic intermediates. Electron-donating groups on the aromatic ring can stabilize the desired intermediate, favoring the cyclization.

    • Solvent Choice: The solvent can play a role in stabilizing or destabilizing charged intermediates. A screen of solvents with different polarities and coordinating abilities may be beneficial.

Reaction Pathway Diagram for Acid-Catalyzed Cyclization and Side Reactions

G A o-Alkenylphenol B Protonation of Alkene A->B H⁺ C Carbocation Intermediate B->C D Intramolecular Cyclization (Desired Pathway) C->D E Polymerization (Side Reaction) C->E F Rearrangement (Side Reaction) C->F G Polycyclic Benzofuran D->G -H⁺ H Polymer E->H I Rearranged Product F->I

Caption: Desired and undesired pathways in acid-catalyzed benzofuran synthesis.

Issue 3: Challenges in Oxidative Cyclization Reactions

Question: I am using a hypervalent iodine reagent like PhI(OAc)₂ for the oxidative cyclization of a 2-hydroxystilbene, but the yields are inconsistent, and I'm observing multiple byproducts. How can I optimize this reaction?

Answer: Hypervalent iodine reagents are powerful oxidants for these transformations, but their reactivity needs to be carefully controlled to avoid side reactions.

Potential Cause 1: Over-oxidation or Side Reactions of the Reagent. (Diacetoxyiodo)benzene (PIDA) can sometimes lead to undesired side reactions beyond the intended cyclization, such as acetoxylation at other positions or further oxidation of the product[4][5]. The iodobenzene byproduct can also sometimes complicate purification.

  • Solution: Optimize Reagent Stoichiometry and Reaction Conditions.

    • Stoichiometry: Carefully control the stoichiometry of the hypervalent iodine reagent. Use of a catalytic amount of the iodine(III) reagent with a co-oxidant (e.g., m-chloroperbenzoic acid) can sometimes provide better results and minimize byproducts[6][7].

    • Solvent: Polar aprotic solvents like acetonitrile are often effective for these reactions[6].

    • Temperature: These reactions often proceed readily at room temperature. Avoid excessive heating, which can promote side reactions.

Potential Cause 2: Electronic Effects of Substrates. The electronic nature of the substituents on the 2-hydroxystilbene can significantly impact the reaction's efficiency. Electron-donating groups on the aromatic rings generally enhance the yield of the desired 2-arylbenzofuran[6].

  • Solution: Substrate-Specific Optimization. If you are working with substrates bearing electron-withdrawing groups, you may need to screen different hypervalent iodine reagents (e.g., PhI(OTFA)₂) or consider alternative synthetic routes.

Issue 4: Regioselectivity and Rearrangements in Diels-Alder Reactions

Question: My Diels-Alder reaction to construct a polycyclic benzofuran is giving a mixture of regioisomers, and the adduct seems to rearrange during purification on silica gel. How can I address these issues?

Answer: The Diels-Alder reaction is a powerful tool for constructing complex ring systems, but controlling regioselectivity and product stability are common challenges.

Potential Cause 1: Poor Regiocontrol. When both the benzofuran (as the diene or dienophile component) and the reaction partner are unsymmetrical, the formation of regioisomers is possible. The outcome is governed by the electronic and steric properties of the substituents[8].

  • Solution: Understanding and Influencing Electronic Bias.

    • Frontier Molecular Orbital (FMO) Theory: The regioselectivity can often be predicted by considering the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. The reaction will favor the orientation that leads to the largest orbital overlap between the termini with the largest orbital coefficients. Generally, the most electron-rich carbon of the diene reacts with the most electron-deficient carbon of the dienophile[8].

    • Substituent Effects: Electron-donating groups on the diene and electron-withdrawing groups on the dienophile will generally lead to a "para" or "ortho" relationship in the product, while a "meta" relationship is usually disfavored.

Potential Cause 2: Acid-Catalyzed Rearrangement of the Adduct. Diels-Alder adducts, particularly those derived from furans, can be sensitive to acid. The acidic nature of silica gel used in column chromatography can catalyze the dehydration and rearrangement of the initial adduct to a more stable aromatic product[9].

  • Solution: Careful Purification and Handling.

    • Neutralize Silica Gel: Before use, wash the silica gel with a dilute solution of triethylamine in the eluent, followed by flushing with the pure eluent to remove excess amine. This will neutralize the acidic sites on the silica.

    • Alternative Purification Methods: Consider purification by recrystallization or using a different stationary phase for chromatography, such as neutral alumina.

    • Solvent-Free Conditions: In some cases, running the Diels-Alder reaction under solvent-free conditions can lead to the direct crystallization of the product, avoiding the need for chromatography[10].

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the benzofuran core? A1: The most prevalent methods involve the formation of the furan ring onto a phenol-containing starting material. Key strategies include:

  • Palladium-Catalyzed Reactions: These are versatile and widely used, including Sonogashira or Heck couplings of o-halophenols with alkynes, followed by intramolecular cyclization[1][11].

  • Copper-Catalyzed Synthesis: Copper catalysts offer a more economical and environmentally friendly alternative to palladium for certain cyclization reactions, often in one-pot procedures from simple starting materials[11][12].

  • Acid-Catalyzed Cyclizations: Intramolecular hydroalkoxylation of o-alkenyl or o-alkynyl phenols is a direct method, though it can be prone to side reactions[13][14].

  • Oxidative Cyclizations: These methods, often employing hypervalent iodine reagents, can efficiently form the benzofuran ring from precursors like 2-hydroxystilbenes[6][7].

Q2: How do the electronic properties of my substrates affect the reaction outcome? A2: The electronic nature of substituents on your aromatic precursors significantly impacts reaction efficiency and, in some cases, regioselectivity.

  • In Palladium-Catalyzed Reactions: Electron-donating groups on the phenol can increase the nucleophilicity of the hydroxyl group, facilitating the final cyclization step. Conversely, strong electron-withdrawing groups can sometimes hinder the reaction[15].

  • In Acid-Catalyzed Cyclizations: Electron-donating groups on the aromatic ring can stabilize the carbocationic intermediates, promoting the desired cyclization pathway.

  • In Diels-Alder Reactions: The electronic properties of substituents on both the diene and dienophile are the primary determinants of regioselectivity[16].

Q3: Can you provide a general experimental protocol for a common benzofuran synthesis? A3: The following is a generalized protocol for the synthesis of a 2-substituted benzofuran via a palladium/copper-catalyzed Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne.

Experimental Protocol: Synthesis of 2-Phenylbenzofuran

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine as the solvent. Then, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at reflux and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylbenzofuran[17].

References

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. Available at: [Link]

  • Hypervalent Iodine(III) Reagent Mediated Synthesis of 2-Methylbenzofuran Derivatives by Pummerer-type Reaction in Ionic Liquid. Semantic Scholar. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans. ResearchGate. Available at: [Link]

  • Hypervalent iodine mediated synthesis of 2‐aryl benzofurans. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. SciELO México. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins. ResearchGate. Available at: [Link]

  • Cyclization of 2‐hydroxystilbenes 8 a using PhI 9 as precatalyst. ResearchGate. Available at: [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. Available at: [Link]

  • An Expedient Protocol to the Synthesis of Benzo(b)furans by Palladium Induced Heterocyclization of Corresponding 2-Allylphenols Containing Electron Rich and Electron Capturing Substituents in the Arene Ring. ResearchGate. Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. PubMed. Available at: [Link]

  • Anti-Addition Mechanism in the Intramolecular Hydroalkoxylation of Alkenes Catalyzed by PVP-Stabilized Nanogold. PubMed Central. Available at: [Link]

  • Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Regioselectivity of the Diels-Alder Reaction. YouTube. Available at: [Link]

  • Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. RSC Publishing. Available at: [Link]

  • Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. NIH. Available at: [Link]

  • Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. NIH. Available at: [Link]

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  • Polymerization of phenols catalyzed by peroxidase in nonaqueous media. PubMed. Available at: [Link]

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Technical Support Center: Improving Selectivity in the Functionalization of the Dihydrobenzofuran Ring

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of dihydrobenzofurans. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving selective functionalization on this privileged scaffold. Dihydrobenzofurans are core motifs in numerous natural products and pharmaceuticals, making their precise modification a critical task in modern synthetic chemistry.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental challenges and refine your synthetic strategies.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during the functionalization of the dihydrobenzofuran ring system. Each answer explains the underlying chemical principles and provides actionable solutions.

Question 1: My C-H functionalization reaction on the benzene portion of the dihydrobenzofuran scaffold is giving me a mixture of regioisomers. How can I achieve predictable ortho-selectivity?

Answer: Poor regioselectivity in C-H functionalization is a frequent challenge, stemming from the similar reactivity of multiple C-H bonds on the aromatic ring. The most robust strategy to overcome this is the use of a Directing Metalation Group (DMG) . This approach, often called Directed ortho-Metalation (DoM), leverages the coordination of a Lewis basic functional group on your substrate with a metal catalyst to deliver the reaction to a specific, adjacent C-H bond.[2][3][4]

Causality and Strategy:

  • The Role of the Directing Group: A DMG, such as an amide, carboxylate, or ether, chelates to the organometallic reagent (e.g., alkyllithium or a transition metal catalyst like Rh(III) or Pd(II)).[3][5] This chelation creates a temporary cyclic intermediate that positions the metal center in close proximity to the ortho-proton, dramatically increasing its acidity and kinetic favorability for abstraction over other protons on the ring.[4][6]

  • Catalyst Systems:

    • Rhodium(III) Catalysis: Rh(III) catalysts, often in the form of [Cp*RhCl2]2, are exceptionally effective for C-H activation when guided by directing groups like N-phenoxyacetamides.[7][8] The reaction typically proceeds through a Concerted Metalation-Deprotonation (CMD) pathway to form a rhodacycle intermediate, which then reacts with the coupling partner.[8]

    • Palladium(II) Catalysis: Pd(II) catalysis is also widely used, particularly for oxidative Heck reactions and C-O cyclizations that form the dihydrobenzofuran ring itself, but also for subsequent functionalizations.[9][10][11]

  • Troubleshooting Steps:

    • Install a Powerful Directing Group: If your substrate lacks a suitable DMG, you must install one. N-phenoxyacetamides and imidazole-substituted ethers are highly effective for Rh-catalyzed reactions.[8]

    • Optimize the Catalyst and Ligands: The choice of metal and its ligand sphere is critical. For palladium catalysis, ligand choice can heavily influence selectivity and reactivity.

    • Solvent Selection: Solvent polarity can influence the reaction pathway. For instance, in some Rh-catalyzed couplings, polar solvents like hexafluoroisopropanol (HFIP) can promote a desired [3+2] annulation pathway.[8]

    • Base Selection: The base is crucial for regenerating the catalyst and facilitating the C-H activation step. Common bases include acetates (NaOAc, AgOAc) or carbonates (Cs₂CO₃).[7][8]

Below is a logical workflow for troubleshooting poor regioselectivity in C-H functionalization.

G start Start: Poor Regioselectivity in C-H Functionalization check_dmg Does substrate have a strong Directing Group (DMG)? start->check_dmg install_dmg Action: Install a robust DMG (e.g., N-phenoxyacetamide) check_dmg->install_dmg No optimize_catalyst Is the catalyst system optimal? (e.g., Rh(III), Pd(II)) check_dmg->optimize_catalyst Yes install_dmg->optimize_catalyst screen_catalysts Action: Screen alternative catalysts and ligands. optimize_catalyst->screen_catalysts No optimize_conditions Are reaction conditions optimized? (Solvent, Base, Temp.) optimize_catalyst->optimize_conditions Yes screen_catalysts->optimize_conditions screen_conditions Action: Screen solvents (polar vs. nonpolar), bases (strength), and temperature. optimize_conditions->screen_conditions No success Success: High Regioselectivity Achieved optimize_conditions->success Yes screen_conditions->success

Troubleshooting flowchart for poor regioselectivity.
Question 2: My electrophilic aromatic substitution (e.g., nitration, halogenation) is giving low yields and a mixture of products on both the benzene and furan rings. How can I control the site of reaction?

Answer: This issue arises from the nuanced electronic properties of the dihydrobenzofuran system. Both the benzene ring (activated by the ether oxygen) and the dihydrofuran ring possess sites susceptible to electrophilic attack. The outcome depends on the stability of the cationic intermediate (sigma complex or Wheland intermediate) formed during the reaction.[12]

Causality and Strategy:

  • Electronic Effects:

    • Benzene Ring: The oxygen atom is an activating, ortho, para-directing group for electrophilic aromatic substitution (EAS) on the benzene ring.[13]

    • Dihydrofuran Ring: For the furan portion, attack at the C2 position is often favored electronically because the resulting positive charge can be stabilized by resonance involving both the benzene ring and the lone pair on the oxygen atom.[14][15] However, the precise outcome is highly dependent on the electrophile and reaction conditions.

  • Troubleshooting Steps:

    • Tune Electrophile Reactivity: Use milder electrophiles and less harsh conditions (lower temperatures) to increase selectivity. For example, instead of Br₂ with a strong Lewis acid, consider using N-Bromosuccinimide (NBS).

    • Employ Protecting Groups: If you want to exclusively functionalize the benzene ring, you can temporarily reduce the reactivity of the furan ring. A common strategy is to use a removable protecting group. While less common for the furan double bond itself, protecting a nearby hydroxyl group can alter the electronic landscape.[16][17]

    • Leverage Steric Hindrance: Introducing a bulky substituent at a specific position can sterically block attack at that site, directing the electrophile to a more accessible position. This strategy was used to achieve cycloaddition at a sterically hindered site in certain dihydrobenzofuran syntheses.[1][18]

    • Directed ortho-Metalation as an Alternative: Instead of EAS, consider using DoM (as described in Question 1) followed by quenching with an appropriate electrophile. This provides superior regiocontrol for introducing functional groups onto the benzene ring.[2]

Question 3: I am attempting an asymmetric synthesis to create a chiral center at the C2 or C3 position, but I'm getting poor diastereoselectivity or a racemic mixture. What can I do?

Answer: Achieving high stereoselectivity in dihydrobenzofuran synthesis requires precise control over the transition state of the bond-forming step. This is typically accomplished using chiral catalysts, chiral auxiliaries, or substrate-controlled approaches.

Causality and Strategy:

  • Chiral Catalysis: This is a powerful strategy where a chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other.

    • Transition Metal Catalysis: Sequential C-H functionalization reactions using rhodium or palladium catalysts with chiral ligands have been successfully employed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans.[9][10][19]

    • Organocatalysis: Chiral phosphoric acids have proven effective in catalyzing asymmetric [3+2] cycloaddition reactions to produce chiral dihydrobenzofurans with excellent stereoselectivities.[1][18]

  • Troubleshooting Steps:

    • Screen Chiral Catalysts/Ligands: The "best" chiral ligand is often substrate-dependent. A screening of different families of chiral ligands (e.g., BINAP, BOX, chiral phosphoric acids) is often necessary.

    • Optimize Reaction Conditions: Temperature, solvent, and additives can have a profound impact on enantioselectivity. Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.

    • Check for Racemization: Ensure that your product is not racemizing under the reaction or workup conditions. This can sometimes occur if the newly formed stereocenter has an acidic proton and the conditions are basic.

ParameterPotential IssueRecommended Action
Catalyst Low enantiomeric excess (ee)Screen a diverse set of chiral ligands or catalysts.
Temperature Low selectivityDecrease the reaction temperature in increments (e.g., RT, 0 °C, -20 °C, -78 °C).
Solvent Poor catalyst solubility or unfavorable transition stateScreen solvents with varying polarity and coordinating ability.
Additives Suboptimal catalyst activationSome catalytic systems require co-catalysts or additives (e.g., silver salts in Rh-catalyzed reactions) for optimal performance.[8]
Frequently Asked Questions (FAQs)

This section addresses broader strategic questions related to the synthesis and functionalization of dihydrobenzofurans.

Question 4: What are the most effective strategies for introducing substituents at the C4, C5, C6, and C7 positions of the benzene ring?

Answer: Functionalizing the benzene ring with high regioselectivity relies on two primary strategies: Directed ortho-Metalation (DoM) and Cross-Coupling Reactions on pre-functionalized scaffolds.

  • Directed ortho-Metalation (DoM): As detailed in the troubleshooting section, using a directing group is the most reliable method for functionalizing the ortho position(s).

    • To functionalize C7: Start with a dihydrobenzofuran that has a directing group at the C1 oxygen (e.g., part of the ether linkage itself if designed correctly) or a substituent at C2.

    • To functionalize C5: This is more challenging via DoM unless a directing group is already present at C6 or C4.

  • Cross-Coupling Reactions: This is a highly versatile approach that involves creating a carbon-carbon or carbon-heteroatom bond using a metal catalyst, typically palladium.[20][21]

    • Strategy: Begin with a dihydrobenzofuran that has a halogen (Br, I) or a triflate (-OTf) at the desired position (C4, C5, C6, or C7). This "handle" can then be coupled with a wide variety of partners.

    • Common Reactions:

      • Suzuki Coupling: Couples the aryl halide/triflate with an organoboron reagent (R-B(OH)₂). This is excellent for forming C-C bonds.[22]

      • Heck Coupling: Couples with an alkene. Intramolecular Heck reactions are also a powerful tool for building fused ring systems.[11][23]

      • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with an amine.

The general workflow for this approach is visualized below.

G sub Start: Dihydrobenzofuran halogenation Step 1: Regioselective Halogenation (e.g., NBS, ICl) or Triflation sub->halogenation coupling Step 2: Pd-Catalyzed Cross-Coupling (Suzuki, Heck, etc.) halogenation->coupling product End: C4/C5/C6/C7 Functionalized Dihydrobenzofuran coupling->product

Workflow for functionalization via cross-coupling.
Question 5: How can I leverage protecting groups to improve selectivity in multi-step syntheses involving dihydrobenzofurans?

Answer: Protecting groups are essential tools for managing reactivity in complex syntheses.[16] They act as temporary masks for reactive functional groups, preventing them from interfering with reactions occurring elsewhere in the molecule.[17]

Key Principles:

  • Orthogonality: The ideal scenario is to use "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other.[16] For example, a silyl ether (removed by fluoride) is orthogonal to a benzyl ether (removed by hydrogenolysis).

  • Masking Reactivity: In the context of dihydrobenzofurans, a common challenge is the presence of a phenolic hydroxyl group, which is acidic and nucleophilic. Protecting this group (e.g., as a methyl ether, benzyl ether, or silyl ether) is often the first step before attempting reactions like C-H activation or lithiation on the aromatic ring.

  • Directing vs. Protecting: Some groups can serve dual roles. However, it's crucial to understand when a group is directing a reaction versus when it's simply blocking a site. For instance, converting a phenol to a carbamate not only protects the phenol but also creates a powerful directing group for ortho-metalation.[6]

Common Protecting Groups for Phenols:

Protecting GroupAbbreviationInstallation ConditionsCleavage Conditions
Methyl Ether MeMeI, K₂CO₃HBr or BBr₃ (harsh)
Benzyl Ether BnBnBr, K₂CO₃H₂, Pd/C (Hydrogenolysis)
tert-Butyldimethylsilyl Ether TBDMSTBDMSCl, ImidazoleTBAF or HF (Fluoride source)
Acetyl Ester AcAc₂O, PyridineK₂CO₃, MeOH (Basic hydrolysis)
Key Experimental Protocols
Protocol 1: Rh(III)-Catalyzed ortho-C-H Alkenylation of an N-Phenoxyacetamide

This protocol is representative of a directed C-H functionalization to achieve high regioselectivity on the benzene ring, based on methodologies reviewed by Zhang et al. and others.[7][8]

Materials:

  • N-(2,3-dihydrobenzofuran-7-yloxy)acetamide substrate (1.0 equiv)

  • Alkene coupling partner (2.0-3.0 equiv)

  • [Cp*RhCl2]2 (2.5 mol%)

  • Silver Acetate (AgOAc) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or tert-Amyl alcohol

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add the N-phenoxyacetamide substrate (e.g., 0.2 mmol), [Cp*RhCl2]2 (0.005 mmol, 3.1 mg), and AgOAc (0.4 mmol, 67 mg).

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent (2.0 mL) via syringe.

  • Add the alkene coupling partner (0.4-0.6 mmol) via syringe.

  • Seal the tube and place it in a pre-heated oil bath at 80-100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through a pad of Celite to remove metal salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the ortho-alkenylated product.

References
  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. (n.d.).
  • Rhodium(III)-Catalyzed Synthesis of Functionalized Dihydrobenzofurans. (2021). Synfacts.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Publishing.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.).
  • Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. (2013). PubMed.
  • Sequential C–H Functionalization Reactions for the Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans. (2013). Journal of the American Chemical Society.
  • Metal-catalyzed synthesis of 2,3-dihydrobenzofuran. (n.d.).
  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Str
  • Sequential C–H Functionalization Reactions for the Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans. (2013). The Davies Group - ScholarBlogs.
  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025).
  • Rh(III)-Catalyzed and Solvent-Controlled Chemoselective Synthesis of Chalcone and Benzofuran Frameworks. (n.d.).
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cycliz
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. (2025). BenchChem.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Journal of the Brazilian Chemical Society.
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (n.d.).
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Stack Exchange.
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (n.d.). ECHEMI.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020).
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI.
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024).
  • Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. (n.d.).
  • Two-Fold C−H/C−H Cross-Coupling Using RhCl3·3H2O as the Catalyst. (2018).
  • Directed (ortho) Metallation. (n.d.). University of Wisconsin-Madison.
  • DIRECTED ORTHO METAL
  • Directed ortho metal
  • Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. (2004). PubMed.
  • Protection of Functional Groups. (n.d.). Thieme.
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
  • Directed Ortho Metalation. (2015).
  • Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. (2019). University of Minnesota.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.).
  • Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.).
  • Electrophilic arom
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.

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Preventing isomerization during dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, with a particular focus on preventing the undesired isomerization of allylphenol intermediates.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: My primary product is the isomerized o-propenylphenol instead of the desired dihydrobenzofuran. What's causing this and how can I fix it?

A1: Root Cause Analysis & Mechanistic Insight

This is a classic and often frustrating side reaction in dihydrobenzofuran synthesis, particularly when starting from o-allylphenols. The core issue is a competing reaction pathway: the desired intramolecular cyclization is kinetically slower than the thermodynamically favored isomerization of the allyl group to a more stable, conjugated propenyl group.

This isomerization is typically catalyzed by traces of acid or base, or by certain transition metal catalysts under specific conditions. The driving force is the formation of a conjugated π-system between the newly formed double bond and the aromatic ring, which is energetically favorable.

dot

Isomerization_vs_Cyclization Fig. 1: Competing pathways in o-allylphenol reactions. cluster_start Starting Material o_Allylphenol o-Allylphenol Dihydrobenzofuran Dihydrobenzofuran o_Allylphenol->Dihydrobenzofuran Intramolecular Cyclization (k_cyclize) o_Propenylphenol o_Propenylphenol o_Allylphenol->o_Propenylphenol Isomerization (k_isomerize)

Caption: Fig. 1: Competing pathways in o-allylphenol reactions.

Troubleshooting Strategies:

  • Catalyst Selection is Critical: The choice of catalyst is the most influential factor.

    • Avoid Strong Brønsted Acids: Strong acids like sulfuric acid or polyphosphoric acid can aggressively promote isomerization.[1] While they can catalyze cyclization, they often favor the formation of the conjugated byproduct. If an acid is necessary, consider milder options like p-toluenesulfonic acid (p-TsA) under carefully controlled temperatures.[2]

    • Leverage Palladium Catalysis: Palladium-based methods are often superior for avoiding isomerization.[3][4] These reactions typically do not proceed through a mechanism that allows for allyl group migration. Instead, they favor pathways like intramolecular carboalkoxylation or C-H activation that lead directly to the cyclized product.[3][5]

    • Consider Metal-Free Alternatives: Photocatalytic methods or reactions using reagents like Oxone® for oxyselenocyclization can provide mild conditions that suppress isomerization.[6][7][8]

  • Reaction Temperature and Time:

    • High temperatures can provide the activation energy for both pathways but may favor the thermodynamically stable isomerized product. Run your reaction at the lowest temperature that allows for a reasonable rate of cyclization.

    • Monitor the reaction closely (e.g., by TLC or GC-MS) to stop it once the desired product is formed, minimizing the time for potential isomerization.

  • Control of Acidity/Basicity:

    • Ensure your starting materials and solvents are free from acidic or basic impurities.

    • If synthesizing the o-allylphenol via a Claisen rearrangement of an aryl allyl ether, ensure complete removal of any basic catalyst used in the ether synthesis step before proceeding to the cyclization.[9]

Q2: My cyclization reaction is very slow or stalls, and I'm recovering a lot of starting material. How can I improve the conversion rate without promoting isomerization?

A2: Enhancing Reactivity While Maintaining Selectivity

Low conversion suggests that the activation energy for the desired cyclization is not being overcome. Simply increasing the temperature is risky due to the isomerization problem discussed in Q1.

Solutions to Improve Conversion:

  • Optimize Your Catalytic System:

    • For Palladium-Catalyzed Reactions: Ligand choice is crucial. A well-chosen ligand can accelerate the key steps in the catalytic cycle (e.g., oxidative addition, reductive elimination) leading to the dihydrobenzofuran.[4] Also, ensure your palladium catalyst is active; consider using a pre-catalyst that is readily activated under the reaction conditions.

    • For Acid-Catalyzed Reactions: If you must use an acid, consider a Lewis acid instead of a Brønsted acid. Lewis acids can coordinate to the phenolic oxygen, activating the substrate towards cyclization without necessarily providing a proton source for isomerization.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Polar aprotic solvents (e.g., DMF, acetonitrile) can stabilize charged intermediates that may form during certain catalytic cycles, thereby increasing the reaction rate.

    • For some reactions, higher boiling point solvents may be necessary to achieve the required temperature for cyclization, but this must be balanced against the risk of isomerization.

  • Substrate Electronic Effects:

    • Electron-donating groups on the phenol ring can increase the nucleophilicity of the phenolic oxygen, potentially accelerating the cyclization.

    • Conversely, electron-withdrawing groups can slow it down. If you are working with an electron-deficient system, you may need a more active catalyst or harsher conditions, which requires careful optimization to avoid side reactions.

Experimental Protocol: Palladium-Catalyzed Carboalkoxylation for Isomerization-Free Dihydrobenzofuran Synthesis

This protocol is adapted from methodologies that effectively prevent isomerization by creating the dihydrobenzofuran ring through a robust C-C and C-O bond formation strategy.[3]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the o-allylphenol substrate (1.0 equiv), the aryl triflate coupling partner (1.1 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., cataCXium® A, 10 mol%).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Base Addition: Add a non-nucleophilic base, such as Cs₂CO₃ (2.0 equiv). The base is crucial for deprotonating the phenol.

  • Reaction Conditions: Heat the reaction mixture to the optimal temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

dot

Protocol_Workflow Fig. 2: Workflow for Pd-catalyzed synthesis. A 1. Combine Reactants (o-Allylphenol, Aryl Triflate, Pd Catalyst, Ligand) B 2. Add Solvent & Base under Inert Atmosphere A->B C 3. Heat Reaction Mixture (e.g., 80-110 °C) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Workup (Extraction & Washing) D->E F 6. Purify (Column Chromatography) E->F

Caption: Fig. 2: Workflow for Pd-catalyzed synthesis.

Frequently Asked Questions (FAQs)

Q: What is the Claisen rearrangement, and how does it relate to dihydrobenzofuran synthesis?

A: The Claisen rearrangement is a powerful, thermal[10][10]-sigmatropic rearrangement of an aryl allyl ether to an o-allylphenol.[11][12] This reaction is often the first step in a two-step sequence to synthesize dihydrobenzofurans from simple phenols.[13] The o-allylphenol intermediate is then cyclized in a subsequent step. It's crucial because the conditions of the Claisen rearrangement (typically high heat) can sometimes lead to premature isomerization if not carefully controlled.[9]

Q: Can I perform the Claisen rearrangement and the cyclization in one pot?

A: Yes, tandem Claisen rearrangement/cyclization reactions are possible and highly efficient.[14] This is often achieved by heating an aryl allyl ether with a catalyst that can first facilitate the rearrangement and then promote the intramolecular hydroalkoxylation (cyclization). Catalysts like aluminum isopropoxide have been shown to be effective for this one-pot transformation.[14]

Q: Are there any modern, milder alternatives to traditional acid- or palladium-catalyzed methods?

A: Absolutely. The field is continually evolving to provide milder and more efficient synthetic routes.

  • Photocatalysis: Light-driven protocols are emerging that allow for the synthesis of dihydrobenzofurans under very mild conditions, often at room temperature.[7][15] These methods can proceed through radical pathways that avoid the intermediates prone to isomerization.

  • Metal-Free Cyclizations: Various metal-free methods have been developed, including those using iodine,[16] Oxone®,[6] or base-induced protocols.[1] These approaches expand the toolkit for chemists and can be advantageous when metal contamination is a concern.

Q: How do substituents on the allyl group affect the cyclization?

A: Substituents on the allyl group can have a significant steric and electronic influence. For example, a substituent at the C2 position of the allyl group will become a substituent at the C3 position of the dihydrobenzofuran. Bulky substituents may slow down the cyclization due to steric hindrance. The electronic nature of the substituents can also influence the reactivity of the double bond towards the cyclization catalyst.

Data Summary: Comparison of Catalytic Systems

Catalytic SystemTypical ConditionsIsomerization RiskAdvantagesDisadvantagesReference(s)
Brønsted Acid (e.g., PPA, p-TsA) High Temperature (100-180 °C)HighInexpensive, simple setupLow selectivity, harsh conditions[1][2]
Palladium(II) Catalysis 80-120 °C, Ligand, BaseLowHigh selectivity, broad scopeExpensive catalyst, ligand sensitivity[3][4]
Gold/Silver Catalysis 25-100 °CModerateMild conditionsCatalyst cost[14]
Photocatalysis (Metal-Free) Room Temp, LED irradiationVery LowExtremely mild, novel reactivityRequires specific photochemical setup[7][15]
Oxyselenocyclization (Oxone®) Room Temp - RefluxLowMild, functional group toleranceStoichiometric oxidant, selenium reagents[6][8]

References

  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols.
  • Ch24: Claisen rearrangement.University of Calgary.
  • Isomerization of Dihydrobenzofuran and Isodihydrobenzofuran. Quantum Chemical and Kinetics Calculations.
  • Isomerization of dihydrobenzofuran and isodihydrobenzofuran. Quantum chemical and kinetics calculations.The Hebrew University of Jerusalem.
  • Video:[10][10] Sigmatropic Rearrangement of Allyl Vinyl Ethers. JoVE.

  • Claisen rearrangement.Wikipedia.
  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols.Semantic Scholar.
  • Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.RSC Publishing.
  • Claisen Rearrangement.Organic Chemistry Portal.
  • Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides.
  • 18.4: Reactions of Ethers - Claisen Rearrangement.Chemistry LibreTexts.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update.
  • Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans.
  • Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides.
  • Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain.
  • One-Step Synthesis of Substituted Benzofurans from ortho - Alkenylphenols via Palladium-Catalyzed C H Functionalization.

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Technical Support Center: Scaling Up Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of dihydrobenzofuran and its derivatives. This resource is designed for researchers, scientists, and drug development professionals transitioning their synthesis from the laboratory bench to the pilot plant. Here, we address common challenges and provide practical, field-tested solutions to ensure a safe, efficient, and successful scale-up campaign.

Frequently Asked questions (FAQs)

This section addresses common questions that arise during the planning and execution of scaling up dihydrobenzofuran synthesis.

1. What are the most critical safety considerations when moving from a lab-scale to a pilot-plant-scale synthesis of dihydrobenzofuran?

Transitioning to a pilot plant introduces significant safety challenges that must be meticulously addressed. The primary concern is managing the increased energy output from the reaction.[1] A reaction that is only mildly exothermic at the lab scale can generate substantial heat at an industrial level, potentially leading to a thermal runaway.[1][2][3]

Key Safety Actions:

  • Conduct a Thorough Hazard Analysis: Before any scale-up, perform a comprehensive risk assessment, including a Hazard and Operability (HAZOP) study, to identify potential deviations from normal operating conditions and their consequences.[3][4]

  • Incremental Scale-Up: Never scale a reaction by more than a factor of three from the previous run without re-evaluating the process.[2]

  • Temperature Control: Ensure the pilot plant reactor has a robust cooling system and accurate temperature monitoring.[1][4] Consider using heating mantles with probes instead of oil baths for better control.[2]

  • Adequate Headspace: The reaction vessel volume should be at least double the total volume of all reagents and quenching materials to accommodate potential off-gassing or foaming.[2]

  • Continuous Monitoring: Pilot-scale reactions should be continuously monitored by trained personnel.

2. Which synthetic routes for dihydrobenzofuran are most amenable to scale-up?

While numerous methods exist for synthesizing the dihydrobenzofuran core, transition metal-catalyzed reactions are frequently employed for their efficiency and selectivity.[5] Palladium-catalyzed intramolecular C-H activation and cyclization reactions have shown promise for gram-scale synthesis.[5] Other notable scalable methods include Rhodium-catalyzed C-H functionalization and Copper-catalyzed oxidative coupling reactions.[5][6] Organocatalytic methods are also gaining traction as a greener alternative.[7][8] The choice of route will ultimately depend on factors like cost of starting materials and catalyst, desired substitution pattern, and enantioselectivity requirements.

3. How do I choose the right equipment for a pilot-scale dihydrobenzofuran synthesis?

The selection of appropriate equipment is crucial for a successful and safe scale-up.

  • Reactors: Jacketed glass or stainless-steel reactors are preferred for their excellent heat transfer capabilities. The reactor should be equipped with a robust agitation system (e.g., mechanical stirrer with appropriate impeller design) to ensure efficient mixing.[9]

  • Glassware: Use wide-mouth glassware to facilitate the addition of solids and improve venting in case of an emergency.[2]

  • Process Control: Implement automated systems for monitoring and controlling critical parameters like temperature, pressure, and reagent addition rates.[4]

4. What are the common challenges in purifying dihydrobenzofuran at a pilot scale?

Purification at a larger scale often presents new challenges compared to lab-scale operations.

  • Chromatography: Column chromatography, while common in the lab, can be expensive and time-consuming at a pilot scale. Consider alternative purification methods like crystallization or distillation if the product's properties allow.

  • Solvent Handling: The large volumes of solvents required for extraction and purification pose safety and environmental concerns. Implement solvent recovery and recycling systems where possible.

  • Product Isolation: Efficiently isolating the final product from large volumes of reaction mixture and solvents requires appropriate filtration and drying equipment.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the scale-up of your dihydrobenzofuran synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or Inconsistent Yield Inefficient Heat Transfer: Poor heat dissipation can lead to side reactions and decomposition of the desired product.[1]- Improve Reactor Cooling: Ensure the reactor's cooling jacket is functioning optimally. - Controlled Reagent Addition: For exothermic reactions, add reagents slowly or in portions to manage the rate of heat generation.[9] - Solvent Selection: Choose a solvent with a suitable boiling point to manage the reaction temperature effectively.
Poor Mixing: Inadequate agitation can result in localized "hot spots" and concentration gradients, leading to incomplete reactions and byproduct formation.[9]- Optimize Agitation: Adjust the stirrer speed and impeller design to ensure thorough mixing. - Use Baffled Reactors: Baffles can improve mixing efficiency and prevent vortex formation.[9]
Changes in Reaction Kinetics: The reaction time may need to be adjusted at a larger scale.- Monitor Reaction Progress: Use in-process analytical techniques (e.g., HPLC, GC) to determine the optimal reaction time.
Increased Impurity Profile Side Reactions: Higher temperatures or localized concentrations can promote the formation of unwanted byproducts.- Re-optimize Reaction Conditions: A slight adjustment in temperature or concentration at the pilot scale may be necessary to minimize side reactions. - Inert Atmosphere: For air- or moisture-sensitive reactions, ensure a robust inert atmosphere (e.g., nitrogen or argon blanket) is maintained in the larger reactor headspace.[10]
Catalyst Deactivation: The catalyst may be less stable under the prolonged reaction times or higher temperatures of a pilot-scale run.- Catalyst Loading: Evaluate if a higher catalyst loading is necessary at a larger scale. - Catalyst Selection: Consider a more robust catalyst or a heterogeneous catalyst that can be more easily recovered and reused.
Difficult Work-up and Isolation Emulsion Formation: Vigorous stirring during liquid-liquid extractions in large vessels can lead to stable emulsions.- Gentle Agitation: Reduce the stirring speed during extraction. - Brine Wash: Add a saturated sodium chloride solution to help break the emulsion. - Phase Separation Aids: Consider using a filter aid or a different solvent system.
Product Precipitation/Crystallization Issues: The product may crystallize too quickly or not at all from the larger volume of solvent.- Controlled Cooling: Implement a programmed cooling profile to control the rate of crystallization. - Seeding: Add a small amount of pure product crystals to induce crystallization. - Solvent System Optimization: Re-evaluate the solvent and anti-solvent ratios for optimal crystallization.

Experimental Workflow & Logic Diagrams

To aid in your scale-up process, the following diagrams illustrate a general workflow for troubleshooting and a decision-making process for selecting a purification strategy.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Solution Implementation LowYield Low or Inconsistent Yield HeatTransfer Heat Transfer Issues? LowYield->HeatTransfer Mixing Mixing Inefficient? LowYield->Mixing Kinetics Reaction Kinetics Changed? LowYield->Kinetics Impurity Increased Impurity Profile SideReactions Side Reactions Increased? Impurity->SideReactions Catalyst Catalyst Deactivation? Impurity->Catalyst Workup Difficult Work-up Emulsion Emulsion Formation? Workup->Emulsion Crystallization Crystallization Problems? Workup->Crystallization OptimizeCooling Optimize Cooling/ Reagent Addition HeatTransfer->OptimizeCooling OptimizeAgitation Optimize Agitation Mixing->OptimizeAgitation MonitorKinetics Monitor Kinetics (IPC) Kinetics->MonitorKinetics ReoptimizeConditions Re-optimize Conditions/ Inert Atmosphere SideReactions->ReoptimizeConditions EvaluateCatalyst Evaluate Catalyst System Catalyst->EvaluateCatalyst ModifyWorkup Modify Work-up Protocol Emulsion->ModifyWorkup OptimizeCrystallization Optimize Crystallization Crystallization->OptimizeCrystallization

Caption: Troubleshooting workflow for scaling up dihydrobenzofuran synthesis.

Purification_Strategy action_node action_node start Product Isolated in Crude Form is_solid Is the product a solid at room temperature? start->is_solid is_thermally_stable Is the product thermally stable? is_solid->is_thermally_stable No can_crystallize Can a suitable crystallization solvent system be found? is_solid->can_crystallize Yes is_volatile Is the product volatile? is_thermally_stable->is_volatile Yes action_node_chromatography Consider Large-Scale Chromatography is_thermally_stable->action_node_chromatography No is_volatile->action_node_chromatography No action_node_distillation Pursue Distillation is_volatile->action_node_distillation Yes can_crystallize->is_thermally_stable No action_node_crystallization Pursue Crystallization can_crystallize->action_node_crystallization Yes

Caption: Decision tree for selecting a purification strategy at pilot scale.

References

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. [Link]

  • Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions. [Link]

  • Capital Resin Corporation. (2024, September 3). Safety Guidelines for Chemical Product Scaling. [Link]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2023). RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. (2025). American Chemical Society. [Link]

  • Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. (2014). ResearchGate. [Link]

  • Multigram Synthesis of Tetrasubsituted Dihydrobenzofuran GSK973 Enabled by High-Throughput Experimentation and a Claisen Rearrangement in Flow. (2017). ResearchGate. [Link]

  • Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. (2026). ACS Publications. [Link]

  • Synthesis method of 2,3-dihydrobenzofuran. (2016).
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). Journal of the Brazilian Chemical Society. [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). Frontiers in Chemistry. [Link]

  • Strategies for the synthesis of 2,3-dihydrobenzofurans. (2011). UCL Discovery. [Link]

  • Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis (Kunth) R.King & Ho.Rob. Cell Cultures Grown in Shake Flasks under Photoperiod and Darkness, and Its Scale-Up to an Airlift Bioreactor for Enhanced Production. (2021). MDPI. [Link]

  • Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. (2009). Taylor & Francis Online. [Link]

  • Asymmetric synthesis of dihydrobenzofuran derivatives. (2006).
  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025). PubMed. [Link]

  • Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions. (2025). PMC. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). ResearchGate. [Link]

  • Process development for hydrogen purification: from lab to pilot scale. (2005). ResearchGate. [Link]

  • Screening the Performance of a Reverse Osmosis Pilot-Scale Process That Treats Blended Feedwater Containing a Nanofiltration Concentrate and Brackish Groundwater. (2022). MDPI. [Link]

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Validation & Comparative

The Scientific Rationale: Understanding the Dihydrobenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (2,3-Dihydrobenzofuran-4-yl)methanol: A Comparative Approach

The guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and characterization of complex organic molecules.

The NMR spectrum of a substituted dihydrobenzofuran is a rich tapestry of electronic and spatial effects. To interpret it correctly, one must appreciate the interplay between the aromatic and aliphatic portions of the molecule.

  • Aromatic Region (Benzene Ring): Protons and carbons in the benzene moiety are influenced by the ring current, which generally deshields the attached protons, causing them to resonate at higher chemical shifts (typically 6.5-8.0 ppm).[1][2] The fusion of the dihydrofuran ring breaks the symmetry of a simple benzene ring, resulting in distinct signals for each aromatic proton. Furthermore, the electron-donating nature of the ether oxygen (at position 1) significantly influences the electron density of the aromatic ring, typically shielding the ortho and para positions.[3]

  • Aliphatic Region (Dihydrofuran Ring): The five-membered heterocyclic ring is non-aromatic and introduces diastereotopic protons at positions 2 and 3. These protons exist in a strained ring system, and their chemical shifts and coupling constants are highly sensitive to the ring's conformation.[4] The protons on C2 are adjacent to the ether oxygen, leading to a downfield shift compared to the protons on C3.

  • Substituent Effects: The hydroxymethyl (-CH₂OH) group at position 4 acts as a benzylic alcohol. Benzylic protons are deshielded by the aromatic ring and typically appear in the 4.5-5.0 ppm range.[5] The position of this substituent dictates the splitting patterns of the aromatic protons, providing crucial information for isomer identification.

Experimental Protocol: A Self-Validating Methodology

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to be a self-validating system, ensuring accuracy and reliability.

Objective: To obtain high-resolution ¹H, ¹³C, and 2D correlation spectra for unambiguous structural assignment.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte, this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar compounds and its well-defined residual solvent peak for referencing.

    • Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[6]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.

    • Acquire a standard single-pulse spectrum with a 30° pulse angle and a relaxation delay of at least 2 seconds.

    • Typically, 16 to 32 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. The standard zgpg30 pulse program is recommended.

    • A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

    • Reference the spectrum to the central peak of the CDCl₃ triplet at δ = 77.16 ppm.[7]

  • 2D NMR for Structural Confirmation (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic and dihydrofuran rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for unambiguously assigning quaternary carbons and linking the hydroxymethyl group to the aromatic ring.

This multi-spectrum approach ensures that every assignment is cross-validated, fulfilling the principle of a trustworthy and self-validating protocol.[8]

Predicted Spectral Analysis of this compound

Based on the principles outlined above and data from analogous structures, a detailed prediction of the ¹H and ¹³C NMR spectra is presented below.

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6~7.15tJ ≈ 7.8Triplet due to coupling with H5 and H7. Located between two other aromatic protons.
H5~6.85dJ ≈ 7.8Doublet due to coupling with H6. Shielded by the para ether oxygen.
H7~6.80dJ ≈ 7.8Doublet due to coupling with H6. Shielded by the ortho ether oxygen.
C8-H₂ (CH₂OH)~4.70dJ ≈ 5.5Benzylic protons, deshielded by the aromatic ring.[9] Doublet due to coupling with the OH proton (if exchange is slow).
C2-H₂ (O-CH₂)~4.60tJ ≈ 8.7Aliphatic protons adjacent to ether oxygen, significantly deshielded.
C3-H₂ (Ar-CH₂)~3.30tJ ≈ 8.7Aliphatic protons adjacent to the aromatic ring.
OH~1.90tJ ≈ 5.5Alcoholic proton, chemical shift is variable. Triplet due to coupling to the adjacent CH₂ group.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C7a~159.5Aromatic carbon attached to the ether oxygen, highly deshielded.
C3a~129.0Quaternary aromatic carbon at the ring junction.
C4~128.5Quaternary aromatic carbon bearing the CH₂OH group.
C6~127.5Aromatic CH, deshielded relative to C5 and C7.
C5~121.0Aromatic CH.
C7~109.5Aromatic CH, shielded by the ortho ether oxygen.
C2 (O-CH₂)~71.0Aliphatic carbon attached to oxygen.
C8 (CH₂OH)~61.5Benzylic alcohol carbon. Less deshielded than a typical ether CH₂O.[3]
C3 (Ar-CH₂)~28.0Aliphatic carbon adjacent to the aromatic ring.

Comparative NMR Analysis: The Power of Isomers

Comparing the predicted spectrum of our target molecule with known, related compounds is the most powerful tool for validating our assignments. The electronic environment of the aromatic ring is exquisitely sensitive to the substituent's position.

Table 3: Comparative ¹H NMR Chemical Shifts (Aromatic Region, δ ppm)

CompoundH5H6H7Other Aromatic
This compound (Predicted) ~6.85~7.15~6.80-
(2,3-Dihydrobenzofuran-5-yl)methanol [10]-H4: ~7.10 (d)-H6: ~6.75 (d), H7: ~6.70 (s)
2,3-Dihydrobenzofuran [11]H5/H6: ~7.15 (m)H5/H6: ~7.15 (m)H4/H7: ~6.85 (m)H4/H7: ~6.85 (m)
Benzyl Alcohol [5]ortho/meta/para: 7.2-7.4 (m)ortho/meta/para: 7.2-7.4 (m)ortho/meta/para: 7.2-7.4 (m)-

Analysis of Comparison:

  • Isomer Comparison: The key difference between the 4-substituted and 5-substituted isomers lies in the aromatic splitting patterns. In our target 4-substituted molecule, we predict a triplet and two doublets, a classic pattern for a 1,2,3-trisubstituted benzene ring system. For the 5-substituted isomer, the pattern is more complex, reflecting a different substitution arrangement. This highlights how ¹H NMR is a definitive tool for distinguishing positional isomers.

  • Comparison to Parent Scaffold: The unsubstituted dihydrobenzofuran shows two multiplets for the aromatic protons due to higher symmetry. The introduction of the hydroxymethyl group at C4 breaks this symmetry, leading to three distinct signals as predicted.

  • Comparison to Benzyl Alcohol: The aromatic protons of benzyl alcohol appear as a complex multiplet around 7.3 ppm.[5] In our target molecule, the presence of the fused ether ring causes a general upfield shift of the aromatic protons (H5 and H7) due to the electron-donating effect of the oxygen, demonstrating the significant electronic influence of the heterocyclic ring.[12]

Workflow for Unambiguous Structure Confirmation

For a novel compound or for regulatory submission, 1D NMR alone is insufficient. A 2D NMR workflow provides irrefutable proof of structure.

workflow prep Sample Prep (Analyte in CDCl₃) h1 ¹H NMR (Proton Environment & Multiplicity) prep->h1 Acquisition c13 ¹³C NMR (Carbon Count & Type) prep->c13 Acquisition cosy gCOSY (¹H-¹H Connectivity) h1->cosy Establishes Spin Systems hsqc gHSQC (Direct ¹H-¹³C Correlation) h1->hsqc Connects H to C c13->hsqc Connects H to C assign Final Structure Assignment cosy->assign hmbc gHMBC (Long-Range ¹H-¹³C Correlation) hsqc->hmbc Confirms C Assignments hmbc->assign Links Fragments (e.g., C8-H to C4/C3a)

Caption: Self-validating workflow for NMR-based structural elucidation.

In this workflow, the key HMBC correlation for this compound would be from the benzylic protons (C8-H₂) to the quaternary aromatic carbons C3a and C4, and to the aromatic carbon C5. This definitively places the hydroxymethyl group at the C4 position, leaving no room for ambiguity.

References

  • Royal Society of Chemistry. (2021). Supporting Information. Provides typical chemical shifts for compounds in CDCl₃, including the reference for the solvent peak. [Link available from search result[7]]

  • TutorVista. NMR Spectrum Of Benzyl Alcohol. Describes the characteristic chemical shifts for benzyl alcohol protons. [Link available from search result[5]]

  • Royal Society of Chemistry. (2014). Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides. Provides NMR data for 3-substituted dihydrobenzofurans. [Link available from search result[13]]

  • SciELO. (2012). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Discusses advanced NMR techniques for assigning dihydrobenzofuran structures. [Link]

  • ResearchGate. (2016). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region. Discusses the complexities of coupling constants in the dihydrofuran ring. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Example of a predicted NMR spectrum database. [Link available from search result[14]]

  • Royal Society of Chemistry. Enantioselective Difunctionalization of Alkenes by a Palladium- Catalyzed Heck/Borylation Sequence. Provides general information on NMR data reporting standards. [Link available from search result[15]]

  • University of Wisconsin. Intermediate Level NMR Problems. Provides analysis of benzyl alcohol and comparison with related structures like anisole. [Link]

  • Mol-Instincts. (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. Database entry for a related isomer. [Link available from search result[16]]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Explains the concept of ring currents and chemical shifts for aromatic protons. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875). Example of high-resolution experimental NMR data. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, H2O, predicted) (HMDB0060391). Example of a predicted NMR spectrum database. [Link]

  • University of Calgary. NMR Chart. Provides a table of characteristic proton NMR chemical shifts. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Reviews synthetic routes to the dihydrobenzofuran core. [Link]

  • ResearchGate. (2012). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. A comprehensive study using 1D and 2D NMR techniques. [Link]

  • ResearchGate. (1976). Nuclear magnetic resonance spectra of oriented bicyclic systems containing heteroatom(s). Discusses NMR of bicyclic heteroaromatic systems. [Link]

  • University of Cambridge. Chemical shifts. A document explaining the theory behind chemical shifts, including ring current effects. [Link available from search result[2]]

  • Modgraph. Ring currents and π-electron effects in hetero-aromatics. A detailed analysis of electronic effects in heteroaromatic compounds. [Link available from search result[12]]

  • SciSpace. (1971). NMR Spectra of Bicyclic Compounds Oriented in the Nematic Phase. Early work on the NMR of bicyclic systems. [Link]

  • ElectronicsAndBooks. The N.m.r. Spectra of Bicyclo [2.1.1 ]hexane Derivatives. Discusses NMR of rigid bicyclic systems. [Link available from search result]

  • Chem-Tools. This compound. A brief German description of the compound. [Link]

  • National Institutes of Health (NIH). (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. A review on the synthesis of dihydrobenzofurans. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. A general guide to interpreting NMR spectra. [Link]

  • SpectraBase. Dihydrobenzofuran - Optional[13C NMR]. An entry for the parent scaffold. [Link]

  • SpectraBase. (7-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol - Optional[13C NMR]. An entry for a related compound. [Link]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Example of spectral data reporting in a publication. [Link]

  • PubChem. (2,3-Dihydro-1-benzofuran-5-yl)methanol. Database entry for a key comparative isomer. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of (2,3-Dihydrobenzofuran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,3-Dihydrobenzofuran-4-yl)methanol is a heterocyclic aromatic compound featuring a dihydrobenzofuran core with a hydroxymethyl substituent. This structural motif is pertinent in medicinal chemistry and materials science, making its unambiguous structural elucidation paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and profound structural insights through controlled molecular fragmentation.

This guide provides an in-depth comparison of the fragmentation behavior of this compound under two common ionization regimes: hard ionization via Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and soft ionization via Electrospray Ionization (ESI), coupled with Liquid Chromatography and tandem mass spectrometry (LC-MS/MS). Understanding these distinct fragmentation signatures is crucial for researchers in method development, metabolite identification, and quality control, ensuring accurate and reliable characterization of this and structurally related molecules. We will explore the mechanistic rationale behind the formation of key fragment ions, supported by established principles of mass spectrometry.[1][2]

Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique fundamentally dictates the nature of the resulting mass spectrum. EI employs high-energy electrons (typically 70 eV) to induce ionization, resulting in extensive and often complex fragmentation. This creates a reproducible "fingerprint" of the molecule, which is excellent for library matching. In contrast, ESI is a soft ionization technique that transfers a proton to the analyte in solution, typically forming a protonated molecule, [M+H]+. This preserves the molecular ion and allows for controlled, sequential fragmentation through tandem mass spectrometry (MS/MS), which is invaluable for systematically deconstructing a molecule.

For this compound (Molecular Weight: 150.17 g/mol ), these differences manifest in distinct and complementary fragmentation pathways.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular Ion (M+•) at m/z 150Protonated Molecule ([M+H]+) at m/z 151
Fragmentation Extent High, extensive fragmentationControlled, often simpler fragmentation
Key Neutral Losses •CH2OH (31u), CH2O (30u), C2H4 (28u)H2O (18u), CH2O (30u)
Primary Application Library identification, structural fingerprintingMolecular weight determination, targeted structural analysis
Typical Platform Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the high energy input leads to the formation of a radical cation, M+• at m/z 150 , which then undergoes several competing fragmentation reactions. The primary cleavages are driven by the stabilization of the resulting fragments, particularly through benzylic and alpha-cleavage mechanisms.[2][3]

  • Benzylic Cleavage & Rearrangement: The most favorable initial fragmentation involves the benzylic hydroxymethyl group. A common pathway for benzylic alcohols is the loss of formaldehyde (CH2O, 30 Da) following an internal rearrangement, leading to a stable dihydrobenzofuran radical cation at m/z 120 .[4][5]

  • Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the methanol substituent results in the loss of the •CH2OH radical (31 Da). This generates a dihydrobenzofuran cation at m/z 119 .

  • Dihydrofuran Ring Fragmentation: The dihydrofuran ring itself is susceptible to fragmentation. A characteristic loss for five-membered heterocyclic rings is the expulsion of ethylene (C2H4, 28 Da).[6][7] This can occur from the m/z 120 ion to produce a fragment at m/z 92 .

  • Formation of Tropylium-like Ions: Subsequent fragmentation of the m/z 119 or m/z 92 ions can lead to the formation of the highly stable tropylium ion (C7H7+) at m/z 91 or related aromatic cations through rearrangements and loss of CO.

The diagram below illustrates the proposed major fragmentation pathways under Electron Ionization.

EI_Fragmentation M M+• m/z 150 (C₉H₁₀O₂) F120 [M - CH₂O]+• m/z 120 M->F120 - CH₂O (30) F119 [M - •CH₂OH]+ m/z 119 M->F119 - •CH₂OH (31) F92 [M - CH₂O - C₂H₄]+• m/z 92 F120->F92 - C₂H₄ (28) F91 [C₇H₇]+ m/z 91 F119->F91 - CO (28)

Caption: Proposed EI fragmentation of this compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive-ion ESI, the molecule is gently protonated, forming the [M+H]+ ion at m/z 151 . Collision-Induced Dissociation (CID) in the mass spectrometer is then used to induce fragmentation. The fragmentation of this even-electron ion is dominated by the loss of stable neutral molecules.[8][9]

  • Loss of Water: The most facile and common fragmentation pathway for protonated alcohols is the neutral loss of water (H2O, 18 Da). This is typically the most abundant fragment ion (base peak) in the MS/MS spectrum, yielding a highly stabilized carbocation at m/z 133 .

  • Loss of Formaldehyde: A competing pathway involves the loss of a neutral formaldehyde molecule (CH2O, 30 Da) from the protonated precursor, resulting in a dihydrobenzofuranium ion at m/z 121 .

  • Secondary Fragmentation: The primary fragment ion at m/z 133 can undergo further fragmentation. A plausible subsequent loss is that of carbon monoxide (CO, 28 Da), which would produce an ion at m/z 105 . This type of sequential loss is common in the fragmentation of substituted aromatic systems.[10]

The diagram below illustrates the proposed major fragmentation pathways under ESI-MS/MS.

ESI_Fragmentation MH [M+H]+ m/z 151 F133 [M+H - H₂O]+ m/z 133 MH->F133 - H₂O (18) F121 [M+H - CH₂O]+ m/z 121 MH->F121 - CH₂O (30) F105 [M+H - H₂O - CO]+ m/z 105 F133->F105 - CO (28)

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols

To acquire the data discussed, standardized protocols for both GC-MS and LC-MS/MS are required. The following provides a robust starting point for methodology.

Protocol 1: GC-MS Analysis (EI)

This protocol is designed for the separation and EI fragmentation analysis of the target compound.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of high-purity methanol or ethyl acetate.
  • Vortex to ensure complete dissolution.
  • If necessary, perform a serial dilution to achieve a final concentration of ~10 µg/mL.

2. GC-MS System & Parameters:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Oven Program:
  • Initial temperature: 80°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Parameters:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the peak apex.
  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as described above. Compare the spectrum against a reference library (e.g., NIST) if available.[7]
Protocol 2: LC-MS/MS Analysis (ESI)

This protocol is optimized for soft ionization and subsequent tandem MS analysis.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of LC-MS grade methanol.
  • Vortex to ensure complete dissolution.
  • Perform serial dilutions in the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to a final concentration of ~1 µg/mL. Using plastic vials is recommended to avoid sodium adduct formation.[11]

2. LC-MS/MS System & Parameters:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.[12]
  • MS System: Sciex Triple Quad 6500+ or Thermo Orbitrap Exploris or equivalent.
  • LC Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient:
  • Start at 5% B.
  • Linear gradient to 95% B over 5 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and re-equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.
  • MS Parameters:
  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150°C.
  • Desolvation Temperature: 400°C.
  • MS1 Scan: Scan for the precursor ion at m/z 151.
  • MS2 Product Ion Scan: Isolate the m/z 151 precursor ion and perform CID with a collision energy ramp (e.g., 10-40 eV) to generate a full fragmentation spectrum.

3. Data Analysis:

  • Extract the MS/MS spectrum for the precursor m/z 151.
  • Identify the major fragment ions and correlate them with the proposed neutral losses (H2O, CH2O, CO).
  • Use high-resolution mass spectrometry (HRMS) if available to confirm the elemental composition of precursor and fragment ions.[8]

Conclusion

The mass spectrometric fragmentation of this compound is highly dependent on the ionization method employed. Electron Ionization provides a detailed fragmentation fingerprint characterized by benzylic cleavage and ring fissions, ideal for GC-MS based library identification. Conversely, Electrospray Ionization coupled with tandem MS offers a more controlled analysis, primarily showing facile neutral losses of water and formaldehyde from the protonated molecule. By leveraging both techniques, researchers can achieve a comprehensive and unambiguous structural confirmation, a critical step in drug development and chemical research. The complementary nature of these fragmentation patterns provides a powerful toolkit for the modern analytical scientist.

References

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A Comparative Guide to the Synthesis of Dihydrobenzofurans: Methodologies, Mechanisms, and Practical Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. Its rigid, planar structure imparts unique conformational constraints, making it a valuable building block in drug discovery and development. Consequently, a diverse arsenal of synthetic methodologies has been developed to access this important structural core. This guide provides a comparative analysis of the most prominent methods for dihydrobenzofuran synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies, their underlying mechanisms, and practical considerations for their implementation. We will delve into transition-metal catalyzed reactions, organocatalytic approaches, photochemical transformations, and classical acid-catalyzed cyclizations, presenting experimental data, detailed protocols, and mechanistic insights to inform your synthetic planning.

Transition-Metal Catalyzed Approaches: Precision and Versatility

Transition-metal catalysis has emerged as a powerful and versatile tool for the construction of the dihydrobenzofuran core, offering high levels of efficiency, selectivity, and functional group tolerance.[1] Among the various metals employed, rhodium and palladium have garnered significant attention.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium catalysis, particularly utilizing Cp*Rh(III) complexes, has enabled the direct functionalization of C-H bonds, providing an atom-economical route to dihydrobenzofurans.[2] A common strategy involves the reaction of N-phenoxyacetamides with various coupling partners, such as alkynes or alkenes, through a directed C-H activation followed by a [3+2] annulation.[1][2]

Causality in Experimental Design: The choice of the N-phenoxyacetamide substrate is critical as the acetamide group acts as a directing group, coordinating to the rhodium center and positioning it for selective ortho-C-H activation. This directed activation is the key to the high regioselectivity of the reaction. The oxidant is required to regenerate the active Rh(III) catalyst, completing the catalytic cycle.

Experimental Protocol: Rh(III)-Catalyzed [3+2] Annulation of N-Phenoxyacetamides with Alkynes

A representative procedure for the synthesis of a 2,3-disubstituted dihydrobenzofuran is as follows:

  • To an oven-dried Schlenk tube are added N-phenoxyacetamide (0.2 mmol, 1.0 equiv), the alkyne (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (17.1 mg, 0.05 mmol, 25 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous 1,2-dichloroethane (2.0 mL) is added via syringe.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired dihydrobenzofuran product.

Mechanism of Rh(III)-Catalyzed C-H Activation/Annulation

The catalytic cycle is initiated by the coordination of the directing group of the N-phenoxyacetamide to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. Subsequent coordination and migratory insertion of the alkyne into the Rh-C bond forms a seven-membered rhodacycle. Reductive elimination then furnishes the dihydrobenzofuran product and regenerates the active Rh(III) catalyst.[3]

Rh_Catalyzed_Mechanism Start [CpRh(III)] + N-Phenoxyacetamide Rhodacycle Five-membered Rhodacycle Start->Rhodacycle C-H Activation (CMD) Alkyne_Coordination Alkyne Coordination & Insertion Rhodacycle->Alkyne_Coordination Seven_membered_Rhodacycle Seven-membered Rhodacycle Alkyne_Coordination->Seven_membered_Rhodacycle Product Dihydrobenzofuran Seven_membered_Rhodacycle->Product Reductive Elimination Catalyst_Regen [CpRh(III)] Product->Catalyst_Regen Catalyst_Regen->Start Catalytic Cycle

Caption: Rh(III)-Catalyzed C-H Activation/Annulation Mechanism.

Palladium-Catalyzed Heck-Type Cyclizations

Palladium catalysis offers a powerful alternative for dihydrobenzofuran synthesis, most notably through intramolecular Heck-type reactions.[4][5] This approach typically involves the cyclization of an ortho-alkenyl phenol derivative, where a C-O bond is formed through the coupling of the phenol oxygen with the palladium-activated alkene.

Causality in Experimental Design: The choice of a palladium(II) precatalyst, such as Pd(OAc)₂, is common, which is reduced in situ to the active Pd(0) species. A base is essential to neutralize the acid generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity.

Experimental Protocol: Intramolecular Palladium-Catalyzed Heck Cyclization

A general procedure for the synthesis of a 2-substituted dihydrobenzofuran is as follows:

  • To a flame-dried flask are added the o-allylphenol (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 13.1 mg, 0.05 mmol, 10 mol%).

  • The flask is purged with argon.

  • Anhydrous solvent (e.g., acetonitrile or DMF, 5 mL) and a base (e.g., K₂CO₃, 138 mg, 1.0 mmol, 2.0 equiv) are added.

  • The mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by column chromatography.

Mechanism of Intramolecular Heck Cyclization

The catalytic cycle begins with the oxidative addition of the aryl halide (if used as a starting material to generate the o-alkenyl phenol in situ) to a Pd(0) complex to form an arylpalladium(II) species. In the case of an o-alkenyl phenol, coordination of the alkene to the Pd(II) center is followed by migratory insertion of the alkene into the Pd-O bond (or vice versa, depending on the specific Heck variant). Subsequent β-hydride elimination is suppressed in favor of reductive elimination, which forms the dihydrobenzofuran ring and regenerates the Pd(0) catalyst.[6]

Pd_Catalyzed_Mechanism Start Pd(0) + o-Alkenyl Phenol Coordination Alkene Coordination Start->Coordination Insertion Migratory Insertion Coordination->Insertion Wacker-type or Heck-type Cyclized_Intermediate Cyclized Pd(II) Intermediate Insertion->Cyclized_Intermediate Product Dihydrobenzofuran Cyclized_Intermediate->Product Reductive Elimination Catalyst_Regen Pd(0) Product->Catalyst_Regen Catalyst_Regen->Start Catalytic Cycle

Caption: Palladium-Catalyzed Intramolecular Heck Cyclization Mechanism.

Organocatalytic Approaches: Enantioselectivity and Green Chemistry

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of dihydrobenzofurans, offering a metal-free and often more environmentally benign alternative to transition-metal catalysis.[7][8] These methods typically employ small organic molecules, such as chiral amines or phosphoric acids, to catalyze the formation of the dihydrobenzofuran ring with high enantioselectivity.[9]

Causality in Experimental Design: The choice of organocatalyst is paramount, as its structure dictates the stereochemical outcome of the reaction. For instance, in a Michael addition/cyclization cascade, a bifunctional catalyst bearing both a Brønsted acid and a Lewis base moiety can activate both the nucleophile and the electrophile, bringing them together in a chiral environment to induce high enantioselectivity.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition/Cyclization

A representative procedure for the enantioselective synthesis of a dihydrobenzofuran is as follows:

  • To a vial are added the o-hydroxyphenyl-substituted α,β-unsaturated ketone (0.1 mmol, 1.0 equiv), the Michael donor (0.12 mmol, 1.2 equiv), and the chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea, 0.01 mmol, 10 mol%).

  • The vial is cooled to the desired temperature (e.g., 0 °C or room temperature).

  • The solvent (e.g., toluene or CH₂Cl₂, 1.0 mL) is added.

  • The reaction is stirred for the specified time (typically 24-72 hours).

  • The reaction mixture is then directly purified by flash column chromatography on silica gel to yield the enantioenriched dihydrobenzofuran.

Mechanism of Organocatalytic Michael Addition/Cyclization

The reaction proceeds through a cascade mechanism. The organocatalyst, through hydrogen bonding, activates the α,β-unsaturated ketone, making it more electrophilic. Simultaneously, it deprotonates the Michael donor, generating a nucleophilic enolate. These two activated species are brought into close proximity within the chiral pocket of the catalyst, leading to a highly stereoselective Michael addition. The resulting intermediate then undergoes an intramolecular cyclization (oxa-Michael addition) to form the dihydrobenzofuran ring.

Organocatalytic_Mechanism cluster_0 Catalytic Cycle Catalyst_Substrate Chiral Catalyst + Substrates Transition_State Ternary Complex (Transition State) Catalyst_Substrate->Transition_State Activation Michael_Adduct Michael Adduct Transition_State->Michael_Adduct Michael Addition Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Product_Release Product Release & Catalyst Regeneration Cyclization->Product_Release Product_Release->Catalyst_Substrate Product Enantioenriched Dihydrobenzofuran Product_Release->Product

Caption: Organocatalytic Asymmetric Michael/Cyclization Cascade.

Photochemical and Acid-Catalyzed Methods

Photochemical [3+2] Cycloaddition

Photochemical methods offer a unique approach to dihydrobenzofuran synthesis, often proceeding under mild conditions. A notable example is the oxidative [3+2] cycloaddition of phenols with alkenes, which can be initiated by a photocatalyst upon irradiation with visible light.[10]

Causality in Experimental Design: A photocatalyst, such as a ruthenium or iridium complex, absorbs light and enters an excited state, becoming a potent oxidant. It then oxidizes the phenol to a phenoxy radical, which can be further oxidized to a phenoxonium ion. This highly reactive intermediate is then trapped by an alkene in a [3+2] cycloaddition manner to form the dihydrobenzofuran ring. An external oxidant is required to regenerate the photocatalyst.

Experimental Protocol: Photocatalytic [3+2] Cycloaddition of a Phenol and an Alkene

A typical experimental setup is as follows:

  • A solution of the phenol (0.4 mmol, 1.0 equiv), the alkene (0.52 mmol, 1.3 equiv), the photocatalyst (e.g., ₂, 0.008 mmol, 2 mol%), and an oxidant (e.g., (NH₄)₂S₂O₈, 0.8 mmol, 2.0 equiv) in a suitable solvent (e.g., acetonitrile/water) is prepared in a reaction vessel.

  • The mixture is degassed with an inert gas.

  • The reaction is then irradiated with a light source (e.g., a blue LED lamp) at room temperature for 12-24 hours.

  • After the reaction, the solvent is removed, and the residue is purified by column chromatography.

Acid-Catalyzed Intramolecular Cyclization

Classical acid-catalyzed intramolecular cyclization represents a more traditional yet effective method for dihydrobenzofuran synthesis.[11] This approach typically involves the cyclization of a suitably substituted phenol bearing a pendant functional group that can generate a carbocation, which is then trapped by the phenolic oxygen.

Causality in Experimental Design: The choice of a strong Brønsted or Lewis acid is crucial to promote the formation of the key carbocation intermediate. The substrate must be designed such that the carbocation is formed at a position that allows for a favorable 5-exo-trig cyclization.

Experimental Protocol: Acid-Catalyzed Cyclization of an Allylphenol

A general procedure for this transformation is:

  • The allylphenol (1.0 mmol) is dissolved in a non-nucleophilic solvent (e.g., dichloromethane or toluene).

  • A strong acid (e.g., trifluoroacetic acid or a Lewis acid like BF₃·OEt₂) is added dropwise at a controlled temperature (often 0 °C to room temperature).

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃).

  • The organic layer is separated, dried, and concentrated.

  • The product is purified by column chromatography.

Comparative Analysis of Synthesis Methods

To facilitate the selection of an appropriate synthetic strategy, the following table provides a comparative overview of the key performance indicators for the discussed methods.

MethodCatalyst/ReagentTypical Yields (%)Reaction ConditionsSubstrate ScopeKey AdvantagesKey Disadvantages
Rh-Catalyzed C-H Activation [Cp*RhCl₂]₂, AgSbF₆60-9580-120 °C, 12-24 hBroad, good functional group toleranceHigh atom economy, excellent regioselectivityRequires directing group, expensive catalyst
Pd-Catalyzed Heck Cyclization Pd(OAc)₂, phosphine ligand, base50-9080-110 °C, 12-24 hBroad, tolerates various functional groupsWell-established, versatilePotential for β-hydride elimination side products
Organocatalytic Asymmetric Chiral amine or phosphoric acid70-98 (up to 99% ee)0 °C to RT, 24-72 hVaries with catalyst, good for specific substrate classesHigh enantioselectivity, metal-free, mild conditionsLonger reaction times, catalyst loading can be high
Photochemical [3+2] Cycloaddition Ru or Ir photocatalyst, oxidant50-85RT, visible light irradiation, 12-24 hGood for electron-rich phenols and alkenesMild conditions, utilizes light energyRequires specialized equipment, oxidant needed
Acid-Catalyzed Cyclization Strong Brønsted or Lewis acid40-800 °C to reflux, 1-12 hSubstrate-dependent, sensitive to acid-labile groupsSimple, inexpensive reagentsLimited functional group tolerance, potential for side reactions

Conclusion

The synthesis of dihydrobenzofurans can be achieved through a variety of powerful and versatile methods. Transition-metal catalysis, particularly with rhodium and palladium, offers high efficiency and broad substrate scope. Organocatalysis provides an excellent platform for the asymmetric synthesis of chiral dihydrobenzofurans under mild, metal-free conditions. Photochemical and classical acid-catalyzed methods, while perhaps more niche in their application, offer unique advantages in terms of reaction conditions and reagent cost. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the available resources. This guide provides a solid foundation for making that informed decision, empowering researchers to efficiently access this important class of heterocyclic compounds.

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  • Sromek, A. W., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8401-8414. [Link]

  • Hosseinzadeh, R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]

  • Kuninobu, Y., et al. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6774-6777. [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]

  • Kaur, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14849-14881. [Link]

  • Sromek, A. W., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8401-8414. [Link]

  • Lin, Z., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Synthesis, 54(18), 3987-3994. [Link]

  • Li, B., et al. (2018). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Organic Chemistry Frontiers, 5(10), 1647-1651. [Link]

  • Blakey, S. B., et al. (2018). The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. [Link]

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  • Li, X., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1144. [Link]

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  • Dias, A. G., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31(8), 1736-1744. [Link]

  • Chang, M.-Y., et al. (2012). Synthesis of Substituted Dihydrobenzofurans and Bis-dihydrobenzofurans. Heterocycles, 85(7), 1607-1613. [Link]

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A Comparative Guide to the Structural Validation of (2,3-Dihydrobenzofuran-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic compounds. Derivatives of (2,3-Dihydrobenzofuran-4-yl)methanol, in particular, are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities. The precise structural elucidation of these molecules is paramount, as even minor stereochemical variations can profoundly impact their biological function and safety profile.

This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Unambiguous Structural Assignment

A Multi-Technique Approach to Structural Elucidation

No single analytical technique can definitively solve the three-dimensional structure of a novel molecule. A synergistic combination of spectroscopic and spectrometric methods is required to piece together the structural puzzle. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Experimental Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR Primary Elucidation MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight & Fragmentation Xray X-ray Crystallography (if suitable crystals form) Purification->Xray Absolute Confirmation Structure Proposed Structure NMR->Structure MS->Structure Validation Final Validated Structure Xray->Validation Unambiguous Confirmation Structure->Validation Structure->Validation Corroboration of Data

Caption: Workflow for the synthesis and structural validation of this compound derivatives.

In-Depth Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations Best For
NMR Spectroscopy Connectivity of atoms, stereochemistry, dynamic processes.Provides detailed information about the carbon-hydrogen framework.[6] Non-destructive.Can be complex to interpret for highly substituted or conformationally flexible molecules. Requires relatively pure sample.Determining the constitution and relative stereochemistry of the molecule in solution.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts. Provides unequivocal molecular formula with high-resolution MS (HRMS).[7][8][9]Provides limited information on stereochemistry. Fragmentation can be complex to interpret.Confirming the molecular weight and elemental composition. Aiding in the identification of known compounds through database matching.
X-ray Crystallography Absolute three-dimensional structure, including stereochemistry and crystal packing.Provides the "gold standard" for structural determination.[10][11][12]Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the conformation in solution.Unambiguously determining the absolute stereochemistry and solid-state conformation of a crystalline compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the connectivity of atoms and infer spatial relationships. For this compound derivatives, 1D NMR (¹H and ¹³C) provides the initial overview, while 2D NMR experiments (COSY, HSQC, HMBC) are crucial for assembling the complete picture.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid signal overlap with the analyte.

  • 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. This will reveal the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and coupling patterns (indicating adjacent protons).

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 spectrum. This provides the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[13]

  • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule. This is essential for tracing out spin systems within the dihydrofuran ring and the methanol substituent.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of carbon signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule, such as linking the methanol group to the dihydrobenzofuran core.

  • Data Interpretation: Integrate all the 1D and 2D NMR data to build a self-consistent structural assignment.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further constraining the possible molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation of the molecule, which can be used to deduce structural features.[7][8][9]

Step-by-Step Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate intact molecular ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). Use software to calculate the elemental composition that corresponds to the measured accurate mass within a narrow mass tolerance (typically < 5 ppm).

  • (Optional) MS/MS Analysis: Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to gain further structural insights.

Single-Crystal X-ray Crystallography

Causality: When an unambiguous determination of the absolute stereochemistry is required, or when NMR and MS data are insufficient to distinguish between isomers, X-ray crystallography is the definitive technique. It works by diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the three-dimensional arrangement of atoms in the crystal lattice.

Step-by-Step Protocol for X-ray Crystallography:

  • Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Use specialized software to solve the phase problem and refine the crystal structure.

  • Structure Validation: Analyze the final structure for geometric reasonability and to determine the absolute configuration if a chiral center is present.

Conclusion

The structural validation of this compound derivatives is a critical step in their development as potential therapeutic agents. A rigorous and multi-faceted analytical approach, combining the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, is essential for unambiguous structural assignment. By understanding the principles behind each technique and following robust experimental protocols, researchers can ensure the scientific integrity of their findings and accelerate the drug discovery process.

References

  • Gu, Y., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211-5. [Link]

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]

  • Popov, S., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]

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Navigating the Bioactive Landscape of Dihydrobenzofurans: A Comparative Outlook on (2,3-Dihydrobenzofuran-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the 2,3-dihydrobenzofuran scaffold reveals a rich tapestry of biological activities, positioning it as a privileged structure in medicinal chemistry. However, a direct comparative study of the biological activities of (2,3-Dihydrobenzofuran-4-yl)methanol and its positional isomers remains a notable gap in the scientific literature. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a detailed overview of the known biological activities associated with the 2,3-dihydrobenzofuran core, while also outlining the experimental frameworks necessary to elucidate the specific contributions of the hydroxymethyl group's position on the benzene ring.

The 2,3-dihydrobenzofuran moiety, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, is a common feature in a multitude of natural products and synthetic compounds with significant therapeutic potential.[1] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive starting point for the design of novel bioactive molecules. While extensive research has been conducted on complex derivatives, this guide will focus on the foundational (2,3-dihydrobenzofuran-yl)methanol isomers to highlight the importance of substituent placement on biological activity.

The 2,3-Dihydrobenzofuran Scaffold: A Hub of Diverse Biological Activities

Research into various derivatives of 2,3-dihydrobenzofuran has unveiled a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The versatility of this scaffold allows for the fine-tuning of its biological profile through the introduction of different functional groups at various positions.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of 2,3-dihydrobenzofuran derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2] For instance, certain derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[3][4][5][6] The specific substitution pattern on the benzofuran ring system is crucial in determining the potency and selectivity of these anticancer agents.

Anti-inflammatory and Antioxidant Properties

The 2,3-dihydrobenzofuran core is also associated with significant anti-inflammatory and antioxidant activities. Some derivatives have been investigated for their ability to inhibit enzymes involved in the inflammatory cascade. Furthermore, the phenolic hydroxyl group present in some analogues contributes to their antioxidant potential by scavenging free radicals.[7] A study on 2,3-dihydrobenzo[b]furan-5-ol and its analogues demonstrated that modifications to the heterocyclic ring influence their antioxidant profile.[7]

Antimicrobial Activity

The antimicrobial potential of the 2,3-dihydrobenzofuran scaffold has been explored, with some derivatives showing activity against various bacterial and fungal strains. The nature and position of substituents on the aromatic ring play a significant role in determining the antimicrobial spectrum and potency of these compounds.

A Comparative Analysis of (2,3-Dihydrobenzofuran-yl)methanol Isomers: An Uncharted Territory

To address this knowledge gap, a systematic evaluation of these isomers using a panel of standardized in vitro assays is necessary. The following section outlines a proposed experimental workflow to generate the much-needed comparative data.

Experimental Roadmap for Comparative Biological Profiling

To objectively assess and compare the biological activities of the (2,3-Dihydrobenzofuran-yl)methanol isomers, a multi-pronged experimental approach is recommended. This would involve a battery of in vitro assays targeting key cellular processes relevant to various disease states.

Experimental Workflow for Comparative Analysis

Sources

Spectroscopic comparison of 2,3-dihydrobenzofuran isomers

Author: BenchChem Technical Support Team. Date: January 2026

Starting The Research

I am now delving into the spectroscopic properties of 2,3-dihydrobenzofuran isomers. My immediate focus is on gathering data from NMR, IR, UV-Vis, and Mass Spectrometry to understand their distinguishing features. The initial phase involves a broad search to build a solid foundation of information.

Outlining Key Features

I'm now zeroing in on the spectroscopic distinctions among the isomers of 2,3-dihydrobenzofuran. My next steps involve identifying characteristic signals and patterns within NMR, IR, UV-Vis, and Mass Spectrometry, specifically searching for chemical shifts, vibrational frequencies, and fragmentation pathways. I'm also actively hunting for established protocols and authoritative sources to solidify my understanding. I'll need to create Graphviz diagrams for the structure and workflow.

Developing the Outline

I'm now deeply involved in the planning stages for the guide. I'm focusing on crafting sections for NMR, IR, UV-Vis, and Mass Spectrometry. For each, I will explain the theoretical basis, present comparative data, and include a detailed experimental protocol. Diagrams will visualize the structures and workflow. The goal is a comprehensive, well-structured guide with citations.

A Comparative Guide to the Catalytic Synthesis of Dihydrobenzofurans: Efficacy, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The dihydrobenzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its synthesis has been a focal point of extensive research, leading to the development of a diverse array of catalytic strategies. This guide provides an in-depth comparison of the leading catalytic systems for dihydrobenzofuran synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable methodology for their specific applications. We will delve into the efficacy of transition metal catalysts, the elegance of organocatalysis, and the sustainable approach of photocatalysis, supported by experimental data, mechanistic insights, and detailed protocols.

Transition Metal Catalysis: A Powerful and Versatile Approach

Transition metal catalysis stands as one of the most robust and widely employed strategies for constructing the dihydrobenzofuran core.[2][4][5] Metals such as palladium, rhodium, copper, and iridium have demonstrated remarkable efficiency in promoting various cyclization reactions.[2][3]

Comparative Efficacy of Common Transition Metal Catalysts

The choice of transition metal catalyst profoundly influences the reaction outcome, including yield, selectivity, and functional group tolerance. The following table summarizes the performance of several key transition metal-catalyzed systems.

Catalyst SystemReaction TypeTypical YieldsEnantio-/Diastereo-selectivityKey AdvantagesLimitations
Palladium (Pd) Heck/Tsuji-Trost Reaction84-97%[2][6]Excellent enantiocontrol (up to 97% ee)[2]High yields, excellent enantioselectivity, broad substrate scope.[2]Requires pre-functionalized substrates (e.g., aryl halides).[2]
Rhodium (Rh) C-H Activation/[3+2] Annulation49-90%[2][7]High diastereoselectivity and enantioselectivity (up to 99% ee)[2]Atom economical (C-H activation), access to complex scaffolds.[2][6]Can require directing groups and specific ligands.[2]
Copper (Cu) Intramolecular CyclizationModerate to goodOften requires chiral ligands for enantioselectivity.Cost-effective, good for specific intramolecular cyclizations.[2]Can have a more limited substrate scope compared to Pd and Rh.
Ruthenium (Ru) [3+2] Cycloaddition (Photocatalytic)Good to excellentNot inherently asymmetric.Utilizes visible light, mild reaction conditions.[2]Requires a photocatalytic setup.
Iridium (Ir) Intramolecular C-H CycloadditionGoodCan achieve high enantioselectivity with appropriate ligands.Effective for specific intramolecular C-H functionalization.[2]Substrate scope can be specific.
Mechanistic Insights: The Palladium-Catalyzed Heck/Tsuji-Trost Reaction

The palladium-catalyzed intramolecular Heck reaction followed by a Tsuji-Trost-type allylic alkylation is a powerful strategy for synthesizing chiral 2,3-dihydrobenzofurans. The catalytic cycle, illustrated below, showcases the elegance of this approach. The reaction initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by migratory insertion of the tethered alkene into the Pd-aryl bond. Subsequent β-hydride elimination is suppressed in favor of an intramolecular nucleophilic attack by the phenol, leading to the desired dihydrobenzofuran product and regeneration of the Pd(0) catalyst.

G cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Migratory_Insertion Alkyl-Pd(II)-X Intermediate Oxidative_Addition->Migratory_Insertion Alkene Insertion Nucleophilic_Attack Dihydrobenzofuran-Pd(II) Complex Migratory_Insertion->Nucleophilic_Attack Intramolecular Phenol Attack Reductive_Elimination Reductive Elimination Nucleophilic_Attack->Reductive_Elimination Reductive_Elimination->Pd(0) Product Release Product Dihydrobenzofuran Reductive_Elimination->Product Start Aryl Halide with Alkene Tether Start->Pd(0) caption Palladium-Catalyzed Intramolecular Heck Reaction.

Caption: Palladium-Catalyzed Intramolecular Heck Reaction.

Experimental Protocol: Palladium-Catalyzed Enantioselective Synthesis

This protocol is adapted from a reported enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction.[2][6]

Materials:

  • o-bromophenol with a 1,3-diene tether

  • Pd₂(dba)₃·CHCl₃ (Palladium catalyst)

  • TY-Phos (chiral ligand)

  • Cesium carbonate (Cs₂CO₃) (base)

  • Toluene (solvent)

Procedure:

  • To an oven-dried Schlenk tube, add the o-bromophenol substrate (1.0 mmol), Pd₂(dba)₃·CHCl₃ (0.025 mmol, 2.5 mol%), and TY-Phos (0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add Cs₂CO₃ (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral 2,3-dihydrobenzofuran.

Organocatalysis: The Rise of Metal-Free Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for dihydrobenzofuran synthesis, often providing excellent stereocontrol.[8][9][10] These catalysts are typically small organic molecules that are often cheaper, less toxic, and more environmentally benign than their transition metal counterparts.[11][12]

Comparative Efficacy of Organocatalytic Systems

Different classes of organocatalysts, including chiral phosphines, Brønsted acids, and squaramide-based catalysts, have been successfully employed.

Catalyst TypeReaction TypeTypical YieldsEnantio-/Diastereo-selectivityKey AdvantagesLimitations
Chiral Phosphines [4+1] CyclizationGood[8]High diastereo- and enantioselectivities[8]Metal-free, high stereocontrol.[8]Substrate scope can be limited to specific reaction partners.[8]
Brønsted Acids (e.g., Phosphoric Acids) [3+2] Annulation62-99%[3][13]High enantioselectivities (49-99% ee)[3][13]Metal-free, mild conditions, high enantioselectivity.[3]Substrate activation is key; scope can be dependent on substrate electronics.
Squaramide-based Catalysts Friedel-Crafts/SN2 Domino ReactionGood to excellentUp to >99% ee[9]Low catalyst loading (5 mol%), mild conditions.[9]Reaction times can be long.[9]
2,2,2-Trifluoro-acetophenone Oxidation-CyclizationModerate to good (50-70%)[11][12]Not inherently asymmetric.Green (uses H₂O₂ as oxidant), cheap catalyst.[11][12]Yields can be moderate.
Mechanistic Insights: Brønsted Acid-Catalyzed [3+2] Annulation

Chiral phosphoric acids are excellent Brønsted acid catalysts that can activate substrates through hydrogen bonding, enabling highly enantioselective transformations. In the [3+2] annulation of quinone monoimines with 3-hydroxymaleimides, the phosphoric acid protonates the quinone imine, increasing its electrophilicity. The enolic 3-hydroxymaleimide then undergoes a stereocontrolled Michael addition. Subsequent intramolecular cyclization and tautomerization afford the dihydrobenzofuran product with high enantiopurity.

G Substrates Quinone Monoimine + 3-Hydroxymaleimide Activation H-Bonding Activation of Quinone Imine Substrates->Activation Catalyst Chiral Phosphoric Acid (PA) Catalyst->Activation Michael_Addition Enantioselective Michael Addition Activation->Michael_Addition Intermediate Acyclic Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product_Complex Product-PA Complex Cyclization->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Dihydrobenzofuran Product_Complex->Product caption Brønsted Acid-Catalyzed [3+2] Annulation.

Caption: Brønsted Acid-Catalyzed [3+2] Annulation.

Experimental Protocol: Organocatalytic Oxidation-Cyclization

This green protocol utilizes a simple ketone as the catalyst and hydrogen peroxide as the terminal oxidant.[11][12]

Materials:

  • o-allylphenol substrate

  • 2,2,2-Trifluoroacetophenone (catalyst)

  • Hydrogen peroxide (H₂O₂, 30% aq. solution)

  • Acetonitrile (CH₃CN) (solvent)

Procedure:

  • In a round-bottom flask, dissolve the o-allylphenol (1.0 mmol) in acetonitrile (5 mL).

  • Add 2,2,2-trifluoroacetophenone (0.1 mmol, 10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (2.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the dihydrobenzofuran product.

Photocatalysis: A Sustainable and Mild Synthetic Route

Visible-light photocatalysis has gained significant traction as a green and sustainable method for organic synthesis.[14][15] For dihydrobenzofuran synthesis, this approach often involves oxidative [3+2] cycloadditions, utilizing photocatalysts to generate radical intermediates under mild conditions.[14][16]

Comparative Efficacy of Photocatalytic Systems

Both transition metal-based photosensitizers and heterogeneous photocatalysts have proven effective.

PhotocatalystReaction TypeTerminal OxidantTypical YieldsKey AdvantagesLimitations
Ru(bpy)₃²⁺ Oxidative [3+2] CycloadditionAmmonium persulfate[14][15]Good to excellentMild conditions, broad substrate scope, uses a benign oxidant.[14][15]Requires a precious metal catalyst.
TiO₂ (heterogeneous) Oxidative [3+2] AnnulationAir[16]Good to excellentInexpensive, non-toxic, recyclable catalyst, uses air as the oxidant.[16]Heterogeneous setup may require optimization of mixing.
Covalent Organic Frameworks (COFs) Oxidative [3+2] CycloadditionNot specifiedExcellentMetal-free, reusable, visible-light activated.[17]Synthesis of the COF catalyst can be multi-step.
Mechanistic Insights: Ru-Catalyzed Photocatalytic [3+2] Cycloaddition

In this process, the Ru(II) photocatalyst is excited by visible light to a long-lived triplet excited state, [Ru(II)]. This excited state is a potent oxidant and can oxidize a phenol to a phenoxyl radical. The phenoxyl radical then undergoes a [3+2] cycloaddition with an alkene to form a dihydrobenzofuran radical. This radical is subsequently oxidized by a persulfate anion, which is reduced in the process, to the final product, and the Ru(I) species is oxidized back to the ground state Ru(II) to complete the catalytic cycle.

G cluster_cycle Photocatalytic Cycle Ru(II) Ru(II) Excitation *[Ru(II)] Ru(II)->Excitation hv (Visible Light) SET1 Single Electron Transfer Excitation->SET1 Phenol Phenoxyl_Radical Phenoxyl_Radical Ru(I) Ru(I) SET1->Ru(I) SET2 Single Electron Transfer Ru(I)->SET2 S₂O₈²⁻ SET2->Ru(II) Phenol Phenol Cycloaddition [3+2] Cycloaddition Phenoxyl_Radical->Cycloaddition Alkene Alkene Alkene->Cycloaddition Radical_Intermediate Radical_Intermediate Cycloaddition->Radical_Intermediate Oxidation Oxidation Radical_Intermediate->Oxidation S₂O₈²⁻ Product Dihydrobenzofuran Oxidation->Product caption Ru-Catalyzed Photocatalytic [3+2] Cycloaddition.

Caption: Ru-Catalyzed Photocatalytic [3+2] Cycloaddition.

Experimental Protocol: Photocatalytic Synthesis with TiO₂

This protocol describes a heterogeneous photocatalytic synthesis of dihydrobenzofurans.[16]

Materials:

  • Phenol substrate

  • Alkenyl phenol substrate

  • Titanium dioxide (TiO₂, P25)

  • Acetonitrile (CH₃CN) (solvent)

  • Blue LED light source

Procedure:

  • To a reaction vessel, add the phenol (1.0 mmol), the alkenyl phenol (1.2 mmol), and TiO₂ (20 mg).

  • Add acetonitrile (5 mL) to the vessel.

  • Seal the vessel and place it in a photoreactor equipped with a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature. The reaction is open to the air, which serves as the terminal oxidant.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, centrifuge the reaction mixture to separate the TiO₂ catalyst.

  • Decant the supernatant and wash the catalyst with acetonitrile.

  • Combine the organic solutions and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of dihydrobenzofurans has been significantly advanced through the development of diverse and efficient catalytic methodologies. Transition metal catalysis, particularly with palladium and rhodium, offers high yields and excellent stereocontrol for complex targets. Organocatalysis provides a valuable metal-free alternative, with Brønsted acids and chiral phosphines enabling remarkable enantioselectivity. Photocatalysis represents a green and sustainable frontier, utilizing visible light and mild conditions to construct the dihydrobenzofuran core.

The choice of the optimal catalyst depends on the specific synthetic target, desired stereochemistry, cost considerations, and environmental impact. For complex, multi-step syntheses where high yields and stereocontrol are paramount, transition metal catalysis often remains the method of choice. For enantioselective syntheses where metal contamination is a concern, organocatalysis presents an attractive solution. As the field moves towards more sustainable chemical practices, photocatalysis, especially with heterogeneous and recyclable catalysts, is poised to become an increasingly important tool in the synthetic chemist's arsenal. Future research will likely focus on the development of even more efficient, selective, and sustainable catalytic systems, further expanding the accessibility and utility of the vital dihydrobenzofuran scaffold.

References

  • Blum, T. R., Zhu, Y., Nordeen, S. A., & Yoon, T. P. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Angewandte Chemie International Edition, 53(41), 11056–11059. [Link]

  • Yoon, T. P., et al. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Angewandte Chemie International Edition. [Link]

  • Kozlowski, M. C., et al. (2023). Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols. Chemical Science. [Link]

  • Mushtaq, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • Yoon, T. P., et al. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Angewandte Chemie International Edition. [Link]

  • Mushtaq, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Tanyeli, C., et al. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry. [Link]

  • Kokotos, C. G., et al. (2017). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. Synthesis. [Link]

  • Ghosh, S. K., et al. (2023). A Tailored COF for Visible-Light Photosynthesis of 2,3-Dihydrobenzofurans. Journal of the American Chemical Society. [Link]

  • Kokotos, C. G., et al. (2017). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. Synthesis, 49(18), 4254–4260. [Link]

  • Kokotos, C. G., et al. (2017). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. Synthesis. [Link]

  • Mushtaq, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Mushtaq, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • Donnadio, A., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Mushtaq, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Mushtaq, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus. RSC Advances. [Link]

  • Mushtaq, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Characterization of Dihydrobenzofuran Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2][3] Its prevalence in drug discovery programs necessitates robust and efficient methods for structural characterization.[4] This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the structure of dihydrobenzofuran congeners, grounded in field-proven insights and experimental data. We will explore the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.

The Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry is the initial and indispensable step in characterizing any novel compound. Its primary role is to provide the molecular weight and, through high-resolution analysis, the elemental composition. For dihydrobenzofuran congeners, tandem MS (MS/MS) is particularly powerful for revealing characteristic fragmentation patterns that offer clues about the core structure and substituent placement.

Expertise & Experience: Decoding the Fragments

The choice of ionization technique—typically Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS—is dictated by the analyte's polarity and thermal stability. ESI is generally preferred for the polar congeners often encountered in drug development.

A common fragmentation pathway observed in ESI-MS/MS involves the cleavage of the dihydrofuran ring. For instance, the loss of a ketene group (CH₂=C=O, 42 Da) has been identified as a characteristic fragmentation for chalcone-like derivatives bearing a hydroxy or methoxy group on the aromatic ring.[5] High-resolution mass spectrometry (HRMS) is critical for distinguishing between isobaric fragments and confirming elemental compositions, a self-validating step that prevents erroneous assignments early in the process.[6]

Data Presentation: Common Mass Spectrometric Fragments
Precursor Ion Feature Technique Characteristic Fragment(s) Structural Implication Reference
Unsubstituted DihydrobenzofuranGC-MS (EI)m/z 120 [M]⁺, 91, 119Core scaffold confirmation[7][8][9]
Hydroxyphenyl MoietyLC-MS/MS (ESI)m/z 121Presence of a C₇H₅O₂ fragment[5]
Acetoxy Group at C-4LC-MS/MS (ESI)Loss of C₂H₂O (42 Da)Indicates an acetoxy substituent[10]
2-Hydroxy/Methoxy Chalcone TypeLC-MS/MS (ESI)Loss of Ketene (42 Da)Specific substitution pattern on an attached chalcone moiety[5]
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the purified congener in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings (Q-TOF):

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Acquisition: Full scan MS from m/z 100-1000. For MS/MS, perform data-dependent acquisition (DDA) on the top 3 most intense ions, using a collision energy ramp (e.g., 10-40 eV).

Visualization: Key Fragmentation Pathway

Precursor Protonated Dihydrobenzofuran Congener [M+H]+ Frag1 Loss of Small Neutral (e.g., H2O, CH3OH) Precursor->Frag1 [M+H - H2O]+ Frag2 Ring Cleavage (e.g., retro-Diels-Alder) Precursor->Frag2 Characteristic core fragments Frag3 Loss of Substituent Side Chain Precursor->Frag3 [M+H - R]+ ObservedIons Observed Fragment Ions in MS/MS Spectrum Frag1->ObservedIons Frag2->ObservedIons Frag3->ObservedIons

Caption: Generalized MS/MS fragmentation workflow for dihydrobenzofuran congeners.

The Workhorse of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, connectivity, and, crucially for dihydrobenzofurans, the relative stereochemistry.

Expertise & Experience: From Connectivity to Stereochemistry

A logical, hierarchical approach to NMR analysis is essential for trustworthiness.

  • ¹H NMR: This is the starting point. The chemical shifts, multiplicities (splitting patterns), and integrals of the protons provide the initial sketch of the molecule. For 2,3-dihydrobenzofurans, the signals for H-2 and H-3 are particularly diagnostic. The magnitude of the coupling constant between them (³JHH) is a key indicator of their relative stereochemistry (cis or trans).[11]

  • ¹³C NMR: This experiment reveals the number of unique carbon environments and their electronic nature (aliphatic, aromatic, carbonyl, etc.).

  • 2D NMR - Connectivity (COSY & HSQC/HMQC):

    • COSY (Correlation Spectroscopy) establishes proton-proton coupling networks (e.g., which H is next to which H).

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates each proton directly to the carbon it is attached to. This definitively links the ¹H and ¹³C data, building the molecular backbone.[12]

  • 2D NMR - Long-Range Connectivity (HMBC):

    • HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the complete structure. It shows correlations between protons and carbons that are 2 or 3 bonds away, linking together the fragments identified by COSY.[12]

  • 2D NMR - Stereochemistry (NOESY/ROESY):

    • NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of their bonding.[12] For a 2,3-disubstituted dihydrobenzofuran, a NOE between H-2 and H-3 strongly suggests a cis relationship. The absence of this correlation, coupled with a specific ³JHH value, points towards a trans configuration.

Data Presentation: Comparative NMR Data for cis vs. trans Isomers
Parameter Typical Value for cis Isomers Typical Value for trans Isomers Structural Implication Reference
³J(H-2, H-3)~7-9 Hz~3-5 HzVicinal coupling constant is highly dependent on the dihedral angle.[11]
NOESY CorrelationStrong NOE between H-2 and H-3Weak or absent NOE between H-2 and H-3Protons on the same face of the ring are spatially close.[12]
¹H Chemical ShiftUp-field shifts can be observed due to anisotropic shielding effects upon isomerization.Generally down-field compared to the corresponding cis isomer.The overall 3D structure influences the electronic environment of protons.[5][13]
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the probe for the specific sample.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H spectrum (e.g., 16 scans, 1-second relaxation delay).

    • Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • 2D Spectra Acquisition:

    • gCOSY: Acquire with spectral widths appropriate for the proton spectrum, typically 256 increments in the indirect dimension.

    • gHSQC: Optimize for a one-bond J-coupling of ~145 Hz.

    • gHMBC: Optimize for a long-range J-coupling of ~8 Hz.

    • NOESY: Use a mixing time appropriate for the molecule's size (e.g., 500-800 ms for small molecules).

  • Data Processing: Apply appropriate window functions (e.g., exponential for 1D, sine-bell for 2D), Fourier transform, phase correct, and calibrate the spectra (e.g., to residual solvent signal or TMS).

Visualization: NMR Elucidation Workflow

cluster_1d 1D NMR cluster_2d_connect 2D NMR Connectivity cluster_2d_stereo 2D NMR Stereochemistry H1 ¹H NMR (Proton Environments, Splitting, J-values) COSY COSY (H-H Correlations) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC NOESY NOESY (Through-Space H-H) H1->NOESY C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC HMBC->NOESY Structure Final Structure (Connectivity + Stereochemistry) NOESY->Structure

Caption: A logical workflow for structure elucidation using a suite of NMR experiments.

The Definitive Answer: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, particularly for determining absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[14] Its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.

Expertise & Experience: Beyond a Pretty Picture

The result of an X-ray experiment is not just an image but a detailed geometric model of the molecule in the solid state. It provides precise bond lengths, bond angles, and torsional angles.[15] This data is invaluable for validating the structure proposed by NMR and MS. For chiral dihydrobenzofurans synthesized from chiral precursors or resolved by chiral chromatography, crystallography can confirm the absolute configuration (R/S assignments), which is critical for drug development.

Data Presentation: Key Crystallographic Parameters
Parameter Information Provided Significance Reference
Unit Cell DimensionsSize and shape of the repeating crystal lattice.Foundational data for structure solution.[16]
Space GroupSymmetry elements within the crystal.Indicates chirality (chiral molecules crystallize in non-centrosymmetric space groups).[16]
Flack ParameterFor non-centrosymmetric structures, refines the absolute configuration.A value near 0 confirms the assigned R/S configuration; a value near 1 indicates the opposite.[17]
Bond Lengths/AnglesPrecise geometric measurements of the molecule.Confirms the proposed connectivity and can reveal ring strain or unusual bonding.[15][15]
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is the most critical and often trial-and-error step.

    • Methods: Slow evaporation of solvent, vapor diffusion (solvent/anti-solvent), or slow cooling of a saturated solution.

    • Solvents: Test a range of solvents and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Goal: Grow a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head using cryo-oil.

  • Data Collection:

    • Place the crystal in a cold stream (e.g., 100 K) on the diffractometer to minimize thermal motion.

    • Use a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Collect a series of diffraction images (frames) as the crystal is rotated.

  • Structure Solution and Refinement:

    • Data Integration: Process the raw diffraction images to obtain a list of reflection intensities.

    • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data to achieve the best fit (lowest R-factor).

Visualization: Integrated Characterization Strategy

Start Purified Dihydrobenzofuran Congener MS HRMS Analysis Start->MS NMR Comprehensive NMR (1D & 2D) Start->NMR Xray X-ray Crystallography (if crystal available) Start->Xray Crystal Growth Prop_Formula Proposed Elemental Composition MS->Prop_Formula Prop_Structure Proposed Structure (Connectivity & Relative Stereochemistry) NMR->Prop_Structure Final_Structure Unambiguous 3D Structure (Absolute Stereochemistry) Xray->Final_Structure Definitive Confirmation Prop_Formula->Prop_Structure constrains Prop_Structure->Final_Structure Validation

Caption: An integrated workflow demonstrating how MS, NMR, and X-ray Crystallography are synergistically used.

Conclusion

The structural characterization of dihydrobenzofuran congeners is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the foundational molecular formula, NMR spectroscopy serves as the primary tool for elucidating the complex carbon-hydrogen framework and relative stereochemistry, and X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By employing these techniques within a logical, self-validating framework, researchers can confidently and accurately characterize these vital scaffolds, accelerating the pace of drug discovery and development.

References

  • Simmler, C., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Molecules. Available at: [Link]

  • Kaur, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Meti, G., et al. (2023). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • de Souza, V. A., et al. (2021). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Goulart, M. O. F., et al. (2005). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • National Center for Biotechnology Information. Dihydrobenzofuran. PubChem Compound Database. Available at: [Link]

  • Simmler, C., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PMC. Available at: [Link]

  • Schultz, D. M., et al. (2006). “Hybrid” Benzofuran–Benzopyran Congeners as Rigid Analogues of Hallucinogenic Phenethylamines. ACS Chemical Neuroscience. Available at: [Link]

  • Zahoor, A. F., et al. (2023). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. Available at: [Link]

  • Silva, A. M. S., et al. (2013). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. Available at: [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Chang, M.-Y., et al. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES. Available at: [Link]

  • SpectraBase. Dihydrobenzofuran 13C NMR. Available at: [Link]

  • Reddy, P. A., et al. (2021). Synthesis and Structural Characterization of Natural Benzofuranoids. ResearchGate. Available at: [Link]

  • Renga, B., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • NIST. Benzofuran, 2,3-dihydro-2-methyl-. NIST WebBook. Available at: [Link]

  • Roy, K., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Pharmaceuticals. Available at: [Link]

  • El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Altameme, H. J. M., et al. (2015). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. Available at: [Link]

  • NIST. Benzofuran, 2,3-dihydro- IR Spectrum. NIST WebBook. Available at: [Link]

  • NIST. Benzofuran, 2,3-dihydro- Mass Spectrum. NIST WebBook. Available at: [Link]

  • ResearchGate. Representative structures containing the 2,3-dihydrobenzofuran motif. Available at: [Link]

  • Fronczek, F. R., et al. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Chemical Crystallography. Available at: [Link]

  • ResearchGate. Structures of benzofuran and dihydrobenzofuran derivatives. Available at: [Link]

  • Fronczek, F. R., et al. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Positional Isomers of Aminopropyl-benzofurans by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of novel psychoactive substances (NPS), the rise of synthetic compounds such as aminopropyl-benzofurans (APBs) presents a significant analytical challenge. These substances, often marketed as "research chemicals," exist as multiple positional isomers, where the aminopropyl group is attached to different positions on the benzofuran ring. While possessing the same molecular weight and core structure, these isomers can exhibit varied physiological effects and legal statuses. For researchers, forensic scientists, and drug development professionals, the unambiguous differentiation of these isomers is paramount.

This guide provides an in-depth, technically-focused comparison of methodologies for differentiating positional isomers of aminopropyl-benzofurans using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causal reasoning behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The Analytical Hurdle: Why Positional Isomers are Difficult to Distinguish

Positional isomers of aminopropyl-benzofurans, such as 5-APB and 6-APB, are notoriously difficult to differentiate using standard GC-MS techniques.[1][2] The core of the problem lies in their inherent chemical similarities:

  • Similar Polarity and Volatility: The minor shift in the position of the aminopropyl group often results in negligible differences in their boiling points and affinities for standard non-polar GC columns. This leads to co-elution or very poor chromatographic resolution.

  • Nearly Identical Mass Spectra: Under electron ionization (EI), the fragmentation of these isomers is dominated by the alpha-cleavage of the aminopropyl side chain.[2] This results in a characteristic and abundant fragment ion at m/z 44 (CH₃-CH=NH₂⁺), which unfortunately masks the subtle, yet crucial, differences in the fragmentation of the benzofuran ring system. The molecular ion peak is typically observed at m/z 175.[2][3]

Direct injection of underivatized aminopropyl-benzofuran isomers will, in most cases, yield a single chromatographic peak and a mass spectrum that is insufficient for confident identification.

The Key to Separation: The Indispensable Role of Derivatization

To overcome these challenges, chemical derivatization is an essential prerequisite for the successful chromatographic separation of aminopropyl-benzofuran isomers.[2][4] Derivatization modifies the analyte's chemical structure, thereby altering its physicochemical properties. The primary goals of derivatization in this context are:

  • Increase Volatility: By replacing the active hydrogen on the primary amine, the intermolecular hydrogen bonding is reduced, leading to increased volatility and better chromatographic peak shape.

  • Enhance Thermal Stability: Derivatization can protect the amine functional group from thermal degradation in the hot GC injector and column.

  • Induce Chromatographic Separation: Most importantly, the addition of a derivatizing group can introduce sufficient differences in the overall structure and polarity of the isomers to enable their separation on a GC column.

Heptafluorobutyric anhydride (HFBA) is a particularly effective derivatizing agent for this purpose. The resulting heptafluorobutyryl (HFB) derivatives exhibit significantly improved chromatographic properties, allowing for baseline separation of isomers that would otherwise co-elute.[2][4]

Experimental Protocol: GC-MS Analysis of Aminopropyl-benzofuran Isomers

This protocol outlines a robust and validated method for the differentiation of aminopropyl-benzofuran positional isomers.

Sample Preparation and Derivatization

A solid-phase extraction (SPE) step is recommended for complex matrices like urine to clean up the sample and concentrate the analytes.[2][4]

  • Solid-Phase Extraction (for urine samples):

    • Condition a mixed-mode SPE cartridge with methanol followed by deionized water and a buffer solution.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with deionized water and an appropriate organic solvent (e.g., acetonitrile) to remove interferences.

    • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 80:20:2, v/v/v).[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of a suitable solvent like ethyl acetate.

    • Add 50 µL of heptafluorobutyric anhydride (HFBA).[2]

    • Cap the vial tightly and heat at 70°C for 20 minutes.[2]

    • After cooling, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been shown to be effective for the separation of derivatized aminopropyl-benzofuran isomers.

ParameterSetting
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1 or as optimized for sensitivity
Oven Temperature Program Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Interpreting the Results: A Comparative Analysis

Following derivatization and analysis using the prescribed GC-MS method, the positional isomers of aminopropyl-benzofuran can be differentiated based on two key pieces of evidence: retention time and mass spectral fragmentation patterns.

Chromatographic Separation: The Power of Retention Time

After derivatization with HFBA, the previously co-eluting isomers will now be chromatographically resolved. The retention time becomes the primary and most reliable means of identification.[2][4] While the exact retention times will vary between instruments and columns, the elution order is generally reproducible. It is crucial to analyze certified reference standards for each isomer to confirm the retention time under your specific analytical conditions.

For example, a study successfully differentiated 5-APB and 6-APB as their heptafluorobutyryl derivatives, demonstrating their separation by GC-MS.[4]

Mass Spectral Fragmentation: Subtle but Significant Clues

While retention time is the primary identifier for derivatized isomers, the mass spectra still provide valuable confirmatory information.

Underivatized Isomers: For underivatized isomers, while the base peak is consistently m/z 44, there can be subtle differences in the relative intensities of other fragment ions. For instance, one study noted a difference in the intensity of the fragment ion at m/z 132 relative to m/z 131, which could aid in distinguishing the 6-isomer from the 4-, 5-, and 7-isomers.[3]

Isomerm/z 131/132 Ratio
4-APB2.9:1
5-APB2.5:1
6-APB1.3:1
7-APB2.4:1

Data adapted from a study on the characterization of aminopropyl-benzofuran analogues.[3]

Derivatized Isomers: After derivatization with HFBA, the mass spectra will be dominated by fragment ions characteristic of the heptafluorobutyryl group. The molecular ion will be shifted to a higher m/z value, and the fragmentation pattern will be significantly different from the underivatized compound. While the spectra of the derivatized isomers will still be very similar to each other, the combination of a characteristic mass spectrum and a unique retention time provides a high degree of confidence in the identification.

Advanced Techniques: When Derivatization Isn't Enough

In some rare cases, even with derivatization, certain positional isomers may remain difficult to separate. For instance, some studies on related compounds have shown that while HFBA derivatization can separate many isomers, it may not resolve all of them.[1] In such scenarios, tandem mass spectrometry (MS/MS) can be an invaluable tool.[1] By selecting the molecular ion (or a characteristic fragment ion) and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns can be generated for each isomer, allowing for their unambiguous differentiation even if they are not chromatographically separated.

Workflow Visualization

GCMS_Workflow GC-MS Workflow for Differentiating Aminopropyl-benzofuran Isomers cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation cluster_result Identification Sample Sample (e.g., Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Add Ethyl Acetate & HFBA Heat at 70°C for 20 min Evaporation->Derivatization GC_Injection Inject into GC-MS Derivatization->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography Mass_Spec Mass Spectrometry (EI) Chromatography->Mass_Spec Data_Analysis Data Analysis Mass_Spec->Data_Analysis Retention_Time Retention Time Comparison Data_Analysis->Retention_Time Mass_Spectra Mass Spectra Analysis Data_Analysis->Mass_Spectra Identification Isomer Identification Retention_Time->Identification Mass_Spectra->Identification

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2,3-Dihydrobenzofuran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like (2,3-Dihydrobenzofuran-4-yl)methanol (CAS No. 209256-41-7) is critical for scientific advancement.[1] However, our responsibility extends beyond synthesis and application to include the safe and compliant disposal of these materials. Proper chemical waste management is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the disposal of this compound. In the absence of a complete, formally published Safety Data Sheet (SDS) for this specific compound, we will adopt a risk-based approach grounded in its chemical structure—a substituted benzofuran coupled with a methanol functional group. This methodology ensures that we operate with the highest degree of caution, treating the compound as hazardous based on the known profiles of its constituent moieties.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is the accurate characterization of the waste.[2] Under regulations like the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[2] Based on its structure, this compound must be managed as a hazardous waste.

This determination is based on the known hazards of its parent structures:

  • Benzofuran Moiety: The core benzofuran structure is associated with significant health hazards. The parent compound, benzofuran, is recognized as a carcinogen in animal studies.[3] Substituted benzofurans can cause skin, eye, and respiratory irritation.[4][5]

  • Methanol Functional Group: Methanol is a well-documented hazardous substance. It is a highly flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin, with the potential to cause organ damage, particularly to the central nervous system and eyes.[6][7][8][9][10] The EPA classifies methanol waste as U154, designating it as both ignitable and toxic.[11]

Anticipated Hazard Profile

The combined structural features suggest a compound that requires careful handling. The following table summarizes the probable hazardous characteristics that necessitate its disposal as regulated chemical waste.

Hazard CharacteristicBasis for Concern & CausalityRecommended Handling Precaution
Toxicity (Acute & Chronic) The methanol group poses a risk of acute toxicity via ingestion, inhalation, or dermal contact.[6][7][12] The benzofuran ring suggests potential for long-term health effects, including carcinogenicity.[3]Always handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All handling of the solid or its solutions should occur within a certified chemical fume hood.[4]
Ignitability / Flammability The presence of the methanol functional group and the organic nature of the compound suggest it is likely a flammable solid or that its solutions in common lab solvents will be flammable.[6][13]Store away from heat, sparks, and open flames.[14][15] Use non-sparking tools when handling larger quantities. Ensure waste containers are properly grounded if required by local safety protocols.[6]
Environmental Hazard Benzofuran derivatives can be toxic to aquatic life.[16] Improper disposal could lead to contamination of soil and groundwater.[16]Never dispose of this chemical down the drain or in regular trash.[13][17] All waste must be collected for approved hazardous waste disposal.[4]

Part 2: On-Site Waste Management & Accumulation Protocol

Proper management begins the moment a substance is declared "waste." This protocol ensures safety and compliance from the point of generation to the designated accumulation area.

Step-by-Step Waste Collection Procedure
  • Designate a Waste Container:

    • Select a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, screw-top cap.[18][19]

    • Ensure the container is in excellent condition, free of cracks or deterioration.[18]

    • The container must be dedicated solely to this compound and any compatible solvent waste (e.g., waste from a chromatography column). Causality: Using a dedicated, compatible container prevents accidental and dangerous chemical reactions, such as a reaction with an incompatible acid or oxidizer, and avoids cross-contamination of waste streams.

  • Properly Label the Container:

    • Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EH&S) department.[13][18][19]

    • Clearly write the full chemical name: "this compound." Avoid using abbreviations or formulas.

    • List all constituents, including any solvents and their approximate percentages.

    • Indicate the specific hazards (e.g., "Toxic," "Flammable").

    • Write the date on which the first drop of waste is added to the container.[20]

  • Collect the Waste:

    • Perform all waste additions inside a chemical fume hood to minimize inhalation exposure.[17]

    • Keep the waste container closed at all times except when actively adding waste.[13][18] Causality: This practice is critical to prevent the release of harmful vapors into the laboratory atmosphere and to avoid accidental spills.

    • Do not fill the container beyond 90% capacity (or to the "neck") to allow for vapor expansion.[18]

  • Store in a Satellite Accumulation Area (SAA):

    • The SAA must be located at or near the point of waste generation.[19]

    • It should be a designated area (e.g., a secondary containment tray within a cabinet) away from drains and ignition sources.

    • Segregate the container from incompatible waste types (e.g., strong acids, bases, oxidizers).[21]

In-Lab Waste Handling Workflow

G Diagram 1: In-Lab Waste Handling Workflow A Waste Generation (e.g., reaction quench, used chromatography solvent) B Select Compatible, Empty Container A->B C Affix 'Hazardous Waste' Label & Record Contents/Date B->C D Add Waste in Fume Hood (Keep container closed when not in use) C->D E Is Container >90% Full? D->E F Store Securely in Satellite Accumulation Area (SAA) E->F No G Arrange for EH&S Pickup E->G Yes F->D Add more waste later F->G Container is ready for pickup

Caption: Workflow from waste generation to compliant storage in a Satellite Accumulation Area.

Part 3: Final Disposal Procedures

On-site accumulation is temporary. The final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[20][22]

  • Scheduling Waste Removal:

    • Once a waste container is full (or has been in accumulation for the maximum time allowed by your institution, often up to one year), schedule a pickup.[18][19]

    • Contact your institution's EH&S department or the designated hazardous waste contractor.[17][19] Do not attempt to transport the hazardous waste yourself.[17]

  • Documentation and Handover:

    • EH&S or the contractor will provide a waste manifest or tracking document. This document is a critical part of the "cradle-to-grave" tracking system for hazardous waste.[2]

    • Ensure all information on your container's label is accurate and legible for the pickup team.

  • Ultimate Disposal Method:

    • The licensed waste disposal facility will determine the final disposal method. For a compound like this compound, the most probable method is incineration at a high temperature in a permitted hazardous waste incinerator. This method effectively destroys the organic molecule, preventing its release into the environment.

Overall Disposal Lifecycle

G Diagram 2: Overall Disposal Lifecycle cluster_0 Laboratory Responsibility cluster_1 EH&S / Contractor Responsibility cluster_2 Licensed Disposal Facility A 1. Waste Generation B 2. Collection & Labeling A->B C 3. Storage in SAA B->C D 4. Scheduled Pickup & Manifesting C->D E 5. Regulated Transport D->E F 6. Waste Reception & Consolidation E->F G 7. Final Disposal (e.g., High-Temp Incineration) F->G

Caption: The complete journey of hazardous waste from the lab to final disposal.

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key.

Small Spill Cleanup
  • Alert personnel in the immediate area.

  • Contain the spill using a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Cleanup while wearing appropriate PPE (gloves, goggles, lab coat). Use non-sparking tools for solids.

  • Package all contaminated cleanup materials (absorbent, gloves, etc.) in a sealed container, label it as hazardous waste, and arrange for disposal.

First Aid Measures

These recommendations are based on the hazards of similar compounds and are not a substitute for professional medical advice.[4][5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[4][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

References

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • ChemScene. (2,3-Dihydro-1-benzofuran-4-yl)methanol.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • AK Scientific, Inc. Safety Data Sheet: (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol.
  • PubChem, National Center for Biotechnology Information. (2,3-Dihydrobenzofuran-6-yl)methanol.
  • Sigma-Aldrich. Safety Data Sheet: Methanol. (2025, September 13).
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,3-Benzofuran.
  • Thermo Fisher Scientific. Safety Data Sheet: Dibenzofuran. (2025, September 9).
  • Thermo Fisher Scientific. Safety Data Sheet: Benzofuran.
  • Collect and Recycle. Methanol Disposal In Laboratories.
  • Global Product Strategy (GPS). (2015, July 10). Safety Summary: Methanol.
  • Methanol Institute. Methanol Small Quantities Bulletin.
  • Michigan Technological University. Hazardous Waste Disposal Procedures.
  • Medline. Safety Data Sheet: Methanol.
  • AK Scientific, Inc. Safety Data Sheet: (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol.
  • UK Health Security Agency. (2024, October 11). Methanol: toxicological overview.
  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol.
  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal.
  • New Jersey Department of Health. (2016, April). Hazardous Substance Fact Sheet: Methanol.
  • StatPearls, NCBI Bookshelf. (2025, February 6). Methanol Toxicity.
  • Wikipedia. Methanol toxicity.

Sources

Comprehensive Safety Protocol: Personal Protective Equipment for Handling (2,3-Dihydrobenzofuran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of (2,3-Dihydrobenzofuran-4-yl)methanol. As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a culture of proactive risk mitigation. The following protocols are designed to be a self-validating system, ensuring that every researcher is equipped with the knowledge and tools to handle this compound with the utmost confidence and safety. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

Hazard Analysis: Understanding the Compound

Key Assumed Hazards:

  • Serious Eye Irritation: Direct contact can lead to redness, pain, or severe eye damage.[1]

  • Skin Irritation: Contact may result in inflammation, itching, redness, or blistering.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the lungs and respiratory system.[1]

These potential health effects necessitate a multi-faceted approach to personal protective equipment (PPE), ensuring a comprehensive barrier against all routes of exposure.

The Core Principle: Establishing a Hierarchy of Controls

Before detailing PPE, it is crucial to remember that PPE is the last line of defense. The primary methods for exposure control should always be engineering and administrative controls.

  • Engineering Controls: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3] The facility should also be equipped with easily accessible eyewash stations and safety showers.[2]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Wash hands thoroughly after handling, and before breaks.[1][2]

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific procedure and the potential for exposure. The following sections detail the minimum required PPE and provide guidance for escalating protection when necessary.

Eye and Face Protection: The Non-Negotiable Barrier

Given the high risk of serious eye irritation, robust eye protection is mandatory at all times.

  • Minimum Requirement: Tight-sealing chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Standard safety glasses do not provide adequate protection from splashes and are not sufficient.

  • Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[4][5] The face shield protects the entire face from direct contact.

Skin and Body Protection: Preventing Dermal Exposure

A comprehensive barrier is required to prevent skin contact and subsequent irritation.

  • Lab Coat: A standard, flame-resistant laboratory coat with long sleeves and a secure front closure is required. Ensure the coat is fully buttoned.

  • Gloves: Glove selection is critical and must be based on chemical compatibility. This compound is an aromatic alcohol. Nitrile and butyl rubber gloves offer good resistance to alcohols and a range of organic compounds.[6][7]

    • Protocol: Always double-glove when handling this compound. This practice provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a splash or contamination, without exposing the skin.

    • Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[8]

    • Replacement: If direct contact with the chemical occurs, remove and replace the gloves immediately.[9] Do not reuse disposable gloves.

Glove MaterialChemical Resistance RatingKey Considerations
Nitrile Good to ExcellentProvides good protection against alcohols, greases, and some acids and bases. Offers superior puncture and abrasion resistance compared to latex.[6][10] Not recommended for strong oxidizing agents or certain aromatic solvents.[6]
Butyl Rubber ExcellentOffers excellent resistance to a wide variety of chemicals, including alcohols, ketones, esters, and highly corrosive acids.[6] Performs less effectively with aliphatic and aromatic hydrocarbons.[6]
Neoprene GoodA synthetic rubber with good resistance to alcohols, organic acids, and alkalis.[6] Generally has superior chemical and wear resistance compared to natural rubber.[6]
Latex (Natural Rubber) Fair to PoorNot recommended for primary chemical protection due to potential for allergic reactions and inferior resistance to many organic compounds compared to synthetic options.[6][11]

This table provides general guidance. Always consult the specific glove manufacturer's resistance chart for the chemicals you are using.[11][12]

  • Additional Protection: For large-scale work or procedures with a high splash potential, a chemically resistant apron worn over the lab coat is recommended. Ensure that legs and feet are fully covered with long pants and closed-toe shoes.[5]

Respiratory Protection: Safeguarding Against Inhalation

As stated, primary respiratory protection is achieved through the use of a chemical fume hood.

  • Standard Operations: No respiratory protection is needed if all work is conducted within a properly functioning chemical fume hood.[13]

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, respiratory protection will be necessary. Use a NIOSH-approved respirator with an organic vapor (OV) cartridge.[14] Personnel must be properly fit-tested and trained in the use and maintenance of respirators before use.

Procedural Discipline: Donning, Doffing, and Disposal

The integrity of your PPE is only as good as the procedure used to wear and remove it. Cross-contamination during doffing is a common source of exposure.

Step-by-Step PPE Workflow
  • Inspection: Before starting, inspect all PPE for damage.

  • Donning Sequence (Putting On):

    • Lab Coat

    • Inner Gloves

    • Outer Gloves (pull cuffs over the sleeves of the lab coat)

    • Eye Protection (Goggles)

    • Face Shield (if required)

  • Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

    • Outer Gloves: Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off, turning it inside out and enclosing the first glove.

    • Face Shield & Goggles: Handle by the head strap, avoiding touching the front surface.

    • Lab Coat: Remove by turning it inside out, keeping the contaminated exterior away from your body.

    • Inner Gloves: Remove using the same technique as for the outer gloves.

    • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

  • Disposal Plan:

    • Contaminated Solids: All disposable PPE (gloves, bench paper, etc.) that has come into contact with this compound must be considered hazardous waste. Place these items in a clearly labeled, sealed hazardous waste bag or container.[15]

    • Empty Chemical Containers: Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[15] After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines.[15]

    • Waste Management: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[16][17] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[13][14]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_0 start Start: Task Assessment fume_hood Work in Chemical Fume Hood? start->fume_hood scale Scale of Operation? fume_hood->scale Yes stop Do Not Proceed Consult EHS fume_hood->stop No splash_risk Significant Splash Risk? scale->splash_risk < 50 mL (Small Scale) ppe_enhanced Enhanced PPE: - Add Face Shield over Goggles - Consider Chemically Resistant Apron scale->ppe_enhanced > 50 mL (Large Scale) ppe_base Minimum PPE: - Double Nitrile/Butyl Gloves - Lab Coat - Chemical Splash Goggles splash_risk->ppe_base No splash_risk->ppe_enhanced Yes end_procedure Proceed with Caution ppe_base->end_procedure ppe_enhanced->end_procedure caption PPE Selection Workflow for this compound

Caption: PPE Selection Workflow based on task-specific risk assessment.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98%. Retrieved from [Link]

  • Methanol Safety Data Sheet. (n.d.).
  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Sempermed. (2024, January 31). Recommendation on Chemical Resistance. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Colorado Colorado Springs. (n.d.). Glove Selection. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • WSU Spokane. (n.d.). GLOVE SELECTION CHART.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.